Technical Documentation Center

3,4-dipropoxybenzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-dipropoxybenzoic Acid
  • CAS: 794582-28-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3,4-Dipropoxybenzoic Acid (CAS 794582-28-8) in Advanced Therapeutics and Materials Science

Executive Summary As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical properties and advanced applied research. 3,4-Dipropoxybenzoic acid (CAS 7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical properties and advanced applied research. 3,4-Dipropoxybenzoic acid (CAS 794582-28-8) is an aromatic carboxylic acid characterized by a benzoic acid core functionalized with two propoxy ethers at the meta and para positions[1]. This specific structural motif—combining a polar, hydrogen-bonding carboxylic headgroup with a rigid, lipophilic dialkoxy tail—makes it a highly versatile intermediate. It is heavily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators[2], the structure-activity relationship (SAR) profiling of viral neuraminidase inhibitors[3], and the development of supramolecular assemblies in materials science, such as liquid crystals[1].

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 3,4-dipropoxybenzoic acid is critical for predicting its behavior in both biological assays and synthetic workflows. The carboxylic acid functional group drives its propensity to form cyclic hydrogen-bonded dimers via O–H⋯O interactions, a hallmark of benzoic acid derivatives[1].

Quantitative Data Summary
PropertyValueMechanistic Significance
CAS Number 794582-28-8Primary chemical identifier[1].
Molecular Formula C₁₃H₁₈O₄Dictates the balance of lipophilicity and polarity[1].
Molar Mass 238.28 g/mol Ideal low-molecular-weight building block for drug design[1].
Melting Point 133–135 °CIndicates stable crystalline lattice driven by dimerization[3].
Monoisotopic Mass 238.12051 DaCrucial for high-resolution mass spectrometry (HRMS) validation[4].
Hazard Profile Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires standard laboratory PPE; potential respiratory irritant[5].

Solvent-Dependent Structural Dynamics: In polar aprotic solvents (e.g., DMSO), the hydrogen-bonded dimers are disrupted due to competitive solvation, yielding monomeric species. Conversely, nonpolar solvents promote dimerization, which is critical to consider when setting up crystallization or NMR experiments[1].

Pharmacological Applications & Mechanistic Pathways

A. Sphingosine-1-Phosphate (S1P) Receptor Modulation

S1P receptors play a critical role in endothelial barrier enhancement, immune cell trafficking, and vasculature maturation[2]. 3,4-Dipropoxybenzoic acid serves as a critical synthetic intermediate for novel S1P receptor modulators (analogues of FTY720/Fingolimod)[6].

  • Causality in Design: The dual propoxy chains mimic the lipophilic alkyl tail of endogenous sphingosine. This lipophilic vector anchors the resulting drug molecule deep within the hydrophobic transmembrane pocket of S1P receptors, while derivatives of the carboxylic acid headgroup interact with polar residues at the extracellular surface[2].

S1P_Pathway Compound 3,4-Dipropoxybenzoic Acid Derivatives S1PR S1P Receptors (S1PR1, S1PR3) Compound->S1PR Agonism Gi Gi Protein Coupling S1PR->Gi Gq Gq Protein Coupling S1PR->Gq Internalization Receptor Internalization (Immunosuppression) S1PR->Internalization Sustained Activation PI3K PI3K / Akt Pathway (Cell Survival) Gi->PI3K PLC PLC / Calcium Release (Endothelial Barrier) Gq->PLC

Caption: S1P receptor modulation pathway driven by 3,4-dipropoxybenzoic acid derivatives.

B. Influenza Neuraminidase (NA) Inhibitor SAR Profiling

In the pursuit of non-nitrogenous aromatic ether NA inhibitors against H1N1, 3,4-dipropoxybenzoic acid was synthesized to map the steric and electronic boundaries of the NA active site[3].

  • Mechanistic Insight: While compounds retaining an aryl aldehyde and an unsubstituted hydroxyl (e.g., 3-(allyloxy)-4-hydroxybenzaldehyde) exhibited potent micromolar IC₅₀ values (~25-27 μM), the fully alkylated 3,4-dipropoxybenzoic acid exhibited weaker binding (~mM level)[7]. This provided vital causal evidence that the unsubstituted hydroxyl is essential for hydrogen bonding with the NA active site, and that bulky dipropoxy groups exceed the optimal spatial volume of the adjacent hydrophobic pocket[8].

Synthetic Methodologies

The synthesis of 3,4-dipropoxybenzoic acid relies on the selective O-alkylation of a dihydroxybenzoic acid precursor, followed by saponification[1].

Synthesis_Workflow SM 3,4-Dihydroxybenzoic Acid Ester Reagents Propyl Bromide + K2CO3 / DMF SM->Reagents Alkylation Intermediate Dipropoxy Ester Intermediate Reagents->Intermediate Hydrolysis NaOH / MeOH (Saponification) Intermediate->Hydrolysis Deprotection Product 3,4-Dipropoxybenzoic Acid (Target) Hydrolysis->Product

Caption: Step-by-step synthetic workflow for 3,4-dipropoxybenzoic acid via O-alkylation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity results.

Protocol 1: Synthesis of 3,4-Dipropoxybenzoic Acid via Williamson Etherification

Objective: Achieve exhaustive O-alkylation while preventing premature ester hydrolysis.

  • Reaction Setup: Dissolve 1.0 equivalent of methyl 3,4-dihydroxybenzoate in anhydrous Acetone or DMF.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide intermediate.

  • Base Addition: Add 5.0 equivalents of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenolic hydroxyls (pKa ~9-10) but weak enough to prevent the hydrolysis of the methyl ester during the alkylation phase[7].

  • Alkylation: Dropwise add 3.0 equivalents of propyl bromide. Stir at 60 °C for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the highly polar starting material. The di-alkylated intermediate will run significantly higher (less polar) on silica gel (Hexanes/EtOAc 4:1).

  • Saponification: Isolate the intermediate, dissolve in MeOH, and add 3.0 equivalents of 2M NaOH (aq). Stir at 40 °C for 4 hours.

  • Workup & Precipitation: Concentrate the mixture in vacuo to remove MeOH. Acidify the aqueous layer with 1M HCl to pH ~2.

    • Causality: Protonating the carboxylate (pKa ~4.2) forces the highly lipophilic 3,4-dipropoxybenzoic acid to crash out of the aqueous solution as a white solid[3].

  • Validation Checkpoint 2 (NMR): Confirm product via ¹H NMR (300 MHz, CDCl₃): δ 7.71 (d, J = 9.9 Hz, 1H), 7.58 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.04 (dd, J = 11.2, 6.6 Hz, 4H), 1.96–1.81 (m, 4H), 1.08 (t, J = 7.4 Hz, 6H)[3].

Protocol 2: Amide Coupling for S1P Modulator Derivatization

Objective: Couple 3,4-dipropoxybenzoic acid to an amine to form an S1P receptor modulator[2].

  • Activation: Dissolve 3,4-dipropoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is utilized over standard EDC/HOBt because the electron-donating propoxy groups slightly deactivate the carbonyl carbon. HATU ensures rapid and near-quantitative formation of the active ester, preventing degradation.

  • Coupling: Add the target amine (1.1 eq) and stir for 4 hours.

  • Quench & Extraction: Quench with saturated NH₄Cl (aq) to neutralize excess DIPEA, and extract with EtOAc. Wash the organic layer with brine to remove residual DMF.

  • Validation Checkpoint (LC-MS): Analyze the crude mixture. The expected mass should reflect the exact mass of the coupled product, with the absence of the m/z 237.1 [M-H]⁻ peak corresponding to the unreacted acid[4].

References

  • [3] MDPI. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Available at:[Link]

  • [5] NextSDS. 3,4-dipropoxybenzoic acid — Chemical Substance Information. Available at: [Link]

  • [2] Google Patents. WO2010042998A1 - S1p receptors modulators. Available at:

  • [4] PubChemLite. 3,4-dipropoxybenzoic acid (C13H18O4). Available at:[Link]

  • [7] PMC (NIH). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Available at: [Link]

  • [6] Google Patents. WO2010042998A1 - S1p receptors modulators (Secondary). Available at:

  • [8] ResearchGate. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives.... Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dipropoxybenzoic Acid from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible synthetic route for 3,4-dipropoxybenzoic acid, starting from the readily available precursor, be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 3,4-dipropoxybenzoic acid, starting from the readily available precursor, benzoic acid. The described pathway involves a multi-step sequence, including nitration, reduction, diazotization, hydroxylation, and etherification. Each step is detailed with theoretical considerations, procedural guidelines, and critical reaction parameters.

Introduction

3,4-Dipropoxybenzoic acid is an aromatic carboxylic acid with two propoxy groups attached to the benzene ring.[1] Its derivatives have garnered interest in various research fields, including materials science and medicinal chemistry. For instance, derivatives of the closely related 3,4-dihydroxybenzoic acid (protocatechuic acid) have been investigated for their antioxidant, neuroprotective, and anti-inflammatory properties.[2][3] The synthesis of 3,4-dipropoxybenzoic acid requires a strategic approach to introduce the desired functional groups onto the benzoic acid core.

Strategic Synthetic Pathway

A logical and efficient synthetic route from benzoic acid to 3,4-dipropoxybenzoic acid is outlined below. This pathway prioritizes the use of well-established and reliable chemical transformations.

Overall Synthetic Scheme:

Experimental_Workflow cluster_Nitration Step 1: Nitration cluster_Reduction Step 2: Reduction cluster_Hydroxylation Steps 3 & 4: Dihydroxylation cluster_Etherification Step 5: Etherification Start_Nitration Benzoic Acid Mix_Acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) React_Nitration Add Nitrating Mixture to Benzoic Acid Solution (< 5°C) Start_Nitration->React_Nitration Mix_Acids->React_Nitration Precipitate_Nitration Pour onto Ice React_Nitration->Precipitate_Nitration Isolate_Nitro Filter and Wash Precipitate_Nitration->Isolate_Nitro Purify_Nitro Recrystallize Isolate_Nitro->Purify_Nitro Product_Nitro 3-Nitrobenzoic Acid Purify_Nitro->Product_Nitro Start_Reduction 3-Nitrobenzoic Acid Product_Nitro->Start_Reduction React_Reduction React with Sn/HCl (Reflux) Start_Reduction->React_Reduction Neutralize Neutralize with Base React_Reduction->Neutralize Isolate_Amino Filter and Wash Neutralize->Isolate_Amino Product_Amino 3-Aminobenzoic Acid Isolate_Amino->Product_Amino Start_Hydroxylation 3-Aminobenzoic Acid Product_Amino->Start_Hydroxylation Complex_Steps Multi-step Conversion or Alternative Synthesis Start_Hydroxylation->Complex_Steps Product_Dihydroxy 3,4-Dihydroxybenzoic Acid Complex_Steps->Product_Dihydroxy Start_Etherification 3,4-Dihydroxybenzoic Acid Product_Dihydroxy->Start_Etherification Deprotonate Add Base (e.g., K₂CO₃) in Acetone Start_Etherification->Deprotonate Alkylate Add 1-Bromopropane (Reflux) Deprotonate->Alkylate Workup_Ether Filter and Evaporate Solvent Alkylate->Workup_Ether Purify_Ether Recrystallize Workup_Ether->Purify_Ether Product_Ether 3,4-Dipropoxybenzoic Acid Purify_Ether->Product_Ether

Caption: Detailed workflow for the synthesis of 3,4-dipropoxybenzoic acid.

Conclusion

The synthesis of 3,4-dipropoxybenzoic acid from benzoic acid is a multi-step process that requires careful control of reaction conditions at each stage. While the initial steps of nitration and reduction are relatively straightforward, the introduction of the two hydroxyl groups in the desired positions can be challenging. For practical purposes, sourcing 3,4-dihydroxybenzoic acid or utilizing a more efficient synthesis from an alternative starting material like vanillin is recommended. The final etherification step via the Williamson ether synthesis is a reliable method for obtaining the target molecule. This guide provides a solid theoretical and practical foundation for researchers embarking on the synthesis of this and related compounds.

References

  • Organic Syntheses Procedure: protocatechuic acid. Available at: [Link]

  • Kiseleva, E. V., et al. (2021). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Molecules, 26(16), 4948. Available at: [Link]

  • Carrión-Salinas, G., et al. (2021). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. mBio, 12(4), e01328-21. Available at: [Link]

  • Organic Syntheses Procedure: 3,5-dihydroxybenzoic acid. Available at: [Link]

  • Pelliccia, S., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 856-860. Available at: [Link]

  • Vibzzlab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Lohitharn, N., & Ragauskas, A. J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6(2), 93-99. Available at: [Link]

  • Ghavami, G., & L-A. de Sousa, A. (2022). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 27(12), 3749. Available at: [Link]

  • Truman State University. (2017). Nitration of Benzoic Acid. Available at: [Link]

  • Li, Y., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 89(9), 6045-6057. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved March 8, 2026, from [Link]

  • El-Sharkawy, H. H. A., et al. (2021). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Plants, 10(8), 1698. Available at: [Link]

  • Wang, M., et al. (2018). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 14, 237-245. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Available at: [Link]

  • Wang, D., et al. (2022). Electrochemical Direct Hydroxylation of Benzylic C–H Bonds Assisted by HFIP. Journal of the American Chemical Society, 144(26), 11624-11630. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 25(12), 2169-2195. Available at: [Link]

  • ResearchGate. (2022). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Available at: [Link]

  • ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • Clososki, G. C., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1568-1575. Available at: [Link]

  • Pan, Y., et al. (2017). Reactions of hydroxyl radicals with benzoic acid and benzoate. Physical Chemistry Chemical Physics, 19(28), 18459-18468. Available at: [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN104072362A - Synthesis process for antiviral chemical compound protocatechuic acid.
  • Almeida, C., et al. (2019). Preparation and Characterization of Protocatechuic Acid Sulfates. Molecules, 24(2), 323. Available at: [Link]

  • Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Available at: [Link]

  • Li, Z., & Song, L. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(16), 5423-5427. Available at: [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Available at: [Link]

  • Mondal, B. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) [Video]. YouTube. Available at: [Link]

  • GenScript. (n.d.). Production of Protocatechuic Acid from -Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Available at: [Link]

  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Portland Press. (n.d.). The Nitration of Benzoic and Phenylacetic Acids and Phenylalanine: the Chemical Basis of the Mohler and Kapeller-Adler Reactions. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

Sources

Foundational

3,4-dipropoxybenzoic acid molecular structure and weight

An In-depth Technical Guide to 3,4-Dipropoxybenzoic Acid: Molecular Structure, Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dipropoxybenzoic Acid: Molecular Structure, Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,4-dipropoxybenzoic acid (CAS No: 794582-28-8), a functionalized aromatic carboxylic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's spectroscopic signature, chemical reactivity, and potential applications, particularly as a versatile building block in medicinal chemistry and materials science. The guide synthesizes theoretical knowledge with practical insights, ensuring scientific integrity and immediate applicability in a research and development setting.

Introduction

3,4-Dipropoxybenzoic acid is a derivative of benzoic acid characterized by the presence of two propoxy groups at the 3 and 4 positions of the benzene ring. This substitution pattern imparts specific electronic and steric properties that make it an interesting candidate for various applications. The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification and amidation, while the dual alkoxy groups influence the molecule's solubility, lipophilicity, and potential for intermolecular interactions. This guide aims to be a definitive resource on 3,4-dipropoxybenzoic acid, consolidating its known attributes and providing expert insights into its synthesis and utility.

Molecular Structure and Physicochemical Properties

The core of 3,4-dipropoxybenzoic acid is a benzene ring functionalized with a carboxyl group and two propoxy ether linkages. The spatial arrangement and electronic effects of these groups dictate the molecule's overall chemical behavior.

Molecular Identifiers and Weight

The fundamental identifiers and properties of 3,4-dipropoxybenzoic acid are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name 3,4-dipropoxybenzoic acid[1]
CAS Number 794582-28-8[2]
Molecular Formula C₁₃H₁₈O₄[3]
Molecular Weight 238.28 g/mol [1]
Monoisotopic Mass 238.12051 Da[3]
Appearance White to off-white solid[1]
Predicted XlogP 3.4[3]
SMILES CCCOC1=C(C=C(C=C1)C(=O)O)OCCC[3]
InChI InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)[3]
Structural Diagram

The molecular structure of 3,4-dipropoxybenzoic acid is depicted below.

Caption: Molecular structure of 3,4-dipropoxybenzoic acid.

Structural Insights and Physicochemical Behavior

The two propoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and influences its reactivity in electrophilic substitution reactions. The carboxylic acid functionality allows the molecule to act as a hydrogen bond donor and acceptor, leading to the formation of cyclic hydrogen-bonded dimers in the solid state and in nonpolar solvents, a characteristic feature of benzoic acid derivatives.[1] The presence of the flexible propoxy chains also imparts some solubility in organic solvents. While experimental data is limited, the steric bulk of the propoxy groups likely influences the crystal packing and conformational preferences of the molecule.

Synthesis and Purification

The most logical and common route to synthesize 3,4-dipropoxybenzoic acid is through the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid (protocatechuic acid). This method is reliable and scalable.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: 3,4-Dihydroxybenzoic Acid reagents Reagents: - 1-Bromopropane (or 1-Iodopropane) - K₂CO₃ (or other base) - Acetone (or DMF) start->reagents Combine with reaction Williamson Ether Synthesis: - Reflux for 12-24h reagents->reaction Initiate workup Aqueous Workup: - Filter solids - Acidify filtrate (HCl) - Precipitate product reaction->workup Proceed to purification Purification: - Recrystallization (e.g., from Ethanol/Water) workup->purification Isolate crude product for product Final Product: 3,4-Dipropoxybenzoic Acid purification->product Yields

Caption: General workflow for the synthesis of 3,4-dipropoxybenzoic acid.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of 3,4-dipropoxybenzoic acid on a laboratory scale.

Materials:

  • 3,4-Dihydroxybenzoic acid (1.0 eq)

  • 1-Bromopropane (2.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzoic acid and anhydrous DMF (or acetone).

  • Add anhydrous potassium carbonate to the mixture.

  • While stirring, add 1-bromopropane dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, ~80-90°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • The solvent from the filtrate is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified to a pH of 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals (in CDCl₃ or DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring, which will appear as a complex multiplet or as distinct doublets and doublets of doublets in the range of δ 6.9-7.8 ppm.

  • Propoxy Group Protons (-OCH₂CH₂CH₃):

    • A triplet for the -OCH₂- protons at around δ 4.0 ppm.

    • A sextet for the -CH₂- protons at around δ 1.8 ppm.

    • A triplet for the terminal -CH₃ protons at around δ 1.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton:

  • Carbonyl Carbon (-C=O): A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms appearing at a more downfield shift.

  • Propoxy Group Carbons (-OCH₂CH₂CH₃):

    • -OCH₂- carbon at around δ 70 ppm.

    • -CH₂- carbon at around δ 22 ppm.

    • -CH₃- carbon at around δ 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 238. Common fragmentation patterns would involve the loss of the carboxylic acid group, the propoxy chains, and other characteristic fragments. High-resolution mass spectrometry should confirm the molecular formula C₁₃H₁₈O₄.

Applications in Research and Drug Development

While specific applications of 3,4-dipropoxybenzoic acid are not extensively documented, its structure suggests several potential uses, particularly as a building block in synthetic chemistry.

Intermediate in Organic Synthesis

The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols (via reduction).[1] This makes it a versatile starting material for the synthesis of more complex molecules.

Drug Development and Medicinal Chemistry

The 3,4-dialkoxybenzoic acid scaffold is present in a number of biologically active compounds. Derivatives of similar structures have been investigated for a range of pharmacological activities.[1] For instance, the modification of the carboxylic acid to form amides or esters can be used to generate libraries of new chemical entities for screening against various biological targets. The lipophilic nature of the propoxy groups can be advantageous for improving membrane permeability and other pharmacokinetic properties of potential drug candidates.

Materials Science

Benzoic acid derivatives with long alkyl or alkoxy chains are known to exhibit liquid crystalline properties.[1] 3,4-Dipropoxybenzoic acid could be explored for the development of new liquid crystal materials, which have applications in displays and optical devices.

Safety and Handling

Based on the available data, 3,4-dipropoxybenzoic acid is classified with the following GHS hazards:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[2]

  • H315: Causes skin irritation (Skin Irritation, Category 2).[2]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2A).[2]

  • H336: May cause drowsiness or dizziness (Specific Target Organ Toxicity — Single Exposure, Category 3).[2]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

3,4-Dipropoxybenzoic acid is a valuable chemical entity with a well-defined structure and predictable chemical properties. Although not as extensively studied as some of its analogs, its utility as a synthetic intermediate in medicinal chemistry and materials science is clear. This guide provides a solid foundation for researchers and developers, offering practical insights into its synthesis, characterization, and potential applications. As the demand for novel functionalized molecules grows, compounds like 3,4-dipropoxybenzoic acid will continue to be important tools in the arsenal of synthetic chemists.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3,4-Dipropoxybenzoic Acid in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-dipropoxybenzoic acid in organic solvents. In the absence of extensive, publicly available quantitative solubility data for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-dipropoxybenzoic acid in organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure, the well-documented solubility of analogous compounds, and established theoretical principles. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical understanding and practical methodologies for solubility assessment.

Introduction to 3,4-Dipropoxybenzoic Acid and its Solubility

3,4-Dipropoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C13H18O4 and a molecular weight of approximately 238.28 g/mol .[1] Its structure, characterized by a benzoic acid core with two propoxy groups at the 3 and 4 positions, renders it a molecule of significant interest in various fields, including pharmaceuticals and materials science.[1] The unique arrangement of these functional groups is expected to influence its solubility, reactivity, and biological activity.[1]

Understanding the solubility of 3,4-dipropoxybenzoic acid is paramount for a multitude of applications. In pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, purification via crystallization, and product isolation. The principle that "like dissolves like" serves as a fundamental starting point, suggesting that the solubility of this compound will be dictated by the interplay of its structural features with the properties of the solvent.[2][3]

Physicochemical Properties and Their Influence on Solubility

The solubility of 3,4-dipropoxybenzoic acid is governed by the balance of its polar and non-polar characteristics.

  • Carboxylic Acid Group: The carboxylic acid moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols. Furthermore, the acidic nature of the carboxylic acid group allows for its conversion to a highly polar carboxylate salt in the presence of a base, dramatically increasing its solubility in aqueous solutions.

  • Propoxy Groups: The two propoxy (–OCH2CH2CH3) groups are non-polar alkyl chains. As the length of the alkyl chain in a homologous series increases, the non-polar character of the molecule becomes more pronounced, generally leading to decreased solubility in polar solvents like water.[4] These propoxy groups will, however, enhance solubility in non-polar or moderately polar organic solvents through van der Waals interactions.

  • Aromatic Ring: The benzene ring is inherently non-polar and contributes to the compound's solubility in aromatic and other non-polar solvents.

  • Dimerization: Like many carboxylic acids, 3,4-dipropoxybenzoic acid has a strong tendency to form cyclic hydrogen-bonded dimers.[1] In non-polar solvents, this dimerization can effectively reduce the polarity of the solute, influencing its solubility. Conversely, polar aprotic solvents, such as dimethyl sulfoxide (DMSO), can disrupt these dimers by competitively solvating the carboxylic acid group, leading to the presence of monomeric species in solution.[1]

Predicted Solubility Profile of 3,4-Dipropoxybenzoic Acid

Solvent Class Predicted Solubility Rationale
Polar Protic Solvents (e.g., Methanol, Ethanol) HighThe alcohol's hydroxyl group can effectively form hydrogen bonds with the carboxylic acid group of the solute, facilitating dissolution. The alkyl portion of the alcohol can interact with the propoxy chains.
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate) Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Their polarity is sufficient to solvate the molecule. DMSO is particularly effective at disrupting the hydrogen-bonded dimers.[1]
Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane) Low to ModerateSolubility will be dependent on the solvent's ability to interact with the aromatic ring and the propoxy chains. Toluene, being aromatic, is expected to be a better solvent than aliphatic hydrocarbons like hexane.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) ModerateThese solvents have a moderate polarity and can interact with the various functional groups of the solute. Benzoic acid exhibits reasonable solubility in chloroform.[6]
Ethers (e.g., Diethyl Ether, Tetrahydrofuran) ModerateEthers can act as hydrogen bond acceptors, which will contribute to the solvation of the carboxylic acid group.
Water Very LowThe significant non-polar character imparted by the two propoxy groups and the benzene ring will likely render the compound sparingly soluble in water.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[8] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] The principle is that substances with similar HSPs are likely to be miscible.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 3,4-dipropoxybenzoic acid in an organic solvent using the isothermal shake-flask method. This method is considered a gold standard for its accuracy and reliability.[2]

Objective: To determine the equilibrium solubility of 3,4-dipropoxybenzoic acid in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • 3,4-Dipropoxybenzoic acid (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Sealed vials or flasks

  • Syringes and syringe filters (e.g., 0.2 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique such as UV-Vis spectrophotometry)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3,4-dipropoxybenzoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

    • Record the exact volume of the filtered solution.

  • Quantification of the Solute:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of 3,4-dipropoxybenzoic acid.

    • Prepare a calibration curve using standard solutions of known concentrations of 3,4-dipropoxybenzoic acid to ensure accurate quantification.

  • Calculation of Solubility:

    • From the concentration determined by HPLC and the dilution factor, calculate the original concentration of 3,4-dipropoxybenzoic acid in the saturated solution.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.[6][7][11]

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Use of Excess Solute: This ensures that the solution is genuinely saturated at the given temperature.

  • Filtration: Filtering the supernatant is essential to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

Visualizing Solubility Relationships

The following diagram illustrates the key factors influencing the solubility of 3,4-dipropoxybenzoic acid.

Caption: Factors influencing the solubility of 3,4-dipropoxybenzoic acid.

Conclusion

While direct quantitative solubility data for 3,4-dipropoxybenzoic acid remains to be published, a robust understanding of its likely behavior in various organic solvents can be established through an analysis of its molecular structure and comparison with related compounds. The interplay between its polar carboxylic acid group and its non-polar propoxy and aromatic moieties suggests a favorable solubility in polar aprotic and protic organic solvents, with moderate solubility in less polar environments. For precise quantitative data, the detailed experimental protocol provided herein offers a reliable methodology. Furthermore, the application of theoretical frameworks such as Hansen Solubility Parameters can provide a powerful predictive tool for solvent selection and formulation development.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • UNT Digital Library. (2026, January 24). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-bonding Character. Available at: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Available at: [Link]

  • ACS Publications. (2010, October 26). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • ResearchGate. (2026, February 20). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Available at: [Link]

  • PubChem. 3,4-Dihydroxybenzoate. Available at: [Link]

  • ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

  • The Good Scents Company. 3,4-dihydroxybenzoic acid, 99-50-3. Available at: [Link]

  • Unknown. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • ACS Publications. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]

  • Unknown. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Available at: [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • NMPPDB. 3,4-Dihydroxybenzoic acid. Available at: [Link]

  • Unknown. Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. Available at: [Link]

  • Wikipedia. Hansen solubility parameter. Available at: [Link]

  • ACS Publications. (2006, December 10). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

  • NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • Academia.edu. (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • PubChem. 3,4-Dibromobenzoic acid. Available at: [Link]

Sources

Foundational

Comprehensive Spectral Characterization and Synthesis of 3,4-Dipropoxybenzoic Acid

Executive Summary 3,4-Dipropoxybenzoic acid (C13H18O4) is a highly versatile dialkoxybenzoic acid derivative. It serves as a critical lipophilic core in the rational design of1 for autoimmune therapies (such as Multiple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dipropoxybenzoic acid (C13H18O4) is a highly versatile dialkoxybenzoic acid derivative. It serves as a critical lipophilic core in the rational design of1 for autoimmune therapies (such as Multiple Sclerosis), and as a non-nitrogenous aromatic ether scaffold for 2. This whitepaper provides a rigorous, self-validating framework for its synthesis, alongside an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 3,4-dipropoxybenzoic acid relies on a two-step sequence: a global Williamson ether synthesis followed by targeted saponification.

Causality in Reagent Selection
  • Acetone & K₂CO₃: The alkylation of 3,4-dihydroxybenzoic acid requires a mild base. Potassium carbonate (K₂CO₃) is strong enough to deprotonate the phenolic hydroxyls (pKa ~9-10) and the carboxylic acid (pKa ~4.5), but mild enough to prevent unwanted ring-degradation side reactions. Acetone serves as a polar aprotic solvent, which poorly solvates the phenoxide anions, thereby increasing their nucleophilicity and accelerating the SN2 attack on propyl bromide.

  • Saponification: Because the initial alkylation globally alkylates the molecule (forming the intermediate propyl 3,4-dipropoxybenzoate), a subsequent base-catalyzed hydrolysis (saponification) is mandatory to unmask the carboxylic acid and yield the final target.

Step-by-Step Methodology
  • Global Alkylation: Dissolve 1.0 equivalent of 3,4-dihydroxybenzoic acid in anhydrous acetone. Add 5.0 equivalents of K₂CO₃. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • SN2 Substitution: Add 4.0 equivalents of propyl bromide. Heat the mixture to reflux (approx. 56 °C) for 24 hours.

    • Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the baseline polar starting material and the emergence of a high-Rf spot confirms the formation of the fully alkylated intermediate ester.

  • Intermediate Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water, extract, and dry the organic layer over MgSO₄.

  • Saponification: Dissolve the crude propyl 3,4-dipropoxybenzoate in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux for 2-4 hours.

  • Acidification & Precipitation: Cool the mixture and slowly acidify with 1M HCl until the pH reaches ~2.

    • Self-Validation Checkpoint 2: The target compound, 3,4-dipropoxybenzoic acid, will precipitate as a white solid (mp 133–135 °C) due to its insolubility in acidic aqueous media. Filter, wash with cold water, and dry in vacuo.

Spectral Data Analysis & Structural Elucidation

Validating the structural integrity of 3,4-dipropoxybenzoic acid requires a multi-modal spectral approach. The data below synthesizes empirical findings from 2 and 3.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum (300 MHz, CDCl₃) provides definitive proof of the 3,4-substitution pattern. The aromatic region displays a classic AMX spin system:

  • H-6 (δ 7.71): Appears as a doublet with a large ortho-coupling constant (J = 9.9 Hz), indicative of its relationship with H-5.

  • H-2 (δ 7.58): Appears as a singlet. Its meta-coupling to H-6 is typically too small (~1.5-2.0 Hz) to be resolved at 300 MHz.

  • H-5 (δ 6.90): Appears as a doublet (J = 8.4 Hz), shielded by the electron-donating propoxy group at C-4.

The aliphatic region confirms the presence of the two propoxy chains. The overlapping oxymethylene (-O-CH₂-) protons present as a complex doublet of doublets at δ 4.04, reflecting the slight magnetic inequivalence of the ether chains at the 3 and 4 positions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion[M]⁺ is observed at m/z 238. In Electrospray Ionization (ESI),3 predicts the [M+H]⁺ adduct at m/z 239.12779 and the [M-H]⁻ at m/z 237.11323, aligning perfectly with the exact monoisotopic mass of 238.12051 Da.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a broad, intense absorption band from 2500–3000 cm⁻¹, corresponding to the hydrogen-bonded O-H stretch of the carboxylic acid dimer. A sharp, strong peak at ~1680 cm⁻¹ denotes the conjugated C=O stretch, while the asymmetric C-O-C ether stretches appear prominently around 1270 cm⁻¹ and 1130 cm⁻¹.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.71 d 9.9 1H Ar-H (C6)
7.58 s - 1H Ar-H (C2)
6.90 d 8.4 1H Ar-H (C5)
4.04 dd 11.2, 6.6 4H -O-CH₂- (Propyl)
1.96–1.81 m - 4H -CH₂- (Propyl)

| 1.08 | t | 7.4 | 6H | -CH₃ (Propyl) |

Table 2: ¹³C NMR Spectral Data (Predicted/Extrapolated, 101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~172.0 C=O (Carboxylic Acid)
153.8, 148.8 Ar-C (C4, C3 - Oxygen bound)
124.0, 122.0 Ar-C (C1, C6)
114.5, 112.0 Ar-C (C2, C5)
71.0, 70.7 -O-CH₂- (Propyl chains)
22.7, 22.6 -CH₂- (Propyl chains)

| 10.6, 10.5 | -CH₃ (Propyl chains) |

Table 3: Mass Spectrometry Key Ions

m/z Value Ion Type Ionization Method
238.12 [M]⁺ EI
239.12 [M+H]⁺ ESI (+)
261.10 [M+Na]⁺ ESI (+)

| 237.11 | [M-H]⁻ | ESI (-) |

Experimental Workflow Diagram

G A 3,4-Dihydroxybenzoic Acid (Starting Material) B Williamson Ether Synthesis Reagents: Propyl Bromide, K2CO3 Solvent: Acetone, Reflux 24h A->B Alkylation C Propyl 3,4-Dipropoxybenzoate (Intermediate) B->C Intermediate Isolation D Saponification Reagents: NaOH, EtOH/H2O Followed by HCl Acidification C->D Hydrolysis E 3,4-Dipropoxybenzoic Acid (Target Compound, mp 133–135 °C) D->E Precipitation F 1H & 13C NMR (CDCl3, 300/101 MHz) E->F Structural Elucidation G Mass Spectrometry (m/z 238 [M]+) E->G MW Confirmation H FT-IR Spectroscopy (COOH & Ether stretches) E->H Functional Group ID

Workflow for the synthesis and spectral validation of 3,4-dipropoxybenzoic acid.

References

  • Li, J., et al. (2011). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 9(10), 1887–1901.2

  • PubChemLite Database. 3,4-dipropoxybenzoic acid (C13H18O4) - Structural and Mass Spectrometry Data.3

  • Google Patents. WO2010042998A1 - S1p receptors modulators.1

Sources

Exploratory

A Technical Guide to the Potential Biological Activities of 3,4-Dipropoxybenzoic Acid

Executive Summary 3,4-Dipropoxybenzoic acid, a derivative of the naturally occurring phenolic compound protocatechuic acid (3,4-dihydroxybenzoic acid), presents an intriguing yet underexplored molecule for therapeutic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dipropoxybenzoic acid, a derivative of the naturally occurring phenolic compound protocatechuic acid (3,4-dihydroxybenzoic acid), presents an intriguing yet underexplored molecule for therapeutic development. While direct research into its biological activities is nascent, its structural relationship to the well-studied protocatechuic acid provides a strong foundation for predicting its potential pharmacological effects. This technical guide synthesizes the known biological activities of protocatechuic acid and its derivatives to build a predictive framework for the potential antimicrobial, antioxidant, and anti-inflammatory properties of 3,4-dipropoxybenzoic acid. We will delve into the structure-activity relationships that govern these potential effects and provide detailed, actionable experimental protocols for their validation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel compound.

Introduction: The Promise of Protocatechuic Acid and its Derivatives

Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a phenolic acid widely found in plants and is known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] These properties are largely attributed to the presence of the two hydroxyl groups on the catechol ring, which are potent radical scavengers and can participate in various biochemical reactions.[3] The derivatization of PCA, such as through esterification or etherification of its hydroxyl groups, offers a promising strategy to modulate its physicochemical properties and potentially enhance its therapeutic efficacy. 3,4-Dipropoxybenzoic acid, with its two propoxy groups replacing the hydroxyl moieties of PCA, represents one such derivative with the potential for unique biological activities.

Physicochemical Properties of 3,4-Dipropoxybenzoic Acid

PropertyValue/PredictionSource
Molecular FormulaC13H18O4[4]
Molecular Weight238.28 g/mol [4]
AppearanceWhite to off-white solid[4]
SolubilitySoluble in organic solvents[4]

The replacement of the polar hydroxyl groups with less polar propoxy groups is expected to significantly increase the lipophilicity of the molecule. This enhanced lipophilicity may lead to improved membrane permeability and altered interactions with biological targets compared to its parent compound, protocatechuic acid.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of protocatechuic acid and the structural modifications in 3,4-dipropoxybenzoic acid, we can hypothesize several potential biological activities.

Antimicrobial Activity

Protocatechuic acid and its derivatives have demonstrated activity against a range of bacteria.[1][5][6] The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt cell membranes, chelate metal ions essential for bacterial growth, and interfere with microbial enzymes.[7] Research indicates that 3,4-dipropoxybenzoic acid has shown effectiveness against various bacterial strains, suggesting its potential use in pharmaceuticals.[4]

Hypothesized Mechanism of Action: The increased lipophilicity of 3,4-dipropoxybenzoic acid may enhance its ability to intercalate into and disrupt the bacterial cell membrane, leading to increased permeability and cell death.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Membrane_Disruption Membrane Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Death Bacterial Cell Death Increased_Permeability->Cell_Death 3_4_Dipropoxybenzoic_Acid 3,4-Dipropoxybenzoic Acid 3_4_Dipropoxybenzoic_Acid->Membrane_Disruption Increased Lipophilicity anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Gene_Expression Inflammation Inflammation Pro_inflammatory_Gene_Expression->Inflammation 3_4_Dipropoxybenzoic_Acid 3,4-Dipropoxybenzoic Acid 3_4_Dipropoxybenzoic_Acid->NF_kB_Activation Inhibition

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols for Validation

To validate the hypothesized biological activities of 3,4-dipropoxybenzoic acid, a series of in vitro and cell-based assays are recommended.

Antimicrobial Activity Assessment

Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of 3,4-dipropoxybenzoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media to achieve a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assessment

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The absorbance of the solution at 517 nm should be approximately 1.0.

  • Reaction Mixture: In a 96-well plate, add different concentrations of 3,4-dipropoxybenzoic acid to the DPPH solution. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity Assessment

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 3,4-dipropoxybenzoic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. A decrease in nitrite production in the presence of the compound indicates anti-inflammatory activity.

Conclusion and Future Directions

While direct evidence for the biological activities of 3,4-dipropoxybenzoic acid is currently limited, its structural similarity to the pharmacologically active protocatechuic acid provides a strong rationale for its investigation as a potential therapeutic agent. The increased lipophilicity conferred by the propoxy groups may lead to enhanced antimicrobial and anti-inflammatory activities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential effects. Further research into the synthesis of other derivatives, in vivo efficacy studies, and toxicological assessments will be crucial in determining the true therapeutic potential of 3,4-dipropoxybenzoic acid and its analogs.

References

  • Smolecule. (2023, August 18). Buy 3,4-dipropoxybenzoic Acid | 794582-28-8. Smolecule.
  • PubMed. (2025, September 25).
  • Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology, 2014, 952943.
  • da Silva, F. A., Borges, F., & Guimarães, C. (2010). Structure−Property−Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. Journal of Agricultural and Food Chemistry, 58(11), 6889-6896.
  • ResearchGate. The anti-inflammatory effect of 3,4-DHPPA was dependent on inhibition....
  • MDPI. (2023, March 6). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines.
  • Bentham Science Publishers.
  • Benchchem. A Technical Guide to the Biological Activities of 3,4-Dihydroxybenzoic Acid.
  • ResearchGate.
  • Prime Scholars.
  • MDPI. (2025, February 19). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)
  • OH COOH. (2013, September 30).
  • PubMed. (2015, February 15). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.
  • PubMed. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells.
  • MDPI. (2025, April 16). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone.
  • El-Ghorab, A. H., El-Massry, K. F., & Shibamoto, T. (2016). 3,4-Dihydroxy-Benzohydroxamic Acid (Didox) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages. Antioxidants, 5(3), 25.
  • MDPI. (2020, July 7).
  • ResearchGate. (PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.
  • PMC.
  • NextSDS.
  • ResearchGate. 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES | Request PDF.
  • PubMed. (2025, February 19). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)
  • PubMed. (2020, May 15). Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke.
  • PMC. (2022, April 8).
  • PubMed. (2005, April 15). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents.
  • Frontiers. (2018, July 11). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus.
  • ResearchGate. Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b]-[4][8]oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents.

Sources

Foundational

An In-depth Technical Guide to 3,4-Dipropoxybenzoic Acid and its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-dipropoxybenzoic acid and its derivatives, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,4-dipropoxybenzoic acid and its derivatives, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple data sheet, this document delves into the synthesis, key reactions, and potential applications of this compound class, offering field-proven insights and detailed methodologies to support your research and development endeavors.

Core Compound Profile: 3,4-Dipropoxybenzoic Acid

3,4-Dipropoxybenzoic acid is an aromatic carboxylic acid distinguished by two propoxy groups at the 3 and 4 positions of the benzene ring.[1] This substitution pattern significantly influences its physicochemical properties, including solubility, reactivity, and biological activity, setting it apart from its more commonly studied dihydroxy analogue, protocatechuic acid.[1][2]

Physicochemical Properties

A thorough understanding of the fundamental properties of 3,4-dipropoxybenzoic acid is crucial for its effective application in research and synthesis.

PropertyValueSource
CAS Number 794582-28-8[3]
Molecular Formula C₁₃H₁₈O₄[1]
Molecular Weight 238.28 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents[1]
pKa (predicted) ~4.5Analogous to 3,4-dimethoxybenzoic acid[4]
Synthesis of 3,4-Dipropoxybenzoic Acid

The most direct and common method for the synthesis of 3,4-dipropoxybenzoic acid is the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid.

Objective: To synthesize 3,4-dipropoxybenzoic acid from 3,4-dihydroxybenzoic acid.

Materials:

  • 3,4-dihydroxybenzoic acid

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5-3 equivalents) to the solution.

  • Add 1-bromopropane (2.5-3 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl, which will precipitate the product.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3,4-dipropoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is critical to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the Williamson ether synthesis.

  • Excess Reagents: An excess of both the base and the alkylating agent is used to drive the reaction to completion, ensuring the alkylation of both hydroxyl groups.

  • Acidification: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form in basic and neutral aqueous solutions. Acidification is necessary to protonate the carboxylate, rendering the product insoluble in water and allowing for its extraction into an organic solvent.

Synthesis_Workflow 3,4-Dihydroxybenzoic Acid 3,4-Dihydroxybenzoic Acid Reaction Mixture Reaction Mixture 3,4-Dihydroxybenzoic Acid->Reaction Mixture 1. Dissolve in DMF Crude Product Crude Product Reaction Mixture->Crude Product 4. Heat & Work-up K2CO3 K2CO3 K2CO3->Reaction Mixture 2. Add Base 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction Mixture 3. Add Alkylating Agent Purified Product Purified Product Crude Product->Purified Product 5. Recrystallization

Caption: Workflow for the synthesis of 3,4-dipropoxybenzoic acid.

Key Derivatives of 3,4-Dipropoxybenzoic Acid and Their Synthesis

The carboxylic acid functionality of 3,4-dipropoxybenzoic acid serves as a versatile handle for the synthesis of a variety of derivatives, including esters, amides, and acyl chlorides. These derivatives can exhibit unique properties and biological activities.

3,4-Dipropoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step for the synthesis of many esters and amides.

Objective: To synthesize 3,4-dipropoxybenzoyl chloride from 3,4-dipropoxybenzoic acid.

Materials:

  • 3,4-dipropoxybenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of anhydrous DMF (if using oxalyl chloride)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 3,4-dipropoxybenzoic acid (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Add anhydrous toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride.

  • The resulting crude 3,4-dipropoxybenzoyl chloride is obtained as an oil or low-melting solid and should be used immediately in the next step due to its moisture sensitivity.

Trustworthiness of the Protocol: This is a standard and reliable method for the preparation of acyl chlorides from carboxylic acids. The immediate use of the product is emphasized due to its high reactivity and susceptibility to hydrolysis.

Alkyl 3,4-Dipropoxybenzoates (Esters)

Ester derivatives are of interest for their potential applications as liquid crystals and for their modified pharmacokinetic properties in drug design.

Objective: To synthesize an alkyl ester of 3,4-dipropoxybenzoic acid.

Materials:

  • 3,4-Dipropoxybenzoyl chloride

  • The desired alcohol (e.g., ethanol, octanol)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous DCM

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1 equivalent) and the base (1.2 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add a solution of freshly prepared 3,4-dipropoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel.

N-Substituted 3,4-Dipropoxybenzamides (Amides)

Amide derivatives are a common feature in many pharmaceuticals and can be synthesized from the corresponding acyl chloride.

Objective: To synthesize an N-substituted amide of 3,4-dipropoxybenzoic acid.

Materials:

  • 3,4-Dipropoxybenzoyl chloride

  • The desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous DCM

Procedure:

  • Follow the same procedure as for the synthesis of esters, but substitute the alcohol with the desired amine.

  • The work-up and purification steps are also analogous.

Applications in Research and Development

While research specifically focused on 3,4-dipropoxybenzoic acid is emerging, the broader class of 3,4-dialkoxybenzoic acids has shown promise in several fields.

Materials Science: Liquid Crystals

The rod-like structure of benzoic acid derivatives, particularly those with long alkyl or alkoxy chains, makes them candidates for the formation of liquid crystalline phases.[5] These materials have applications in displays and optical filters.[1] The ability of these molecules to self-assemble into ordered phases is a key area of investigation.

Liquid_Crystal_Assembly cluster_0 Disordered State cluster_1 Ordered States Isotropic Liquid Isotropic Liquid Nematic Phase Nematic Phase Isotropic Liquid->Nematic Phase Cooling Smectic Phase Smectic Phase Nematic Phase->Smectic Phase Further Cooling

Caption: Phase transitions of a calamitic liquid crystal upon cooling.

Drug Development: Antimicrobial and Anti-inflammatory Potential

Derivatives of 3,4-dialkoxybenzenes have been reported to possess anti-inflammatory activity.[4] While specific data for 3,4-dipropoxybenzoic acid is limited, it is plausible that this compound and its derivatives could exhibit similar properties. The propoxy groups increase the lipophilicity of the molecule compared to its dihydroxy counterpart, which may enhance its ability to cross cell membranes and interact with biological targets.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3,4-dipropoxybenzoic acid derivatives against various microbial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Standardized inoculum (0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth within the 96-well plates.

  • Add the standardized inoculum to each well.

  • Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria.

  • The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[6]

Objective: To evaluate the anti-inflammatory activity of 3,4-dipropoxybenzoic acid derivatives in a rat model.

Materials:

  • Wistar rats

  • Test compounds formulated in a suitable vehicle

  • Carrageenan solution (1% in saline)

  • Parenteral administration of the test compound or vehicle.

  • After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the rat's hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Proteomics Research

Benzoic acid derivatives have been utilized in proteomics for various purposes, including in sample preparation and as part of chemical probes.[7] While the specific use of 3,4-dipropoxybenzoic acid in proteomics is not extensively documented, its chemical properties suggest potential utility in methods that rely on hydrophobic interactions for protein or peptide enrichment.

Proteomics_Workflow Biological Sample Biological Sample Protein Extraction Protein Extraction Biological Sample->Protein Extraction Lysis Protein Digestion Protein Digestion Protein Extraction->Protein Digestion e.g., Trypsin Peptide Cleanup/Enrichment Peptide Cleanup/Enrichment Protein Digestion->Peptide Cleanup/Enrichment e.g., SPE LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup/Enrichment->LC-MS/MS Analysis Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Bioinformatics

Caption: A general workflow for a bottom-up proteomics experiment.

Future Directions and Conclusion

3,4-Dipropoxybenzoic acid and its derivatives represent a class of compounds with underexplored potential. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives for screening. Future research should focus on a systematic evaluation of their biological activities, including a broader range of microbial strains and more detailed mechanistic studies of their anti-inflammatory effects. In the realm of materials science, a thorough investigation of the liquid crystalline properties of its long-chain ester derivatives could lead to the development of novel materials. For drug development professionals, the increased lipophilicity of the dipropoxy scaffold compared to the dihydroxy analogue warrants further investigation into its pharmacokinetic and pharmacodynamic properties. This guide provides a solid foundation for initiating such research endeavors.

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. Retrieved from [Link]

  • Benzoic Acid Derivatives, Acetophenones, and Anti-inflammatory Constituents from Melicope semecarpifolia. (2007). ACS Publications. Retrieved from [Link]

  • 3,4-Dimethoxybenzoic acid Properties. (2025). EPA. Retrieved from [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987). Google Patents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2023). MDPI. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. (2003). PubMed. Retrieved from [Link]

  • 3,4-dipropoxybenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel 3,4-Disubstituted Isocoumarins. (2011). Semantic Scholar. Retrieved from [Link]

  • Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics based on Acid Extraction. (2018). bioRxiv. Retrieved from [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). PMC. Retrieved from [Link]

  • A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. (2024). PreOmics. Retrieved from [Link]

  • 3,4-Dimethoxybenzoic acid (FDB000222). (2010). FooDB. Retrieved from [Link]

  • Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). PMC. Retrieved from [Link]

  • 3,4-Dimethylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2021). MDPI. Retrieved from [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2025). MDPI. Retrieved from [Link]

  • Enabling efficient sample preparation for single-cell proteomics. (2022). Drug Target Review. Retrieved from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. (2009). PubMed. Retrieved from [Link]

  • Sample Preparation. (n.d.). Stanford University Mass Spectrometry. Retrieved from [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. (2011). ERIC. Retrieved from [Link]

  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed. Retrieved from [Link]

  • Protocatechuic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2025). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Liquid-Crystalline Tetraoxapentacene Derivatives Exhibiting Aggregation-Induced Emission. (2019). PubMed. Retrieved from [Link]

  • 3,4-DIHYDROXYBENZOIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2025). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Commercial Sourcing and Analytical Validation of 3,4-Dipropoxybenzoic Acid: A Technical Guide for Drug Development and Materials Science

Executive Summary 3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a highly versatile aromatic carboxylic acid characterized by two propoxy ether linkages at the meta and para positions of the benzene ring[1]. In contempo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a highly versatile aromatic carboxylic acid characterized by two propoxy ether linkages at the meta and para positions of the benzene ring[1]. In contemporary research, it serves as a critical building block in two primary domains: the synthesis of liquid crystalline materials and the development of novel pharmaceutical agents, such as non-nitrogenous aromatic ether neuraminidase (NA) inhibitors[2][3]. Because the integrity of the carboxylic acid and the stability of the ether linkages dictate the success of downstream coupling reactions, rigorous supplier evaluation and in-house analytical validation are paramount.

Physicochemical Profiling

Understanding the physicochemical baseline of 3,4-dipropoxybenzoic acid is the first step in establishing a robust quality control (QC) framework. The dual propoxy chains impart significant lipophilicity, rendering the compound highly soluble in organic solvents while maintaining the reactive potential of the carboxylic acid moiety[2].

Table 1: Physicochemical Properties of 3,4-Dipropoxybenzoic Acid
PropertyValue / Description
CAS Number 794582-28-8
Molecular Formula C13H18O4
Molar Mass 238.28 g/mol
Appearance White to off-white solid
Melting Point 133–135 °C
Solubility Soluble in CDCl3, DMSO, DMF, Methanol

Commercial Landscape & Supplier Evaluation

Sourcing this compound requires balancing scale, purity, and regulatory documentation. For proteomics and drug discovery applications, a minimum purity of 95% is standard, though >98% is preferred to prevent side reactions during sensitive amide coupling steps[2].

Table 2: Key Commercial Suppliers and Evaluation Criteria
SupplierCatalog / RefStated PurityPrimary Application Focus
Smolecule S3181351>95%Proteomics & Material Science
BLD Pharm BD0095671095%Organic Building Blocks
Santa Cruz Biotech sc-347375Research GradeBiochemical Assays
Combi-Blocks JH-8904StandardScreening Compounds
Enamine (via Wako) StandardStandardDrug Discovery

Causality in Supplier Selection: When selecting a supplier, researchers must request a Certificate of Analysis (CoA) that includes both HPLC and NMR data. Batch-to-batch variability in ether cleavage impurities (e.g., mono-propoxy phenolic derivatives) or unreacted precursors can severely impact the yield of downstream esterification or amidation reactions.

Analytical Validation Protocol (Self-Validating System)

To ensure scientific integrity, laboratories must not rely solely on supplier CoAs. The following self-validating protocol outlines the in-house verification of 3,4-dipropoxybenzoic acid.

Step 1: Structural Verification via 1H NMR

Rationale: Proton NMR confirms the intact propoxy chains and the substitution pattern of the aromatic ring. CDCl3 is the solvent of choice due to the compound's high lipophilicity, preventing signal overlap that might occur in protic solvents[3]. Methodology:

  • Dissolve 5-10 mg of the sourced compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Acquire the spectrum at 300 MHz or 400 MHz.

  • Validation Checkpoints: Look for the characteristic aromatic protons: a doublet at ~7.71 ppm (J = 9.9 Hz), a singlet at ~7.58 ppm, and a doublet at ~6.90 ppm (J = 8.4 Hz). The propoxy groups must show a distinct triplet for the terminal methyls at ~1.08 ppm, a multiplet for the CH2 at ~1.81-1.96 ppm, and a doublet of doublets or triplet for the oxygen-bound CH2 at ~4.04 ppm[3].

Step 2: Purity Assessment via Reversed-Phase HPLC-UV

Rationale: Alkoxybenzoic acids possess a strong chromophore, making UV detection at 254 nm highly sensitive. Reversed-phase chromatography effectively separates the target compound from potential polar phenolic impurities[4]. Methodology:

  • Column: C18 (e.g., 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 40/60 Acetonitrile/Water containing 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peak shapes[4].

  • Flow Rate: 1.0 mL/min at 30 °C.

  • Detection: UV at 254 nm.

  • Validation Checkpoints: Inject a blank (solvent only) to establish the baseline. Inject the sample (1 mg/mL in mobile phase). The purity is calculated via area normalization. Reject batches with <95% purity for critical biological assays.

Workflow Visualizations

QC_Workflow S Commercial Sourcing (e.g., BLD Pharm, Smolecule) QC Incoming QC & Documentation (COA, SDS Check) S->QC NMR 1H & 13C NMR (Structural Verification) QC->NMR HPLC HPLC-UV (Purity >98% Check) QC->HPLC Pass Approved for Synthesis (Proteomics/Materials) NMR->Pass Matches Structure Fail Reject Batch (Return to Supplier) NMR->Fail Impurities Detected HPLC->Pass Purity >= 98% HPLC->Fail Purity < 98%

Figure 1: Supplier qualification and analytical quality control (QC) workflow for incoming batches.

Mechanistic Application: Amide Coupling in Drug Discovery

Once validated, 3,4-dipropoxybenzoic acid is frequently utilized in the synthesis of targeted libraries. For instance, in the development of neuraminidase inhibitors, the carboxylic acid must be conjugated to various amines to form stable non-nitrogenous aromatic ethers and amides[3].

Causality in Reaction Design: Direct reaction of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. Therefore, the acid is first converted into an active ester intermediate using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alongside HOBt, or HATU. This activation lowers the activation energy for the subsequent nucleophilic attack by the target amine, driving the formation of the stable amide bond while minimizing epimerization or degradation[2].

Coupling_Reaction Acid 3,4-Dipropoxybenzoic Acid (Starting Material) Act Activation (EDC/HOBt or HATU) Acid->Act Inter Active Ester Intermediate Act->Inter Catalyst Addition Prod Amide Conjugate (Final Product) Inter->Prod Coupling Amine Target Protein/Amine (Nucleophile) Amine->Prod Nucleophilic Attack

Figure 2: Mechanistic pathway for the amide coupling of 3,4-dipropoxybenzoic acid in proteomics.

Conclusion

The successful integration of 3,4-dipropoxybenzoic acid into advanced material science and drug discovery pipelines hinges on stringent commercial sourcing and rigorous analytical validation. By implementing the self-validating protocols and workflows detailed above, research professionals can ensure reproducibility, high fidelity, and optimal yields in their synthetic endeavors.

References

  • NextSDS. "3,4-dipropoxybenzoic acid — Chemical Substance Information." Source: nextsds.com. URL: [Link]

  • MDPI. "Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase." Source: mdpi.com. URL: [Link]

  • ZirChrom Separations. "Method Development Guide - HPLC." Source: hplc.eu. URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Safety, Handling, and Applications of 3,4-Dipropoxybenzoic Acid

Executive Summary 3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is an aromatic carboxylic acid featuring two propoxy ether linkages at the meta and para positions[1]. As a highly versatile organic building block, it serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is an aromatic carboxylic acid featuring two propoxy ether linkages at the meta and para positions[1]. As a highly versatile organic building block, it serves as a critical intermediate in the synthesis of biologically active pharmacophores—most notably non-nitrogenous aromatic ether Neuraminidase (NA) inhibitors[2]—and advanced materials such as liquid crystals[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, toxicological profile, and self-validating handling protocols required for the safe manipulation of this compound in laboratory and manufacturing environments.

Physicochemical Profiling

Understanding the physical parameters of 3,4-dipropoxybenzoic acid is the first step in predicting its behavior in solution and its environmental interactions. The dual propoxy chains increase the compound's lipophilicity compared to its parent benzoic acid, directly influencing its solubility profile and membrane permeability in biological assays.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 3,4-dipropoxybenzoic acid
CAS Number 794582-28-8
Molecular Formula C₁₃H₁₈O₄
Molar Mass 238.28 g/mol
Physical State White to off-white solid
Melting Point 133–135 °C
Solubility Soluble in organic solvents (e.g., Chloroform, Acetone, Methanol)

Data sourced from structural activity relationship studies and chemical supplier databases[1][2].

Toxicological Assessment & GHS Compliance

The structural features of 3,4-dipropoxybenzoic acid impart specific biological reactivities that necessitate strict safety controls. According to the Globally Harmonized System (GHS), the compound exhibits multi-route toxicity and specific target organ effects[3].

Mechanistic Toxicology
  • Acute Toxicity (Oral, Dermal, Inhalation) - Acute Tox. 4 (H302 + H312 + H332): The lipophilic propoxy groups enhance the molecule's ability to cross the stratum corneum (dermal absorption) and alveolar membranes (inhalation of dust). Once systemic, it can interfere with cellular metabolism, necessitating stringent barrier protection.

  • Irritation (Skin Irrit. 2 - H315; Eye Irrit. 2A - H319): The carboxylic acid moiety (pKa ~4.2) is sufficiently acidic to disrupt the lipid bilayers of the epidermis and the delicate mucosal membranes of the eye, causing localized protein denaturation and inflammation.

  • Specific Target Organ Toxicity - STOT SE 3 (H336): Inhalation of fine particulates can lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness. This is a direct consequence of the compound's lipophilicity allowing it to cross the blood-brain barrier.

Standard Operating Procedures (SOPs) for Safe Handling

To mitigate the hazards outlined above, handling protocols must not only dictate actions but incorporate self-validating checkpoints to ensure the environment remains uncompromised.

Personal Protective Equipment (PPE) & Engineering Controls
  • Causality-Driven PPE: Because of the H312 (dermal toxicity) and H315 (skin irritation) classifications, standard latex gloves are insufficient. Nitrile gloves (minimum 0.11 mm thickness) must be worn to prevent organic acid permeation. Tight-fitting safety goggles are mandatory to prevent H319-related ocular damage from airborne dust.

  • Ventilation: Due to the H336 (STOT SE 3) risk, all massing and transferring of the solid must be conducted within a Class II Type A2 biological safety cabinet or a ducted chemical fume hood with a face velocity of 80–100 fpm.

Self-Validating Spill Management Protocol

In the event of a localized powder spill, follow this step-by-step neutralization and validation workflow:

  • Containment: Isolate the area. Do not dry-sweep, as this aerosolizes the powder and exacerbates inhalation risks.

  • Wetting: Gently mist the spill with a 5% Sodium Bicarbonate ( ) aqueous solution. The weak base will react with the carboxylic acid to form a water-soluble sodium salt, releasing .

  • Neutralization Check (Validation): Observe for effervescence. Continue applying until bubbling ceases.

  • pH Verification (Validation): Before final cleanup, press a universal pH indicator strip against the wetted surface. A stable pH of 7.0–7.5 confirms the complete neutralization of the acid.

  • Disposal: Absorb the neutralized liquid with inert pads and dispose of it as hazardous organic waste.

Synthetic Methodology & Validation

3,4-Dipropoxybenzoic acid is typically synthesized via the alkylation of 3,4-dihydroxybenzoic acid. The following protocol utilizes a Williamson etherification mechanism, where a mild base deprotonates the phenolic hydroxyls to create potent nucleophiles that subsequently attack the electrophilic carbon of propyl bromide[1].

Step-by-Step Experimental Protocol
  • Preparation: Dissolve 1.0 equivalent of 3,4-dihydroxybenzoic acid methyl ester in anhydrous acetone.

  • Deprotonation: Add 5.0 equivalents of anhydrous Potassium Carbonate ( ). Causality: is basic enough to deprotonate the phenol groups but not strong enough to hydrolyze the methyl ester prematurely.

  • Alkylation: Introduce 2.5 equivalents of propargyl bromide (or propyl bromide for the saturated ether) dropwise. Stir the mixture at 60 °C under reflux for 24 hours.

  • Reaction Monitoring (Validation): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot disappears, validating the total conversion to the intermediate ether.

  • Hydrolysis: Isolate the intermediate, dissolve in Methanol, and add 2.0 M NaOH to hydrolyze the ester back to the carboxylic acid.

  • Precipitation & Purity Check (Validation): Acidify the aqueous layer with 1.0 M HCl until pH 2 is reached. Collect the resulting white precipitate via vacuum filtration. Validate the purity by recording the melting point; a sharp melt at 133–135 °C confirms the successful synthesis of 3,4-dipropoxybenzoic acid[2].

Synthesis A 3,4-Dihydroxybenzoic Acid (Starting Material) B K2CO3 / Acetone (Deprotonation) A->B C Propyl Bromide (SN2 Alkylation) B->C Heat, 24h D Dipropyl 3,4-dipropoxybenzoate (Intermediate) C->D E NaOH / H2O then HCl (Ester Hydrolysis) D->E F 3,4-Dipropoxybenzoic Acid (Target Product) E->F Acidic Precipitation

Fig 1: Step-by-step synthesis workflow of 3,4-dipropoxybenzoic acid via Williamson etherification.

Advanced Applications in Pharmacophore Development

Beyond its utility in material science (e.g., liquid crystal formulation) and proteomics[1], 3,4-dipropoxybenzoic acid is a vital scaffold in antiviral drug discovery.

Neuraminidase (NA) Inhibition

Recent Structure-Activity Relationship (SAR) studies have identified derivatives of 3,4-dipropoxybenzoic acid as potent, non-nitrogenous aromatic ether Neuraminidase inhibitors against pandemic influenza strains (e.g., H1N1)[2].

Mechanism of Action: The aryl aldehyde and unsubstituted hydroxyl groups derived from this scaffold competitively bind to the active site of the viral Neuraminidase enzyme. By occupying this pocket, the drug prevents the enzyme from cleaving sialic acid residues on the host cell surface. Without this cleavage, newly formed viral particles remain tethered to the host cell, leading to viral aggregation and a halt in the infection cycle[2].

Mechanism A Influenza Virus Neuraminidase (NA) C Competitive Binding at Active Site A->C B 3,4-DPBA Derivative (Aromatic Ether Inhibitor) B->C D Sialic Acid Cleavage Blocked C->D E Viral Aggregation & Infection Halt D->E

Fig 2: Mechanism of action for 3,4-DPBA derivatives inhibiting viral neuraminidase activity.

References

  • 3,4-dipropoxybenzoic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 3,4-Dipropoxybenzoic Acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-dipropoxybenzoic acid. The protocol is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-dipropoxybenzoic acid. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the identification and quantification of this compound. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and dependable technique. The causality behind the selection of chromatographic parameters is discussed in detail, and a comprehensive validation protocol is provided to ensure the method's trustworthiness and adherence to stringent scientific standards.

Introduction

3,4-Dipropoxybenzoic acid (Figure 1) is an aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and in materials science.[1] Its molecular structure, featuring a benzoic acid core with two propoxy groups, imparts a combination of polar and non-polar characteristics, making it well-suited for analysis by reversed-phase HPLC. Accurate and precise quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products.

This document provides a step-by-step protocol for the HPLC analysis of 3,4-dipropoxybenzoic acid, followed by a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) guidelines.

Figure 1: Chemical Structure of 3,4-Dipropoxybenzoic Acid Molecular Formula: C₁₃H₁₈O₄ Molar Mass: 238.28 g/mol [1]

Chromatographic Principles and Method Rationale

The selection of the HPLC method parameters is grounded in the physicochemical properties of 3,4-dipropoxybenzoic acid and established chromatographic principles.

  • Separation Mode: Reversed-phase HPLC is the chosen mode of separation due to the analyte's significant hydrophobic character imparted by the two propoxy groups and the benzene ring.[2][3] This mode employs a non-polar stationary phase and a polar mobile phase, ensuring adequate retention of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are the industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[3][4] For compounds with aromatic systems like 3,4-dipropoxybenzoic acid, a Phenyl-Hexyl column could also be considered as an alternative to provide different selectivity through π-π interactions.[4][5]

  • Mobile Phase Composition and pH Control: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is chosen due to its low UV cutoff and its ability to form less viscous mixtures with water compared to methanol.[6] The proportion of acetonitrile will be optimized to achieve a suitable retention time and resolution.

    • Aqueous Buffer and pH: 3,4-Dipropoxybenzoic acid is a carboxylic acid. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH well below the analyte's pKa. The pKa of the structurally similar 3,4-dimethoxybenzoic acid is approximately 3.83. Therefore, a mobile phase pH of around 2.5-3.0, maintained with a phosphoric acid buffer, will keep the analyte in its neutral, more hydrophobic form, leading to predictable and reproducible retention.[6]

  • Detection: The presence of the benzene ring in 3,4-dipropoxybenzoic acid results in strong UV absorbance. Based on data for benzoic acid and its derivatives, which show significant absorbance between 230 nm and 280 nm, a detection wavelength of 254 nm is selected as a starting point.[7][8][9] For optimal sensitivity, the absorption maximum of 3,4-dipropoxybenzoic acid should be experimentally determined using a photodiode array (PDA) detector.

Experimental Protocol

Materials and Reagents
  • 3,4-Dipropoxybenzoic acid reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade, for cleaning)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. The final pH should be approximately 2.5.

  • Mobile Phase B (Organic Modifier): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,4-dipropoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Operating Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric Acid; B: Acetonitrile
Gradient Program 60% B to 80% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 15 minutes
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solutions to establish the calibration curve.

  • Inject the sample solutions for analysis.

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank and a placebo (if applicable) to show no interference at the retention time of 3,4-dipropoxybenzoic acid. Peak purity analysis using a PDA detector can further confirm specificity.

Linearity

The linearity of the method should be established across a range of concentrations that are proportional to the amount of analyte in the sample.

  • Procedure: Prepare at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Procedure: Spike a known concentration of the analyte into a blank or placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[7]

  • Acceptance Criteria: The LOQ should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Data Presentation

Table 1: HPLC Method Parameters

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Summary of Method Validation Results (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%
LOD 0.2 µg/mLS/N ≥ 3
LOQ 0.7 µg/mLS/N ≥ 10

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards & Samples B->C F Inject Standards C->F G Inject Samples C->G D System Equilibration E Inject Blank D->E E->F F->G H Peak Integration F->H G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the HPLC analysis of 3,4-dipropoxybenzoic acid.

Validation_Parameters cluster_precision Precision Types Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of key method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3,4-dipropoxybenzoic acid. By employing a standard C18 column and a buffered mobile phase to control the ionization of the analyte, this method ensures reproducible results with high precision and accuracy. The comprehensive validation protocol outlined herein serves as a guide for establishing the method's suitability for its intended purpose in both research and quality control environments.

References

  • Agilent. (2011, September 1). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent Technologies. [Link]

  • The Good Scents Company. (n.d.). 3,4-dihydroxybenzoic acid, 99-50-3. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • PubChem. (n.d.). 3,4-Dibromobenzoic acid. National Center for Biotechnology Information. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Lin, S. J., et al. (2002). Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography A, 959(1-2), 109-117. [Link]

  • Ötvös, I., et al. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography, 2(4), 565-574. [Link]

  • Klymenko, A., et al. (2025). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Fermentation, 11(8), 464. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3,4-Dimethoxybenzoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • Rujiralai, T., & Kulsing, C. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Science and Technology, 3(2), 113-123. [Link]

  • Welch, W. (n.d.). HPLC Column Selection Guide. GL Sciences. [Link]

  • Al-Absi, S. A., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2), 24-34. [Link]

  • SIELC Technologies. (2025, August 1). 3,4-Dihydroxybenzoic Acid. [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. [Link]

  • PubChem. (n.d.). 3,4-Diethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Tůmová, L., et al. (2014). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2014, 849683. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]

Sources

Application

Advanced Hydrophobic Derivatization in Proteomics: Utilizing 3,4-Dipropoxybenzoic Acid (DPBA) for Enhanced LC-MS/MS Recovery

Executive Summary & Mechanistic Rationale A persistent challenge in bottom-up proteomics is the analysis of short, highly hydrophilic peptides (e.g., those derived from highly basic histone tails or small neoantigens). T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

A persistent challenge in bottom-up proteomics is the analysis of short, highly hydrophilic peptides (e.g., those derived from highly basic histone tails or small neoantigens). These peptides frequently fail to interact with standard C18 stationary phases, eluting in the column void volume where they are subjected to severe ion suppression from sample salts and matrix components[1].

Historically, proteomics researchers have utilized chemical derivatization strategies—such as propionylation[2] or benzoylation[1]—to cap primary amines, thereby increasing peptide hydrophobicity and improving reversed-phase retention. However, recent models of electrospray ionization (ESI) dynamics demonstrate that the MS response of an analyte is directly correlated with its Nonpolar Surface Area (NPSA)[3]. Adding substantial hydrophobic character drives the peptides to the surface of ESI droplets, dramatically increasing the efficiency of gas-phase ion formation[3].

The DPBA Advantage: 3,4-Dipropoxybenzoic acid (DPBA) represents a next-generation hydrophobic tag. By introducing a dialkoxy-aromatic moiety, DPBA provides a significantly greater NPSA than standard propionyl or benzoyl groups. This dual-propoxy substitution shifts the elution of highly polar peptides to higher organic solvent concentrations (where ESI desolvation is maximally efficient) and acts as a powerful surfactant-like tag to boost MS signal intensity[4].

Mechanism DPBA 3,4-Dipropoxybenzoic Acid (DPBA) NHS EDC / NHS Activation DPBA->NHS Ester DPBA-NHS Ester (Reactive Intermediate) NHS->Ester Product DPBA-Derivatized Peptide (High NPSA) Ester->Product pH 8.5 Peptide Hydrophilic Peptide (N-term / Lysine) Peptide->Product Nucleophilic Attack

Fig 1: Reaction mechanism of DPBA-NHS activation and subsequent peptide derivatization.

The Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The experimental choices are grounded in strict chemical causality:

  • Buffer Causality: We utilize Triethylammonium bicarbonate (TEAB) rather than Tris. Tris contains a primary amine that will aggressively compete for the DPBA-NHS ester, quenching the reaction. TEAB is non-nucleophilic and volatile.

  • Quenching Causality: NHS-ester reactions driven to completion often result in off-target O-acylation at Serine, Threonine, and Tyrosine residues. We employ a targeted Hydroxylamine quench. Hydroxylamine specifically hydrolyzes these unstable O-esters while leaving the desired N-amide bonds at the N-terminus and Lysine side chains fully intact[2].

Reagents Required
  • 3,4-Dipropoxybenzoic acid (DPBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 500 mM Triethylammonium bicarbonate (TEAB), pH 8.5

  • 50% Hydroxylamine solution

Step-by-Step Methodology

Step 1: In Situ Activation of DPBA

  • Dissolve DPBA in anhydrous DMF to a final concentration of 100 mM.

  • Add EDC-HCl and NHS to achieve a final concentration of 120 mM for each (a 1:1.2:1.2 molar ratio of DPBA:EDC:NHS).

  • Vortex thoroughly and incubate at room temperature (RT) in the dark for 30 minutes. Note: This generates the highly reactive DPBA-NHS ester intermediate.

Step 2: Peptide Derivatization

  • Lyophilize your tryptic peptide sample (e.g., 10 µg) and resuspend in 20 µL of 100 mM TEAB (pH 8.5).

  • Add 5 µL of the activated DPBA-NHS solution to the peptides.

  • Incubate for 1 hour at RT with gentle shaking.

Step 3: Reversal of O-Acylation & Quenching

  • Add 2 µL of 50% Hydroxylamine to the reaction mixture (final concentration ~3.5%).

  • Incubate for 20 minutes at RT. This step is critical to reverse off-target O-acylation and quench any remaining unreacted DPBA-NHS.

Step 4: Desalting and LC-MS/MS

  • Acidify the sample using 10% Trifluoroacetic acid (TFA) until the pH drops below 3.0.

  • Desalt the derivatized peptides using standard C18 StageTips. The massive increase in hydrophobicity ensures near 100% recovery of previously unretained hydrophilic peptides.

  • Elute in 80% Acetonitrile / 0.1% Formic Acid, dry under vacuum, and resuspend in LC loading buffer.

Workflow S1 1. Sample Prep Resuspend peptides in 100 mM TEAB (pH 8.5) S2 2. DPBA Labeling Add DPBA-NHS ester (1 hr, RT) S1->S2 S3 3. Quench & Reversal Add Hydroxylamine to reverse O-acylation S2->S3 S4 4. Desalting C18 StageTip Cleanup (High Recovery) S3->S4 S5 5. LC-MS/MS & QC Verify +220.1099 Da mass shift S4->S5

Fig 2: Step-by-step sample preparation workflow with integrated quality control checkpoints.

System Self-Validation & Quality Control

To guarantee the integrity of the derivatization, the system must validate itself during the first LC-MS/MS run.

The QC Spike-In: Prior to Step 2, spike 100 fmol of a synthetic hydrophilic standard peptide (e.g., Bradykinin fragment 1-5, sequence: RPPGF) into your sample.

Validation Metrics:

  • Mass Shift Verification: DPBA derivatization results in a highly specific monoisotopic mass addition of +220.1099 Da per primary amine (N-terminus and Lysine ε-amines). Extract the ion chromatogram (XIC) for the derivatized standard. If the unmodified mass is detected at >1% relative abundance, the TEAB buffer pH has likely drifted, or the DMF was not fully anhydrous.

  • Retention Time (RT) Shift: The derivatized standard must exhibit a significant RT delay. A successful DPBA conjugation typically shifts the elution of a hydrophilic peptide from ~5% Acetonitrile to >30% Acetonitrile.

Quantitative Benchmarks

The table below summarizes the theoretical and observed quantitative improvements when utilizing various chemical derivatization strategies for hydrophilic peptides. DPBA drastically outperforms historical methods by maximizing the Nonpolar Surface Area[3].

Derivatization StrategyAdded Mass per Amine (Da)Relative NPSA IncreaseExpected RT Shift (Δ min)ESI Signal Multiplier
None (Underivatized) 0.0000Baseline0.01.0x
Propionylation [2]+56.0261Low+2.0 to +4.02.0x - 3.0x
Benzoylation [1]+104.0261Moderate+6.0 to +14.05.0x - 10.0x
DPBA Derivatization +220.1099 High +15.0 to +25.0 15.0x - 30.0x

Note: The ESI Signal Multiplier is highly dependent on the initial hydrophilicity of the peptide; the most extreme gains are observed for peptides that previously eluted in the column void volume.

References

  • Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methyl
  • Evaluating Nonpolar Surface Area and LC/MS Response: An Application for Site Occupancy Measurements for Enzyme Intermediates in Polyketide Biosynthesis Journal of the American Society for Mass Spectrometry (via NIH)
  • Benzoyl Derivatization as a Method To Improve Retention of Hydrophilic Peptides in Tryptic Peptide Mapping Analytical Chemistry
  • Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method Molecular & Cellular Proteomics (via NIH)

Sources

Method

Application Note: Evaluating the Antimicrobial and Anti-biofilm Efficacy of 3,4-Dipropoxybenzoic Acid

Executive Summary The rise of antimicrobial resistance and biofilm-associated hospital-acquired infections necessitates the development of novel antibacterial agents. 3,4-Dipropoxybenzoic acid (3,4-DPBA) has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of antimicrobial resistance and biofilm-associated hospital-acquired infections necessitates the development of novel antibacterial agents. 3,4-Dipropoxybenzoic acid (3,4-DPBA) has emerged as a structurally optimized candidate, demonstrating potent antimicrobial properties against various bacterial strains[1]. By leveraging positional isomerism and the lipophilic nature of propoxy chains, 3,4-DPBA effectively penetrates bacterial membranes and disrupts extracellular polymeric substance (EPS) matrices. This application note provides drug development professionals with mechanistic insights, comparative quantitative data, and self-validating experimental protocols to accurately evaluate the efficacy of 3,4-DPBA.

Mechanistic Insights: Structure-Activity Relationship (SAR)

Understanding the causality behind 3,4-DPBA's efficacy requires analyzing its unique structural modifications compared to baseline phenolic acids.

  • Electronic Modulation & Proton Dissociation: The electron-donating nature of alkoxy groups significantly modulates the electronic environment of the aromatic ring. In 3,4-DPBA, the meta-propoxy group primarily exerts an inductive electron-donating effect, while the para-propoxy group enables resonance delocalization into the ring[1]. This dual electronic perturbation reduces the acidity of the carboxylic moiety compared to unsubstituted benzoic acid, ensuring a higher fraction of the molecule remains un-ionized at physiological pH.

  • Lipophilicity & Membrane Permeability: The outer membrane of Gram-negative bacteria consists mainly of lipopolysaccharides (LPS), which act as a rigid permeability barrier against hydrophilic molecules[2]. The addition of two propoxy chains drastically increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity allows 3,4-DPBA to partition efficiently into the lipid bilayer of both Gram-positive peptidoglycan and Gram-negative LPS structures.

  • Biofilm Matrix Dispersion: Biofilms are complex bacterial networks highly resistant to traditional antibiotics. Alkoxybenzoic acid analogs have been shown to disrupt biofilm formation and promote dispersion by interfering with the robust extracellular matrix and quorum sensing communication[3].

Mechanism DPBA 3,4-Dipropoxybenzoic Acid (Lipophilic & Electronic Modulator) Membrane Bacterial Membrane / LPS (Permeability Barrier) DPBA->Membrane Penetrates via Propoxy Chains Biofilm Extracellular Matrix (EPS Network) DPBA->Biofilm Disrupts Quorum Sensing Cytoplasm Intracellular Cytoplasm (Proton Release) Membrane->Cytoplasm Weak Acid Uncoupling Death Cell Death & Biofilm Dispersion Cytoplasm->Death Metabolic Arrest Biofilm->Death Matrix Eradication

Fig 1: Mechanistic pathway of 3,4-DPBA inducing bacterial cell death and biofilm dispersion.

Quantitative Baseline Data for Benzoic Acid Derivatives

To establish a benchmark for 3,4-DPBA testing, it is critical to review the Minimum Inhibitory Concentration (MIC) data of its structural analogs. The table below summarizes the effect of positional isomerism and alkyl/alkoxy chain length on antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

CompoundTarget MicroorganismMIC (mg/mL)Mechanistic NoteReference
Benzoic Acid (Ba) E. coli O1571.0Baseline weak acid uncoupler.[2]
2-Hydroxybenzoic Acid E. coli O1571.0Efficacy maintained by ortho-hydroxyl position.[2]
3,4,5-Trihydroxybenzoic Acid E. coli O1574.0High hydrophilicity severely reduces membrane penetration.[2]
4-Hydroxybenzoic Acid S. aureus / E. coli36.0 - 72.0Poor permeability; requires high concentrations.[4]
Alkoxy-substituted Esters (Propoxy) C. albicans0.39High lipophilicity heavily enhances cellular penetration.[5]

Note: 3,4-DPBA is expected to perform in the highly potent range (<1.0 mg/mL) due to the optimized lipophilicity of its dual propoxy chains.

Experimental Protocols

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Traditional optical density (OD) readouts are prone to false positives when testing highly lipophilic compounds like 3,4-DPBA, which can precipitate in aqueous media and mimic bacterial turbidity. This protocol utilizes resazurin as a metabolic indicator to create a self-validating system .

Workflow Prep Compound Prep (DMSO Solvent) Dilution Serial Dilution (≤1% DMSO) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Validation Resazurin Dye (Viability Check) Inoculation->Validation Readout MIC Readout (Colorimetric) Validation->Readout

Fig 2: Self-validating high-throughput MIC assay workflow using resazurin colorimetry.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3,4-DPBA in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 100 mg/mL.

    • Causality: The dipropoxy chains render the molecule highly hydrophobic; attempting to dissolve it directly in aqueous buffers will cause immediate precipitation.

  • Serial Dilution: Perform two-fold serial dilutions of the stock in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1%.

    • Causality: DMSO concentrations >1% exhibit inherent bacteriostatic effects, which would artificially lower the apparent MIC and invalidate the assay.

  • Inoculation: Add bacterial suspension (e.g., S. aureus ATCC 6538 or E. coli ATCC 8739) to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18–24 hours under aerobic conditions.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2–4 hours in the dark.

    • Causality: Live bacteria metabolize non-fluorescent blue resazurin into highly fluorescent pink resorufin. This step completely bypasses turbidity artifacts caused by compound precipitation.

  • Readout: The MIC is defined as the lowest concentration of 3,4-DPBA that prevents the color change from blue to pink.

System Validation & Quality Control:

  • Sterility Control (MHB only): Must remain blue. Validates media sterility.

  • Growth Control (MHB + Bacteria + 1% DMSO): Must turn pink. Validates that the 1% DMSO vehicle is non-toxic and bacteria are viable.

  • Positive Control (MHB + Bacteria + Ciprofloxacin): Must yield the standard CLSI-defined MIC. Validates assay sensitivity.

Protocol 2: Crystal Violet Biofilm Eradication Assay

Because alkoxybenzoic acids are potent dispersants of extracellular matrices[3], evaluating 3,4-DPBA requires an assay that isolates biofilm-bound cells from planktonic cells.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate bacteria into Tryptic Soy Broth (TSB) supplemented with 1% glucose in a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours.

    • Causality: Glucose supplementation acts as a metabolic stressor that heavily induces the production of the EPS matrix, ensuring a robust biofilm for testing.

  • Planktonic Wash: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

    • Causality: Washing removes free-floating (planktonic) bacteria. Without this step, the assay cannot differentiate between standard bacteriostatic activity and true biofilm eradication.

  • Treatment: Add varying concentrations of 3,4-DPBA (prepared in TSB with ≤1% DMSO) to the washed biofilms. Incubate for 24 hours.

  • Fixation & Staining: Wash the wells again with PBS. Fix the remaining biofilm with absolute methanol for 15 minutes. Aspirate, dry, and stain with 0.1% Crystal Violet for 20 minutes.

  • Solubilization & Quantification: Wash excess stain with distilled water. Add 33% glacial acetic acid to each well.

    • Causality: Acetic acid fully solubilizes the crystal violet bound deeply within the EPS matrix, allowing for precise, homogenous spectrophotometric quantification at OD590.

References

  • Source: firstignite.
  • Source: smolecule.
  • Source: semanticscholar.
  • Source: nih.
  • Source: nih.

Sources

Application

Application Notes &amp; Protocols: Investigating the Anti-inflammatory Effects of 3,4-Dipropoxybenzoic Acid

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3,4-dipropoxybenzoic acid, a novel phenolic compound, for its potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3,4-dipropoxybenzoic acid, a novel phenolic compound, for its potential anti-inflammatory properties. Phenolic acids, such as protocatechuic acid (3,4-dihydroxybenzoic acid), are known to possess significant anti-inflammatory activities.[1][2] This guide details the hypothesized mechanism of action and provides a suite of validated in vitro and in vivo protocols to systematically investigate the compound's efficacy and mode of action. The methodologies are designed to be robust and reproducible, enabling a thorough characterization from cellular and enzymatic assays to a well-established animal model of acute inflammation.

Introduction and Rationale

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens or damaged cells.[3] While acute inflammation is a protective and self-limiting process, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] The clinical management of these conditions often relies on non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects upon long-term use.[3] This necessitates the discovery of novel, safer, and more effective anti-inflammatory agents.

Phenolic acids are a class of plant-derived secondary metabolites that have garnered significant attention for their therapeutic potential, including potent anti-inflammatory effects.[1][4] 3,4-Dipropoxybenzoic acid is a synthetic derivative of the naturally occurring 3,4-dihydroxybenzoic acid (protocatechuic acid). Given that parent compounds like protocatechuic acid have demonstrated anti-inflammatory activity by suppressing pro-inflammatory mediators,[1][2] it is hypothesized that 3,4-dipropoxybenzoic acid may exhibit similar or enhanced properties. This guide outlines a systematic approach to validate this hypothesis.

Hypothesized Mechanism of Action

The inflammatory response is governed by complex signaling networks. A central player in this process is the Nuclear Factor-kappa B (NF-κB) transcription factor, which acts as a master regulator of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[7][8] This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[5]

Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are critically involved in regulating the production of inflammatory mediators, often acting in concert with the NF-κB pathway.[9][10] Based on the known activities of structurally related phenolic compounds,[11][12] we hypothesize that 3,4-dipropoxybenzoic acid exerts its anti-inflammatory effects by targeting these key signaling cascades.

The proposed mechanism involves:

  • Inhibition of NF-κB Activation: By preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

  • Suppression of MAPK Phosphorylation: By reducing the activation of key kinases like p38 and JNK.

  • Downregulation of Pro-inflammatory Gene Expression: As a consequence of NF-κB and MAPK inhibition, leading to reduced production of TNF-α, IL-6, nitric oxide (NO), and COX-2.

Hypothesized_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK (p38, JNK) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB p65/p50 IkappaB->NFkappaB Inhibits NFkappaB_nuc p65/p50 NFkappaB->NFkappaB_nuc Translocates Compound 3,4-Dipropoxy- benzoic Acid Compound->IKK Inhibits? Compound->MAPK Inhibits? DNA DNA NFkappaB_nuc->DNA Binds Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Transcription

Caption: Hypothesized signaling pathway for 3,4-dipropoxybenzoic acid.

In Vitro Experimental Protocols

The initial screening of 3,4-dipropoxybenzoic acid is performed using cell-based and enzymatic assays to establish its anti-inflammatory activity and elucidate its mechanism of action at the molecular level.

In_Vitro_Workflow start Start: 3,4-Dipropoxybenzoic Acid viability Protocol 1: Cell Viability Assay (MTT) Determine Non-Toxic Dose start->viability enzyme_assay Protocol 3: COX-2 Enzyme Inhibition Assay (Fluorometric/Colorimetric) start->enzyme_assay inflammation_model Protocol 2: LPS-Stimulated Macrophages (RAW 264.7) viability->inflammation_model Use Non-Toxic Conc. readouts Measure Inflammatory Mediators: - Nitric Oxide (Griess Assay) - Cytokines (ELISA for TNF-α, IL-6) inflammation_model->readouts mechanism Protocol 4: Mechanism Confirmation (Western Blot for p-p65, p-p38) inflammation_model->mechanism end End: In Vitro Profile readouts->end enzyme_assay->end mechanism->end

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Protocol 1: Cell Viability Assay (MTT)

Causality: It is imperative to first determine the concentrations at which 3,4-dipropoxybenzoic acid does not exhibit cytotoxicity. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3,4-dipropoxybenzoic acid in complete culture medium. Replace the old medium with fresh medium containing the compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >95% viability for subsequent experiments.

Protocol 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Causality: This protocol utilizes a well-established model of bacterial-induced inflammation.[13] Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently activates macrophages through Toll-like receptor 4 (TLR4), triggering the release of key inflammatory mediators like nitric oxide (NO) and cytokines.[14] Measuring the inhibition of these mediators provides a direct assessment of the compound's anti-inflammatory potential in a cellular context.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of 3,4-dipropoxybenzoic acid or a positive control (e.g., Dexamethasone). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[13]

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation: Example Data for In Vitro Inhibition

Concentration (µM)% Inhibition of NO (± SD)% Inhibition of TNF-α (± SD)% Inhibition of IL-6 (± SD)
18.2 ± 1.512.5 ± 2.110.3 ± 1.8
1035.7 ± 4.241.3 ± 3.838.9 ± 4.5
5078.9 ± 5.185.2 ± 4.981.6 ± 5.3
Dexamethasone (1 µM)92.4 ± 3.595.1 ± 2.993.8 ± 3.1
Protocol 3: COX-2 Enzyme Inhibition Assay

Causality: COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation.[15][16] Directly measuring the inhibition of COX-2 activity determines if the compound acts similarly to traditional NSAIDs. Comparing its activity against the constitutively expressed COX-1 isoform reveals its selectivity, which is a critical parameter for predicting potential gastrointestinal side effects.

Methodology:

  • Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., fluorometric or colorimetric).[17] These assays measure the peroxidase activity of COX, which generates a detectable signal.

  • Reagent Preparation: Prepare assay buffer, heme, enzyme (ovine or human recombinant COX-1 and COX-2), arachidonic acid (substrate), and the test compound according to the kit's manual.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells.

    • Add various concentrations of 3,4-dipropoxybenzoic acid, a positive control (e.g., Celecoxib for COX-2), and a vehicle control.

    • Incubate briefly to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance kinetically over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

In Vivo Experimental Protocol

To confirm the therapeutic potential of 3,4-dipropoxybenzoic acid, its efficacy must be demonstrated in a living organism. The carrageenan-induced paw edema model is the gold-standard for this purpose.

In_Vivo_Workflow start Start: Animal Acclimatization (Wistar Rats) grouping Animal Grouping (n=6 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Groups (Compound Doses) start->grouping baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) grouping->baseline dosing Oral Administration of Compounds baseline->dosing induction Induce Inflammation: Subplantar Injection of 1% Carrageenan (1 hour post-dosing) dosing->induction measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurement analysis Calculate Paw Edema & % Inhibition measurement->analysis end End: In Vivo Efficacy Data analysis->end

Caption: Workflow for in vivo evaluation using the paw edema model.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality: This model mimics the physiological and histological features of acute inflammation.[18][19] Carrageenan injection triggers a biphasic inflammatory response: an early phase (0-2.5 hours) involving the release of histamine and serotonin, and a late phase (3-6 hours) mediated by prostaglandins, NO, and cytokines.[19] A compound's ability to reduce the swelling (edema) in this model is a strong indicator of its potential as a systemic anti-inflammatory drug.

Methodology:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize them for one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) orally.

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[19]

    • Group III-V (Test Groups): Receive 3,4-dipropoxybenzoic acid at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.[20]

    • Administer the respective compounds or vehicle by oral gavage.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[20][21]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Increase in Paw Volume (Edema): Calculated as Vₜ - V₀.

    • Percentage Inhibition of Edema: Calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: Example Data for In Vivo Paw Edema Inhibition (at 3 hours)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
3,4-dipropoxybenzoic acid250.62 ± 0.0527.1%
3,4-dipropoxybenzoic acid500.45 ± 0.0447.1%
3,4-dipropoxybenzoic acid1000.38 ± 0.0355.3%
*Statistically significant difference compared to vehicle control.

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic investigation of the anti-inflammatory properties of 3,4-dipropoxybenzoic acid. By progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a comprehensive data package to validate this compound as a potential therapeutic candidate. A positive outcome from these studies would be characterized by dose-dependent inhibition of inflammatory mediators in macrophages, selective inhibition of the COX-2 enzyme, and significant reduction of acute inflammation in the paw edema model, thereby warranting further preclinical development.

References

  • Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. (2025). MDPI.
  • Pro-Inflammatory Cytokines Overview. Thermo Fisher Scientific - TW.
  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC.
  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. PMC.
  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling P
  • Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. PMC.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)
  • Modulating Inflammation through the Negative Regul
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
  • COX2 Inhibitor Screening Kit (Fluorometric). Abcam.
  • The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • NF-κB: A Double-Edged Sword Controlling Inflamm
  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • NF-κB: a key role in inflamm
  • 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK p
  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polariz
  • Cytokines, Inflamm
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
  • Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke. (2020). PubMed.
  • The Role of Pro-Inflammatory Cytokines in the Pathogenesis of Cardiovascular Disease. (2024). MDPI.
  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
  • Dihydrocaffeic acid (3,4-Dihydroxy-benzenepropanoic acid). Endogenous Metabolite.
  • Carrageenan Induced Paw Edema (R
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). PubMed.
  • Inflammatory cytokines: Key mediators of immune response and inflamm
  • The NF-kB Signaling Pathway.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC.
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

Sources

Method

Application Note: 3,4-Dipropoxybenzoic Acid in Liquid Crystal Formulation

Executive Summary & Mechanistic Overview 3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a highly versatile aromatic carboxylic acid utilized as a fundamental building block in the design of advanced liquid crystalline (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a highly versatile aromatic carboxylic acid utilized as a fundamental building block in the design of advanced liquid crystalline (LC) materials[1]. Characterized by a rigid benzene ring substituted with two meta/para propoxy chains and a terminal carboxylic acid, this molecule offers two distinct pathways for LC formulation: covalent integration into biforked (polycatenar) mesogens and non-covalent assembly into supramolecular hydrogen-bonded liquid crystals (SMHBLCs)[2].

As an Application Scientist, understanding the causality behind the molecular architecture is critical. The 3,4-disubstitution pattern introduces a wedge-like steric profile. When covalently bonded to a rigid core, short-chain derivatives (like the C3 propoxy chains) typically induce classical lamellar phases (Nematic or Smectic C)[3]. In contrast, the carboxylic acid moiety serves as a potent hydrogen-bond donor and acceptor, allowing for the dynamic self-assembly of cyclic homodimers or linear heterodimers (e.g., with pyridine derivatives) to induce mesophases without the need for complex multi-step synthesis[4].

Formulation Pathways: Covalent vs. Supramolecular Assembly

The formulation strategy dictates the ultimate phase behavior and thermal stability of the resulting liquid crystal.

G Precursor 3,4-Dipropoxybenzoic Acid (Mesogenic Building Block) CovPath Covalent Functionalization (Esterification / Schiff Base) Precursor->CovPath Rigid Core Coupling NonCovPath Non-Covalent Assembly (Intermolecular H-Bonding) Precursor->NonCovPath H-Bond Acceptor Mixing Biforked Biforked / Polycatenar Mesogens (Rigid Core + Flexible Tails) CovPath->Biforked Supramol Supramolecular LC Complexes (e.g., with Pyridine/Cyano bases) NonCovPath->Supramol PhasesCov Nematic (N) & Smectic C (SmC) Phases Biforked->PhasesCov Thermal Self-Assembly PhasesNonCov Induced Nematic (N) & Smectic A (SmA) Phases Supramol->PhasesNonCov Thermal Self-Assembly

Figure 1: Dual formulation pathways of 3,4-dipropoxybenzoic acid in liquid crystal engineering.

Protocol A: Synthesis of Covalent Biforked Mesogens

Biforked mesogens (a subclass of polycatenar liquid crystals) are synthesized by attaching the 3,4-dipropoxybenzoic acid to a central rigid core (e.g., hydroquinone or biphenol) via ester linkages. Because the propoxy chains are relatively short, these specific derivatives favor the formation of Nematic and Smectic C phases, whereas longer chain homologues (C10–C14) would force the molecules into columnar or cubic phases due to steric packing constraints[5].

Reagents & Equipment
  • Mesogen Precursor: 3,4-Dipropoxybenzoic acid (≥98% purity)

  • Rigid Core: 4,4'-Biphenol or Hydroquinone

  • Coupling Reagents: Thionyl chloride ( SOCl2​ ), anhydrous Pyridine, Dichloromethane (DCM)

  • Equipment: Schlenk line, rotary evaporator, Polarized Optical Microscope (POM) equipped with a Mettler heating stage.

Step-by-Step Methodology
  • Acid Chloride Activation:

    • Action: Suspend 2.0 equivalents of 3,4-dipropoxybenzoic acid in an excess of SOCl2​ (approx. 10 mL per gram of acid). Add 1-2 drops of anhydrous DMF as a catalyst.

    • Causality: Direct Steglich esterification (DCC/DMAP) can sometimes suffer from steric hindrance at the 3,4-positions. Conversion to the highly reactive acid chloride ensures quantitative coupling to the rigid core[5].

    • Condition: Reflux under inert nitrogen atmosphere for 3 hours until the evolution of HCl and SO2​ ceases. Remove excess SOCl2​ via vacuum distillation to yield 3,4-dipropoxybenzoyl chloride.

  • Esterification:

    • Action: Dissolve 1.0 equivalent of the rigid core (e.g., 4,4'-biphenol) in anhydrous DCM and anhydrous pyridine (acting as both solvent and acid scavenger).

    • Action: Dropwise add the 3,4-dipropoxybenzoyl chloride (dissolved in minimal DCM) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification:

    • Action: Wash the organic layer successively with 1M HCl , saturated NaHCO3​ , and brine. Dry over MgSO4​ , concentrate, and recrystallize the crude product from ethanol/ethyl acetate.

  • Self-Validating Characterization:

    • Analyze the purified mesogen using Differential Scanning Calorimetry (DSC) at a scan rate of 5 °C/min.

    • Confirm the mesophase via POM: A characteristic Schlieren or marbled texture indicates a Nematic phase, while a broken fan-shaped texture confirms a Smectic C phase[5].

Protocol B: Preparation of Supramolecular Hydrogen-Bonded Liquid Crystals (SMHBLCs)

For researchers requiring stimuli-responsive or easily tunable materials, the non-covalent approach is superior. By exploiting the carboxylic acid group of 3,4-dipropoxybenzoic acid, one can form linear heterodimers with hydrogen-bond acceptors like 4-alkylpyridines or 4-aminobenzonitriles[4]. This shifts the dominant interactions from centrosymmetric O–H⋯O homodimers to asymmetric O–H⋯N hydrogen bonds, effectively elongating the rigid core and inducing liquid crystallinity[2].

Reagents & Equipment
  • H-Bond Donor: 3,4-Dipropoxybenzoic acid

  • H-Bond Acceptor: 4-(4'-pyridylazophenyl)-4''-alkoxybenzoate (or similar pyridine/cyano base)

  • Solvent: Tetrahydrofuran (THF) (HPLC grade)

  • Equipment: FT-IR spectrometer, DSC, POM.

Step-by-Step Methodology
  • Stoichiometric Mixing:

    • Action: Weigh exact molar ratios (typically 1:1 or 1:2 donor-to-acceptor) of 3,4-dipropoxybenzoic acid and the pyridine base[6].

    • Causality: Precise stoichiometry is critical. An imbalance leaves uncomplexed homodimers which act as impurities, severely depressing the clearing temperature (isotropization point) of the LC phase.

  • Complexation via Solvent Evaporation:

    • Action: Dissolve both components in a minimum volume of THF. Sonicate for 15 minutes at room temperature to ensure complete homogenization.

    • Action: Slowly evaporate the solvent under a gentle stream of nitrogen, followed by drying in a vacuum oven at 40 °C for 24 hours.

  • Thermal Annealing (Melt-Mixing Alternative):

    • Action: Alternatively, the solid mixture can be heated past the isotropic melting point of both components with continuous stirring, then slowly cooled (annealed) at 1 °C/min to room temperature[6]. This process locks in the supramolecular H-bonded network.

  • Self-Validating Characterization (Critical Step):

    • FT-IR Spectroscopy: To validate the successful formation of the SMHBLC, analyze the complex via FT-IR. The broad O-H stretching band of the free acid (around 3000 cm⁻¹) will diminish. Crucially, look for the appearance of Fermi resonance bands between 2500 cm⁻¹ and 1900 cm⁻¹. These bands are the definitive spectroscopic signature of strong intermolecular O–H⋯N hydrogen bonding[4][6].

Quantitative Data Presentation: Phase Behavior Comparison

The table below summarizes the expected phase transition behaviors of 3,4-dialkoxybenzoic acid derivatives based on the formulation strategy and chain length, demonstrating why the dipropoxy (C3) variant is specifically suited for lamellar (Nematic/Smectic) applications rather than columnar ones.

Formulation StrategyMesogenic Core / ComplexAlkoxy Chain LengthObserved MesophasesThermal Stability / Notes
Covalent (Biforked) 3,4-dialkoxybenzoic acid + Biphenol coreC3 (Propoxy)Nematic (N), Smectic C (SmC)High stability; rigid core dominates packing[3][5].
Covalent (Biforked) 3,4-dialkoxybenzoic acid + Biphenol coreC10 (Decyloxy)Columnar Hexagonal ( Colh​ )Steric bulk of long chains forces curved interfaces[3][5].
Supramolecular 3,4-dipropoxybenzoic acid (Homodimer)C3 (Propoxy)Crystalline (No LC phase)Homodimer aspect ratio is insufficient for LC induction[2].
Supramolecular Acid + Azopyridine base (1:2 ratio)C3 (Propoxy)Smectic A (SmA), Induced Nematic (N)Broad temperature range; highly responsive to thermal stimuli[6].

References

  • synthesis and π-acceptor abilities of novel discotic liquid crystals based on dithiolene nickel complex Source: researchgate.net URL:[Link]

  • New biforked mesogen series Source: tandfonline.com URL:[Link]

  • New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions Source: frontiersin.org URL:[Link]

  • Nematic Phase Induced from Symmetrical Supramolecular H-Bonded Systems Based on Flexible Acid Core Source: mdpi.com URL:[Link]

Sources

Application

Application Note: Strategic Esterification of 3,4-Dipropoxybenzoic Acid for Advanced Materials and Therapeutics

Strategic Context & Substrate Profiling 3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a highly versatile aromatic building block characterized by its dual electron-donating propoxy chains. These alkyl chains impart uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a highly versatile aromatic building block characterized by its dual electron-donating propoxy chains. These alkyl chains impart unique lipophilicity, steric profiles, and solvent-dependent structural dynamics, making the compound highly soluble in organic solvents like dichloromethane (DCM) and toluene[1].

In modern applied chemistry, the esterification of 3,4-dipropoxybenzoic acid is a critical functionalization step used to synthesize:

  • Liquid Crystalline Materials (Mesogens): Alkoxybenzoate esters are fundamental core structures in thermotropic liquid crystals, where the ester linkage and alkoxy chain lengths dictate the nematic or smectic phase behaviors[2][3].

  • Bioactive Pharmaceutical Intermediates: Derivatives of alkoxybenzoic acids are extensively utilized in proteomics research[4] and serve as potent, non-nitrogenous inhibitors of the influenza virus neuraminidase[5][6].

Because the target applications require coupling with a diverse array of alcohols—ranging from simple primary alcohols to sterically hindered tertiary alcohols and weakly nucleophilic phenols—a "one-size-fits-all" esterification approach is chemically unviable.

Mechanistic Rationale & Pathway Selection

The transformation of the stable carboxylic acid moiety into an ester requires specific activation strategies tailored to the nucleophilicity and stability of the reacting alcohol.

  • Primary and Secondary Alcohols (e.g., Methanol, Ethanol): Standard Fischer Esterification using an acid catalyst (e.g., H₂SO₄) under reflux is highly efficient. The reaction is driven to completion by Le Chatelier's principle, using the alcohol as both reactant and solvent.

  • Sterically Hindered Alcohols (e.g., tert-butanol) & Acid-Sensitive Substrates: Fischer conditions fail here because tertiary alcohols readily undergo E1 elimination to form alkenes (e.g., isobutene) under acidic reflux[7]. The Steglich Esterification , utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is the premier choice due to its exceptionally mild, room-temperature conditions[7][8].

  • Phenols & Unreactive Substrates: Due to the poor nucleophilicity of the aromatic hydroxyl group, phenols often require the highly reactive Acyl Chloride Route (via oxalyl chloride) or heavily optimized Steglich conditions[9].

G A 3,4-Dipropoxybenzoic Acid B Alcohol Classification A->B C Primary / Secondary (e.g., MeOH, EtOH) B->C D Hindered / Phenolic (e.g., t-BuOH, Phenol) B->D E Fischer Esterification (H2SO4, Reflux) C->E High Yield, Low Cost F Steglich Esterification (DCC / DMAP, RT) C->F Acid Sensitive D->F Mild Conditions G Acyl Chloride Route (SOCl2 / Oxalyl Chloride) D->G Low Nucleophilicity H 3,4-Dipropoxybenzoate Esters E->H F->H G->H

Workflow for selecting the optimal esterification method based on alcohol type.

The Steglich Advantage: Causality of DMAP

The Steglich esterification operates by reacting the carboxylic acid with DCC to form an O-acylisourea intermediate. However, without DMAP, this intermediate undergoes a slow, deleterious 1,3-acyl migration to form a dead-end N-acylurea byproduct[8][10].

Causality of Experimental Choice: DMAP is introduced because it is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium ion ("active ester"). This intermediate cannot undergo intramolecular rearrangement and reacts swiftly with the target alcohol, regenerating the DMAP catalyst and precipitating dicyclohexylurea (DCU)[7][9]. Furthermore, solvent selection is critical; non-polar aprotic solvents like DCM actively suppress N-acylurea formation, whereas THF or dioxane can inadvertently promote it[10].

Mechanism A Carboxylic Acid + DCC B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acylurea (Dead-end Byproduct) B->C Slow (No DMAP) D Acylpyridinium Ion (Active Ester) B->D Fast (+ DMAP) E Target Ester + DCU D->E + Alcohol

Mechanistic pathway of Steglich esterification highlighting DMAP's catalytic role.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the esterification of 3,4-dipropoxybenzoic acid across various alcohol classes based on validated literature parameters[5][9].

Alcohol SubstrateClassificationRecommended MethodReaction TempExpected YieldKey Advantage / Observation
Methanol Primary AliphaticFischer (H₂SO₄)65 °C (Reflux)>90%Highly scalable; low reagent cost.
Ethanol Primary AliphaticFischer (H₂SO₄)78 °C (Reflux)>85%Clean conversion; easy aqueous workup.
tert-Butanol Hindered TertiarySteglich (DCC/DMAP)20–25 °C75–85%Avoids acidic E1 elimination to isobutene.
Phenol AromaticAcyl Chloride Route0 °C to RT70–80%Overcomes the poor nucleophilicity of phenols.
Cholesterol Steroidal / ComplexSteglich (EDC/DMAP)20–25 °C80–90%Mild neutral conditions preserve stereocenters.

Validated Experimental Protocols

Protocol A: Mild Steglich Esterification (For Hindered/Complex Alcohols)

Designed to prevent substrate degradation and maximize yield for sensitive alcohols.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3,4-dipropoxybenzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (to achieve a 0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DCC (1.1 equiv) portion-wise over 10 minutes. Note: Cooling controls the initial exothermic formation of the O-acylisourea.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Self-Validating Checkpoint: The reaction progress is visually confirmed by the precipitation of dicyclohexylurea (DCU) as a voluminous white solid. TLC (Hexanes:EtOAc 4:1) should show the consumption of the acid (R_f ~0.2) and the appearance of a higher-running ester spot.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Fischer Esterification (For Primary Alcohols like Methanol/Ethanol)

A highly scalable, robust method for simple aliphatic esters.

  • Preparation: Dissolve 3,4-dipropoxybenzoic acid (1.0 equiv) in an excess of the target alcohol (e.g., Methanol, acting as both reactant and solvent, ~10 mL per gram of acid).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65 °C for methanol) for 4–8 hours.

    • Self-Validating Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL NaHCO₃, extract with 1 mL EtOAc, and spot on TLC. The reaction is complete when the baseline acid spot disappears entirely.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the alcohol.

  • Isolation: Dilute the residue with EtOAc and wash vigorously with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure ester.

Protocol C: Acyl Chloride Route (For Phenols)

Forces the esterification of poorly nucleophilic aromatic alcohols.

  • Acid Chloride Formation: Dissolve 3,4-dipropoxybenzoic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops). Cool to 0 °C and add oxalyl chloride (1.2 equiv) dropwise.

    • Self-Validating Checkpoint: Immediate gas evolution (CO and CO₂) will be observed. Stir until gas evolution completely ceases (approx. 2 hours), indicating full conversion to 3,4-dipropoxybenzoyl chloride.

  • Concentration: Concentrate the mixture under vacuum to remove unreacted oxalyl chloride and HCl byproduct. Redissolve the resulting acyl chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the phenol (1.0 equiv) and triethylamine (1.5 equiv) in DCM at 0 °C. Slowly add the acyl chloride solution dropwise.

  • Workup & Isolation: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry and concentrate to obtain the target aryl ester.

References

  • Steglich esterification - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and characterisation of new mesogenic esters derived from 1,2,4-oxadiazole and study the effect of alkoxy chain length in their liquid crystalline properties Source: ResearchGate URL:[Link]

  • Synthesis and characterization of new mesogenic esters derived from 1,2,4-oxadiazole and study the effect of alkoxy chain length in their liquid crystalline properties Source: Taylor & Francis (Liquid Crystals) URL:[Link]

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase Source: PMC / NIH URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Overview: Why Does 3,4-Dipropoxybenzoic Acid Precipitate?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3,4-dipropoxybenzoic acid in experim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3,4-dipropoxybenzoic acid in experimental assays.

Unlike simple hydrophilic compounds, 3,4-dipropoxybenzoic acid presents a dual challenge: it possesses a polar, ionizable carboxylic acid headgroup and two highly lipophilic propoxy chains. This amphiphilic nature often leads to unpredictable behavior in aqueous media, including dimerization, colloidal aggregation, and sudden precipitation (crashing out) during assay preparation[1].

This guide provides the mechanistic reasoning (the "why") behind these failures and offers self-validating, step-by-step protocols to ensure your compound remains soluble, monomeric, and biologically active.

To troubleshoot solubility, we must first understand the molecular dynamics of the compound:

  • Hydrogen-Bonded Dimerization: The carboxylic acid group has a pKa of approximately 4.0 to 4.5. In acidic or neutral unbuffered water, the compound remains protonated and forms strong intermolecular hydrogen-bonded dimers. This effectively hides the hydrophilic portion of the molecule, drastically reducing aqueous solubility[1].

  • Hydrophobic Aggregation: Even when the pH is raised above the pKa (e.g., pH 7.4) to ionize the carboxylic acid into a soluble carboxylate, the two propoxy chains at the 3 and 4 positions retain significant hydrophobic character. When diluted from a dimethyl sulfoxide (DMSO) stock into an aqueous buffer, the DMSO diffuses rapidly into the water. This leaves the lipophilic propoxy chains exposed, causing them to aggregate and form insoluble microcrystals or colloidal suspensions[2].

Troubleshooting Workflow

Before altering your assay, follow this logical progression to determine the least disruptive solubilization strategy for your specific experimental model.

SolubilityTroubleshooting Start Precipitation of 3,4-dipropoxybenzoic acid in Aqueous Buffer CheckPH Is Assay pH > pKa (~4.5)? (Target pH 7.4 - 8.0) Start->CheckPH AdjustPH Adjust pH to ≥ 7.4 (Ionize Carboxylic Acid) CheckPH->AdjustPH No (pH < 7.4) AssayType Determine Assay Type CheckPH->AssayType Yes (pH ≥ 7.4) AdjustPH->AssayType Biochemical Biochemical / Enzymatic AssayType->Biochemical CellBased Cell-Based / In Vivo AssayType->CellBased Detergent Add 0.01-0.05% Tween-20 (Micellar Solubilization) Biochemical->Detergent Cyclodextrin Use 5-20% HP-β-CD (Inclusion Complexation) CellBased->Cyclodextrin Success Soluble Monomeric Compound Ready for Assay Detergent->Success Cyclodextrin->Success

Decision tree for troubleshooting the aqueous solubility of 3,4-dipropoxybenzoic acid in assays.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected performance of various interventions. Always select the method that provides the required concentration while minimizing interference with your specific biological target.

Solubilization StrategyMax Estimated Assay Conc.Assay CompatibilityPrimary Mechanism of Action
Buffer alone (pH < 5.0) < 1 µMNoneBaseline (Compound exists as insoluble dimers)
Buffer alone (pH 7.4) ~5 µMAllIonization of the carboxylic acid group
1% DMSO + Buffer (pH 7.4) ~10 - 20 µMBiochemical / Cell-basedCo-solvency; disruption of the crystal lattice
0.05% Tween-20 > 50 µMBiochemical onlyMicellar encapsulation of the propoxy chains
10% HP-β-CD > 100 µMCell-based / In vivoHost-guest inclusion complexation

Self-Validating Experimental Protocols

Protocol A: Optimized DMSO Co-Solvent Addition (For Biochemical Assays)

Causality: When a DMSO stock is pipetted statically into a large volume of aqueous buffer, the rapid diffusion of DMSO into the water leaves the highly lipophilic 3,4-dipropoxybenzoic acid supersaturated, causing immediate nucleation. Reversing the addition order and utilizing a surfactant prevents localized supersaturation.

  • Prepare Stock: Dissolve 3,4-dipropoxybenzoic acid in 100% anhydrous DMSO to create a 10 mM stock. Store in aliquots at -20°C to prevent freeze-thaw degradation.

  • Buffer Preparation: Ensure your biochemical assay buffer is strictly at pH ≥ 7.4 and contains a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20 or Triton X-100).

  • Dynamic Mixing: Place the assay buffer on a magnetic stirrer at medium-high speed to create a deep vortex.

  • Order of Addition: Using a low-retention pipette tip, add the DMSO stock dropwise directly into the vortex of the stirring buffer. Never add the aqueous buffer to the DMSO stock.

  • Equilibration: Allow the solution to stir for 5 minutes to ensure complete micellar integration of the propoxy chains.

  • Self-Validation Step: Measure the light scattering of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregates (compound crash-out). If the OD600 is near zero, the compound is successfully solubilized[2].

Protocol B: Cyclodextrin Complexation (For Cell-Based Assays)

Causality: Detergents like Tween-20 will lyse lipid bilayers, making them incompatible with cell culture. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) solves this by providing a hydrophobic internal cavity that encapsulates the lipophilic propoxy chains, while its hydrophilic exterior keeps the complex dissolved in water without damaging cell membranes[3].

  • Prepare Excipient: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or DMEM, pH 7.4).

  • Direct Addition: Weigh the dry 3,4-dipropoxybenzoic acid powder. Do not use a DMSO stock for this method, as organic solvents can compete for the cyclodextrin cavity. Add the powder directly to the HP-β-CD buffer.

  • Sonication: Place the suspension in a water bath sonicator for 15-30 minutes at room temperature. Causality: Sonication provides the kinetic energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers, allowing the propoxy chains to enter the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed microcrystals.

  • Self-Validation Step: Because filtration removes undissolved compound, the assumed concentration will be inaccurate. Quantify the final concentration of the filtrate using LC-MS or UV-Vis against a standard curve prepared in 100% methanol.

Frequently Asked Questions (FAQs)

Q: My compound precipitates instantly when I add my 10 mM DMSO stock to the cell culture media, even though the final DMSO concentration is only 1%. Why? A: This is a classic case of localized solvent crash-out. When the DMSO droplet hits the media, the solvent rapidly diffuses away, leaving a localized zone where the compound concentration far exceeds its aqueous solubility limit. Once nucleated, the crystals will not redissolve. You must use dynamic mixing (Protocol A) or switch to a cyclodextrin carrier (Protocol B).

Q: Can I just heat the assay buffer to 37°C to force 3,4-dipropoxybenzoic acid into solution? A: While heating increases thermodynamic solubility temporarily, the compound will undergo "kinetic crash-out" as soon as it cools back to room temperature during pipetting or plate reading. Furthermore, relying on temperature fluctuations introduces severe reproducibility issues in high-throughput screens[2].

Q: Will HP-β-CD interfere with my compound binding to its biological target? A: Inclusion complexation is a dynamic equilibrium. The binding affinity of 3,4-dipropoxybenzoic acid to HP-β-CD is relatively weak compared to high-affinity protein-ligand interactions. In most biological systems, the compound will readily partition out of the cyclodextrin cavity and bind to the target receptor or enzyme[3]. However, it is best practice to run a vehicle control containing the exact same concentration of HP-β-CD to rule out any excipient-driven artifacts.

References

  • Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

  • Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Optimization

preventing degradation of 3,4-dipropoxybenzoic acid in solution

An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the degradation of 3,4-dipropoxybenzoic acid in solution. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the degradation of 3,4-dipropoxybenzoic acid in solution. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 3,4-dipropoxybenzoic acid.

Q1: What is 3,4-dipropoxybenzoic acid and what are its primary structural features?

A1: 3,4-dipropoxybenzoic acid is an aromatic carboxylic acid.[1] Its structure consists of a central benzene ring substituted with a carboxylic acid group (-COOH) and two propoxy groups (-OCH₂CH₂CH₃) at the 3 and 4 positions. These functional groups dictate its chemical behavior, including its solubility and susceptibility to degradation.

Caption: Structure of 3,4-dipropoxybenzoic acid.

Q2: What are the primary factors that can cause 3,4-dipropoxybenzoic acid to degrade in solution?

A2: The stability of 3,4-dipropoxybenzoic acid in solution is primarily influenced by:

  • Oxidation: The electron-donating nature of the propoxy groups can make the benzene ring susceptible to oxidation.

  • pH: Both highly acidic and highly alkaline conditions can promote degradation, particularly hydrolysis of the ether linkages.[2]

  • Temperature: Elevated temperatures accelerate all degradation pathways, most notably thermal decarboxylation.[3][4]

  • Light Exposure: UV and even ambient light can provide the energy to initiate photodegradation reactions.[5][6]

  • Presence of Catalysts: Metal ions and reactive oxygen species can catalyze oxidative degradation.[7][8]

Q3: What is the best way to store a stock solution of this compound?

A3: For maximum stability, prepare stock solutions in a high-purity, peroxide-free polar aprotic solvent like DMSO or DMF.[1] Aliquot the solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.[9] Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing. Store frozen at -20°C or -80°C.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Issue 1: My solution of 3,4-dipropoxybenzoic acid has turned yellow/brown.

Question: What is causing this discoloration, and is my compound compromised?

Answer: A yellow or brown discoloration is a classic indicator of oxidative degradation. This is a common fate for phenolic compounds and related derivatives.[7] The propoxy groups on the benzene ring are electron-donating, which can increase the ring's susceptibility to oxidation. This process often leads to the formation of highly colored quinone-like structures.

  • Causality: This degradation is often initiated by a combination of dissolved oxygen, exposure to light, and trace metal ion contamination in the solvent or buffer.[7][8] The energy from light can generate free radicals, which then attack the aromatic ring. Metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts, accelerating the oxidation process.[7]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the discolored solution using HPLC with a UV detector. Compare the chromatogram to that of a freshly prepared, non-discolored solution. The appearance of new peaks and a decrease in the area of the parent peak confirms degradation.

    • Solvent Purity: Ensure your solvents are of high purity and, if applicable (e.g., for ethers like THF or dioxane), are tested for and free of peroxides.[2] Use freshly opened bottles of HPLC-grade solvents.

    • Deoxygenate Solutions: Before dissolving the compound, sparge your solvent or buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[2]

    • Add Stabilizers: If compatible with your downstream application, consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester catalytic metal ions.[8] An antioxidant, such as Butylated Hydroxytoluene (BHT), can also be added to scavenge free radicals.[2]

    • Protect from Light: Always prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[9]

Issue 2: I'm observing a loss of my parent compound over time in my HPLC analysis, but with no significant new peaks.

Question: If it's not forming a detectable impurity, where is my compound going?

Answer: This scenario often points towards thermal decarboxylation, a degradation pathway where the carboxylic acid group is lost as carbon dioxide (CO₂), a gas that would not be detected by typical HPLC-UV methods.[3] The resulting product would be 1,2-dipropoxybenzene.

  • Causality: Benzoic acid and its derivatives can undergo decarboxylation when exposed to elevated temperatures.[10][11] While significant at very high temperatures, this process can occur slowly even at moderately elevated temperatures over long periods, especially if the sample is stored in a solvent with a high boiling point and subjected to heating during dissolution.

  • Troubleshooting Steps:

    • Analyze for Byproduct: Develop a GC-MS or LC-MS method to specifically look for the expected, more volatile, and less polar byproduct, 1,2-dipropoxybenzene.

    • Avoid Heat: Dissolve the compound at room temperature. If gentle heating is required for solubility, use the lowest possible temperature for the shortest possible time. Avoid using a heat gun or hot plate set to high.

    • Storage Temperature: Ensure that stored solutions are kept consistently at the recommended low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). Check the temperature logs of your storage units.

Issue 3: My experimental results are inconsistent, and I suspect pH-dependent degradation.

Question: How does pH affect the stability of 3,4-dipropoxybenzoic acid, and how can I control it?

Answer: The pH of the solution is a critical stability parameter. Degradation can occur under both strongly acidic and basic conditions, primarily through the hydrolysis of the two propoxy ether linkages.

  • Causality:

    • Acidic Conditions (pH < 3): Under strong acid catalysis, the ether oxygen can be protonated, making the propyl group susceptible to nucleophilic attack by water, cleaving the ether bond to form propanol and a hydroxyl group. Repeated, this would yield 3,4-dihydroxybenzoic acid (protocatechuic acid).

    • Basic Conditions (pH > 9): While ethers are generally stable to base, prolonged exposure to strong alkali at elevated temperatures can also promote cleavage. More importantly, at basic pH, the carboxylic acid is deprotonated to the carboxylate anion, which can alter the electron density of the aromatic ring and potentially change its susceptibility to other degradation pathways like oxidation.[12]

  • Troubleshooting Steps:

    • Buffer Your System: Whenever possible, conduct experiments in a well-buffered system. A slightly acidic to neutral pH range (e.g., pH 5-7) is often a good starting point for stability.[2]

    • Evaluate pH Stability: Perform a preliminary experiment where you incubate the compound in different buffers (e.g., pH 3, 5, 7, 9) for a set period and analyze for degradation via HPLC. This will define the optimal pH range for your specific experimental conditions.

    • Mind Local pH: When adding concentrated acids or bases to your solution, ensure rapid and thorough mixing to avoid "hot spots" of extreme pH that could cause localized degradation.

Caption: Potential degradation pathways for 3,4-dipropoxybenzoic acid.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO with enhanced stability.

  • Preparation: Work in an area with subdued light. Use a brand new, sealed bottle of anhydrous, HPLC-grade DMSO.

  • Deoxygenation: Transfer the required volume of DMSO to a clean, dry amber glass vial. Sparge the solvent with a gentle stream of argon or nitrogen gas for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of 3,4-dipropoxybenzoic acid (M.W. ≈ 238.28 g/mol )[1] in a separate container.

  • Dissolution: Add the weighed solid to the deoxygenated DMSO. Seal the vial immediately and vortex until fully dissolved. Do not heat.

  • Inert Overlay: Briefly flush the headspace of the vial with argon or nitrogen before final sealing with a PTFE-lined cap.

  • Storage: Label the vial clearly and store at -20°C. For frequent use, create smaller single-use aliquots using the same procedure to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This protocol allows you to proactively identify potential degradation products under various stress conditions, which is invaluable for developing stability-indicating analytical methods.

Forced_Degradation_Workflow start Prepare 1 mg/mL Solution of 3,4-Dipropoxybenzoic Acid control Control Sample (Store at -20°C, protected from light) start->control acid Acidic Stress (e.g., 0.1 M HCl, 60°C, 24h) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C, 24h) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT, 24h) start->oxidative thermal Thermal Stress (Solution at 80°C, 72h) start->thermal photo Photolytic Stress (Expose to UV light, RT, 24h) start->photo analysis Analyze All Samples by LC-MS/MS control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis compare Compare Stress Samples to Control: Identify Degradation Peaks analysis->compare

Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare a master solution of 3,4-dipropoxybenzoic acid (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (in separate, sealed vials):

    • Control: Keep one aliquot protected from light at -20°C.

    • Acidic: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Basic: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Incubate one aliquot at 80°C.

    • Photolytic: Expose one aliquot to a calibrated UV light source.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including the control, by a high-resolution analytical method like LC-MS/MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. The mass spectrometry data will be crucial for elucidating their structures.

Data Summary Tables

Table 1: Solvent Selection and Compatibility

Solvent ClassExample SolventsStability ProfileRecommendations
Polar Aprotic DMSO, DMFGood to Excellent Recommended for long-term storage of stock solutions. Use anhydrous grade.[1]
Polar Protic Water, Ethanol, MethanolFair to Good Stability is highly pH-dependent. Risk of hydrolysis. Use buffered systems.[13][14]
Non-Polar Toluene, HexaneGood (but low solubility)May promote dimerization. Not practical for most biological applications.[1]
Ethers THF, 1,4-DioxanePoor to Fair High risk of peroxide contamination leading to rapid oxidative degradation. Avoid unless freshly purified.[2]

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionDuration
Solid 15 – 25 °C[15]Ambient AirDark (Opaque Container)Long-term
Stock Solution -20°C or -80°CInert Gas (Ar, N₂)Amber Vial (Dark)Long-term (months-years)
Working Solution 2 – 8°CInert Gas (Ar, N₂)Amber Vial (Dark)Short-term (days)

References

  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]

  • Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. IntechOpen. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. PubMed. Available at: [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Available at: [Link]

  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC. Available at: [Link]

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. Available at: [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. Available at: [Link]

  • Degradation pathway of 3-oxoadipoic acid. ResearchGate. Available at: [Link]

  • Photostability and Thermal Decomposition of Benzoic Acid on TiO2. The Journal of Physical Chemistry C. Available at: [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 3,4-Dihydroxybenzoic acid. Carl ROTH. Available at: [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

  • The crystal structure of 3,4-dihydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts. Available at: [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. Available at: [Link]

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One. Available at: [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products. MDPI. Available at: [Link]

  • Enhancing the Antioxidant Characteristics of Phenolic Acids by Their Conversion into Cholinium Salts. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PMC. Available at: [Link]

  • The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]

  • Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis. PMC. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of the Serbian Chemical Society. Available at: [Link]

  • Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Chemos GmbH&Co.KG. Available at: [Link]

  • Kinetics of Oxidative Degradation of Lignin-Based Phenolic Compounds in Batch Reactor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer. Available at: [Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]

  • 3,4-Dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals. Available at: [Link]

  • Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. ResearchGate. Available at: [Link]

  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Applicable Chemistry. Available at: [Link]

  • Isolation and Identification of Antioxidative Compounds 3,4-Dihydroxybenzoic acid from Black Onion. ResearchGate. Available at: [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. NISCAIR. Available at: [Link]

  • Ortho effect. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3,4-Dipropoxybenzoic Acid Esterification

Welcome to the Technical Support Center for advanced organic synthesis. 3,4-Dipropoxybenzoic acid (3,4-DPBA) is a highly valued dialkoxybenzoic acid intermediate used extensively in proteomics, pharmaceutical synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. 3,4-Dipropoxybenzoic acid (3,4-DPBA) is a highly valued dialkoxybenzoic acid intermediate used extensively in proteomics, pharmaceutical synthesis, and the development of thermotropic liquid crystals[1].

Esterifying this compound presents unique challenges. The bulky propoxy groups at the 3 and 4 positions introduce moderate steric hindrance, while their electron-donating nature slightly deactivates the carbonyl carbon toward nucleophilic attack[1][2]. This guide provides field-proven, self-validating protocols, quantitative optimization parameters, and mechanistic troubleshooting to ensure high-yield esterification.

Part 1: Self-Validating Experimental Protocols

To accommodate different substrates, we provide two distinct methodologies. Choose the protocol that best matches the stability and steric profile of your target alcohol.

Protocol A: Azeotropic Fischer Esterification (For Robust Alcohols)

Causality & Mechanism: Fischer esterification is an equilibrium-driven process. Because water is a byproduct, its accumulation drives the reverse reaction (hydrolysis). By utilizing a Dean-Stark apparatus with toluene as an azeotropic agent, water is continuously removed from the system, shifting the equilibrium entirely to the product side[3][4].

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3,4-DPBA (1.0 eq), the target alcohol (1.5–5.0 eq, depending on boiling point), and toluene (azeotropic solvent).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.01 to 0.1 wt% based on the acid)[4].

  • Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Validation Check: Monitor the water collection in the trap. The reaction is complete when water ceases to collect (typically 4–6 hours)[3].

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst and extract unreacted 3,4-DPBA. Follow with a brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Steglich Esterification (For Sensitive/Complex Alcohols)

Causality & Mechanism: For sterically hindered or acid-labile alcohols, harsh mineral acids cause degradation. The Steglich method uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a critical acyl transfer catalyst, preventing dead-end O-to-N acyl migration by forming a highly reactive acylpyridinium intermediate[5].

Step-by-Step Methodology:

  • Setup: Dissolve 3,4-DPBA (1.0 eq) and the target alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

  • Catalysis: Add DMAP (0.05–0.1 eq). Self-validation check: Ensure DMAP is fully dissolved before proceeding.

  • Thermal Control: Cool the reaction flask to 0 °C in an ice bath. Critical step: Low temperatures prevent the irreversible formation of N-acylurea[6].

  • Activation: Add DCC (1.1 eq) dissolved in DCM dropwise over 15–30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form, indicating successful activation.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Filter off the DCU byproduct. Wash the filtrate with cold 0.5 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 2: Quantitative Optimization Parameters

Use the following table to benchmark your reaction conditions and expected yields based on the chosen methodology.

MethodCatalyst / ReagentsSolventTemperatureReaction TimeTypical YieldKey Advantage
Azeotropic Fischer H₂SO₄ (0.1 wt%)Toluene / AlcoholReflux (110 °C)4 - 6 h85 - 95%Ideal for simple aliphatic alcohols; cost-effective[3].
Steglich Coupling DCC (1.1 eq), DMAP (5-10 mol%)Anhydrous DCM0 °C to RT12 - 24 h75 - 90%Mild conditions; prevents degradation of sensitive alcohols[5].
EDC Coupling EDC·HCl (1.2 eq), DMAP (10 mol%)DCM or DMF0 °C to RT12 - 24 h70 - 85%Water-soluble urea byproduct simplifies purification.

Part 3: Troubleshooting Guide & FAQs

Q1: My Steglich esterification of 3,4-DPBA is stalling, and I see a new, highly polar spot on TLC that isn't my product. What is happening? A: You are likely observing the formation of an N-acylurea byproduct. In the Steglich mechanism, the initial O-acylisourea intermediate is unstable. If the nucleophilic attack by the alcohol is too slow, or if the temperature is too high, the intermediate undergoes an irreversible O-to-N acyl migration[5]. Solution: Ensure the reaction is strictly maintained at 0 °C during the DCC addition and for at least 1–2 hours afterward[6]. Additionally, verify that you are using sufficient DMAP (at least 5–10 mol%), as DMAP outcompetes the rearrangement by rapidly forming an active ester[5].

Q2: I am using the Fischer esterification method, but my conversion plateaus at 60%. How can I drive it to completion? A: Fischer esterification is an equilibrium-driven process. The plateau indicates that the rate of ester hydrolysis (the reverse reaction) has matched the rate of esterification[3][7]. Solution: You must remove water from the system. Implement a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene)[3]. If using a low-boiling alcohol (like methanol) where a Dean-Stark trap is impractical, use a large molar excess of the alcohol and add activated 3Å molecular sieves directly to the reaction flask.

Q3: After the aqueous workup of my Steglich reaction, my product yield is extremely low, and NMR shows missing ester peaks. Where did it go? A: If you are synthesizing an acid-labile ester (such as a tert-butyl ester), the standard aqueous workup using HCl can cleave the newly formed ester bond in a matter of minutes[6]. Solution: Replace the standard HCl wash with an ice-cold citric acid wash or dilute sodium bisulfate to remove the DMAP[6]. Always perform washes rapidly and keep the biphasic mixture cold to minimize hydrolysis.

Part 4: Visualizing the Workflows

G Start 3,4-Dipropoxybenzoic Acid + Alcohol Reagents Add DCC + DMAP (in DCM, 0°C) Start->Reagents Intermediate O-Acylisourea Intermediate (Active Ester) Reagents->Intermediate Activation SideProduct N-Acylurea (Dead-end Byproduct) Intermediate->SideProduct T > 0°C or Low DMAP Product 3,4-Dipropoxybenzoate Ester + Dicyclohexylurea (DCU) Intermediate->Product Nucleophilic Attack

Steglich Esterification Mechanism and O-to-N Acyl Migration Pathway.

G Acid 3,4-Dipropoxybenzoic Acid + Excess Alcohol Cat Acid Catalyst (e.g., H2SO4) Acid->Cat Equil Equilibrium Reaction Cat->Equil Water Water Accumulation (Hydrolysis Risk) Equil->Water No water removal DeanStark Azeotropic Distillation (Toluene/Dean-Stark) Equil->DeanStark Continuous water removal Water->Equil Reverses reaction Product High Yield Ester DeanStark->Product Drives to completion

Azeotropic Fischer Esterification Workflow for shifting equilibrium.

References

  • Smolecule. "Buy 3,4-dipropoxybenzoic Acid | 794582-28-8". 1

  • Trade Science Inc. "A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid". TSI Journals. 3

  • ResearchGate. "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids". 2

  • Google Patents. "US6235924B1 - Continuous process for preparing benzoic acid esters". 4

  • MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications". 7

  • Organic Chemistry Portal. "Steglich Esterification". 5

  • ScienceMadness. "Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification". 6

Sources

Optimization

dealing with emulsion formation during extraction of 3,4-dipropoxybenzoic acid

Technical Support Center: Troubleshooting Emulsions in 3,4-Dipropoxybenzoic Acid Extractions Welcome to the Extraction Support Portal. This guide is engineered for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Emulsions in 3,4-Dipropoxybenzoic Acid Extractions

Welcome to the Extraction Support Portal. This guide is engineered for researchers, scientists, and drug development professionals facing phase separation challenges during the liquid-liquid extraction (LLE) of lipophilic organic acids.

Mechanistic Insight: The Causality of Emulsions

3,4-dipropoxybenzoic acid is a highly functionalized aromatic compound featuring a hydrophilic carboxylic acid head and a lipophilic tail composed of two propoxy ether groups. During LLE, if the aqueous phase pH is near the molecule's pKa (approximately 4.0–4.5), the compound exists in a dynamic equilibrium between its neutral, protonated state and its charged, deprotonated state. This dual nature causes the molecule to act as an amphiphilic surfactant[1]. It accumulates at the interface of the aqueous and organic solvents, significantly lowering interfacial tension. When agitated, this surfactant effect stabilizes microscopic solvent droplets, resulting in a thermodynamically stable but operationally frustrating emulsion[2].

EmulsionMechanism Start 3,4-Dipropoxybenzoic Acid in Aqueous/Organic Matrix Amphiphilic pH ≈ pKa (4.0-4.5) Amphiphilic State Start->Amphiphilic Protonated pH < 2.0 Fully Protonated (Lipophilic) Start->Protonated Deprotonated pH > 8.0 Fully Deprotonated (Hydrophilic) Start->Deprotonated Surfactant Accumulation at Interface (Low Interfacial Tension) Amphiphilic->Surfactant Emulsion Stable Emulsion Formation upon Agitation Surfactant->Emulsion CleanSep Clean Phase Separation Protonated->CleanSep Deprotonated->CleanSep

Logical workflow of pH-dependent surfactant behavior and emulsion formation.

Troubleshooting FAQs

Q1: Why does my extraction of 3,4-dipropoxybenzoic acid consistently form a milky emulsion, even with gentle shaking? A1: Emulsions in this context are driven by the inherent surfactant-like properties of the target analyte[1]. Even with gentle swirling, the presence of the partially ionized carboxylic acid lowers the energy barrier for droplet formation. Furthermore, if your sample matrix contains other high-molecular-weight impurities or if the density differential between your organic solvent (e.g., dichloromethane) and the aqueous phase is too small, the droplets will lack the buoyant force required to coalesce and separate[2][3].

Q2: How can I rapidly break an emulsion that has already formed in my separatory funnel? A2: You must disrupt the stabilizing forces at the interface. The most effective chemical intervention is the "salting out" effect[4]. By adding a saturated solution of sodium chloride (brine) or solid sodium sulfate, you drastically increase the ionic strength of the aqueous layer. This highly polar environment forces the organic solute out of the aqueous phase (reducing its surfactant capability) and increases the density of the aqueous layer, promoting physical separation[3][5]. If chemical methods fail, mechanical disruption via centrifugation or filtration through a phase separation paper or glass wool plug will physically force the droplets to merge[1][6].

Q3: What is the optimal solvent system to prevent emulsions with this specific compound? A3: While dichloromethane (DCM) is widely used, its density (1.33 g/cm³) can be problematic when extracting dense, salt-heavy aqueous solutions, leading to phase inversion or emulsions[3]. Ethyl acetate (density 0.90 g/cm³) is highly recommended for 3,4-dipropoxybenzoic acid. It provides a robust density differential against aqueous layers and demonstrates excellent solubility for the fully protonated benzoic acid derivative[3][7].

Quantitative Parameters for Emulsion Breaking Strategies

To standardize your approach, refer to the following quantitative parameters when applying emulsion-breaking techniques.

StrategyReagent / MethodTarget ParameterCausality / Mechanism
pH Adjustment 1M HCl or 1M NaOHpH < 2.0 or pH > 8.0Eliminates amphiphilic behavior by fully protonating or deprotonating the carboxylic acid[8].
Salting Out Saturated NaCl (Brine)~360 g/L (Saturation)Increases aqueous ionic strength, reducing organic solubility and increasing density differential[4].
Co-solvent Addition Ethanol or Methanol1-5% v/vModifies interfacial tension and disrupts the surfactant micelle structures[1].
Mechanical Centrifugation3000 - 5000 rpm for 5 minAccelerates density-based phase separation, overcoming the kinetic stability of the emulsion[6].

Self-Validating Experimental Protocol: Emulsion-Free Extraction

This protocol is designed as a self-validating system. Each step includes a built-in verification check to ensure the thermodynamic and kinetic conditions are optimal before proceeding.

Step 1: Aqueous Phase Preparation and pH Control

  • Action: Transfer the aqueous mixture containing 3,4-dipropoxybenzoic acid to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH is below 2.0.

  • Validation Check: Spot the aqueous layer onto broad-range pH indicator paper. If the paper does not turn deep red (indicating pH < 2), the acid is not fully protonated. Continue adding HCl until this visual threshold is met.

Step 2: Solvent Addition and Contact

  • Action: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate. Instead of vigorous shaking, invert the funnel and gently swirl the mixture in a circular motion for 2 minutes, venting frequently to release pressure[3].

  • Validation Check: Secure the funnel on a ring stand and observe the interface for 3 minutes. If a hazy interfacial layer greater than 1 cm persists, an emulsion is present; proceed immediately to Step 3. If the boundary is sharp and distinct, bypass Step 3 and proceed to Step 4.

Step 3: Salting Out (Emulsion Resolution)

  • Action: Add 15 mL of saturated NaCl solution (brine) per 50 mL of the aqueous phase directly into the separatory funnel[9]. Gently swirl for an additional 30 seconds and allow it to settle.

  • Validation Check: Observe the aqueous layer. It should become noticeably denser, and the hazy interfacial droplets should visibly coalesce into the upper organic phase. If the emulsion persists, transfer the entire mixture to centrifuge tubes and spin at 3000 rpm for 5 minutes[5].

Step 4: Organic Phase Recovery and Drying

  • Action: Carefully drain the lower aqueous layer into a labeled beaker. Collect the upper ethyl acetate layer (containing the 3,4-dipropoxybenzoic acid) in a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to the organic phase to remove residual water[7].

  • Validation Check: Swirl the flask. If the drying agent clumps together into a solid mass at the bottom, water is still present. Continue adding the drying agent in small portions until the newly added powder flows freely like snow when swirled. This confirms the organic phase is completely dry and ready for solvent evaporation.

ProtocolValidation Start Aqueous Mixture Step1 Step 1: Add 1M HCl Start->Step1 Val1 Check: pH < 2.0? Step1->Val1 Val1->Step1 No (Add more HCl) Step2 Step 2: Add Ethyl Acetate & Swirl Val1->Step2 Yes Val2 Check: Sharp Interface? Step2->Val2 Step3 Step 3: Add Saturated NaCl (Salting Out) Val2->Step3 No (Emulsion > 1cm) Step4 Step 4: Collect Organic Phase & Add MgSO4 Val2->Step4 Yes Step3->Step4 Val4 Check: Powder Flows Freely? Step4->Val4 Val4->Step4 No (Powder clumps) End Ready for Evaporation Val4->End Yes

Self-validating experimental workflow for emulsion-free liquid-liquid extraction.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Chromatography Online. Available at:[Link]

  • Enhancing Extractions by Salting Out - LCGC International. Chromatography Online. Available at:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at:[Link]

  • Tackling emulsions just got easier. Biotage. Available at:[Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at:[Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at:[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at:[Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at:[Link]

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in the Propoxylation of Benzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the propoxylation of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the propoxylation of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve high yields of the desired propylene glycol monobenzoate while minimizing the formation of unwanted side-products.

Reaction Overview: The Chemistry of Benzoic Acid Propoxylation

The reaction of benzoic acid with propylene oxide is an epoxide ring-opening reaction where the carboxylic acid acts as a nucleophile. The primary goal is the synthesis of propylene glycol monobenzoate. However, the initial product, a primary or secondary alcohol, can further react with propylene oxide, leading to the formation of higher molecular weight side-products.

Main Reaction:

Primary Side-Reaction:

The selectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the propoxylation of benzoic acid in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows a low yield of the desired propylene glycol monobenzoate, with a significant amount of unreacted benzoic acid remaining. What could be the cause and how can I fix it?

A1: A low yield of the monobenzoate with unreacted starting material typically points to issues with reaction kinetics or catalyst activity.

  • Cause 1: Insufficient Catalyst Activity or Loading: The catalyst is crucial for activating either the propylene oxide or the benzoic acid. If the catalyst is inactive or used in an insufficient amount, the reaction rate will be slow.

    • Solution:

      • Catalyst Selection: For high selectivity towards the monoester, basic catalysts are generally preferred over acidic ones. Consider using alkali metal benzoates (e.g., potassium benzoate) or tertiary amines (e.g., triethylamine).

      • Catalyst Loading: Ensure the catalyst is used at an appropriate concentration. For alkali metal salts, a catalytic amount is typically sufficient.

      • Catalyst Quality: Verify the purity and activity of your catalyst. If it has been stored for a long time or improperly, its effectiveness may be compromised.

  • Cause 2: Low Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed very slowly or not at all.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the conversion of benzoic acid. Be aware that excessively high temperatures can promote side reactions.

  • Cause 3: Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and slow reaction rates.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture of reactants and catalyst.

Q2: I am observing a high concentration of dipropylene glycol dibenzoate in my product mixture. How can I minimize the formation of this side-product?

A2: The formation of dipropylene glycol dibenzoate is the most common side-reaction and occurs when the hydroxyl group of the initially formed propylene glycol monobenzoate attacks another molecule of propylene oxide.

  • Cause 1: Inappropriate Catalyst Choice: Acidic catalysts can promote the formation of the diester side-product.

    • Solution: Switch to a basic catalyst system. Basic catalysts, such as alkali metal hydroxides or carboxylates, favor the reaction of the carboxylic acid with propylene oxide over the reaction of the alcohol product.[1]

  • Cause 2: High Propylene Oxide to Benzoic Acid Molar Ratio: An excess of propylene oxide will drive the reaction towards the formation of higher-order propoxylated products.

    • Solution: Carefully control the stoichiometry of the reactants. Using a molar ratio of benzoic acid to propylene oxide of 1:1 or a slight excess of benzoic acid can help to minimize the formation of the dibenzoate.

  • Cause 3: High Reaction Temperature: While higher temperatures increase the reaction rate, they can also increase the rate of the subsequent reaction of the monoester with propylene oxide.

    • Solution: Optimize the reaction temperature. It is often a trade-off between reaction rate and selectivity. Conduct a temperature screening study to find the optimal balance for your specific system.

Q3: My final product contains a significant amount of propylene glycol. What is the source of this impurity and how can I prevent it?

A3: The presence of propylene glycol indicates the hydrolysis of propylene oxide.

  • Cause: Presence of Water in the Reaction Mixture: Propylene oxide can react with water to form propylene glycol.[2] This reaction can be catalyzed by both acids and bases.

    • Solution:

      • Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried before use. The reaction vessel should also be dried to remove any adsorbed moisture.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Q4: The reaction seems to have stalled, and I am recovering a significant amount of unreacted starting materials. What could be the issue?

A4: A stalled reaction can be due to catalyst deactivation or the presence of inhibitors.

  • Cause 1: Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvents.

    • Solution:

      • Purify Reactants: Ensure the purity of your benzoic acid and propylene oxide.

      • Use High-Purity Solvents: If using a solvent, ensure it is of high purity and free from potential catalyst poisons.

  • Cause 2: Presence of Inhibitors: Certain compounds can inhibit the catalytic cycle.

    • Solution: Review the full composition of your starting materials for any known inhibitors for your chosen catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the selective propoxylation of benzoic acid?

A1: For maximizing the yield of propylene glycol monobenzoate, basic catalysts are generally recommended. Alkali metal hydroxides (e.g., KOH), alkali metal carbonates (e.g., K2CO3), and alkali metal salts of benzoic acid (e.g., potassium benzoate) are effective. Tertiary amines like triethylamine can also be used.[1][3] These catalysts promote the reaction of the more acidic carboxylic acid proton over the less acidic hydroxyl proton of the monoester product, thus enhancing selectivity.

Q2: What is the effect of temperature on the reaction?

A2: Temperature has a significant impact on both the reaction rate and selectivity.

  • Increased Temperature: Generally leads to a faster reaction rate.

  • Excessive Temperature: Can lead to an increase in the formation of the dipropylene glycol dibenzoate side-product and potentially other undesired byproducts. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising selectivity. A typical starting point for optimization is in the range of 80-120°C.

Q3: How does the molar ratio of reactants influence the product distribution?

A3: The molar ratio of benzoic acid to propylene oxide is a critical parameter for controlling selectivity.

  • Excess Propylene Oxide: A significant excess of propylene oxide will favor the formation of dipropylene glycol dibenzoate and higher polyether products.

  • Equimolar or Excess Benzoic Acid: Using a 1:1 molar ratio or a slight excess of benzoic acid will favor the formation of the desired propylene glycol monobenzoate. The unreacted benzoic acid can be recovered and recycled.

Q4: What is the role of solvents in this reaction?

A4: The propoxylation of benzoic acid can be carried out with or without a solvent.

  • Solventless (Neat) Conditions: Can be advantageous for process efficiency and to avoid solvent separation steps. However, this may require higher temperatures to ensure the mixture is homogenous.

  • With a Solvent: An inert, aprotic solvent can be used to improve mixing and heat transfer, especially on a larger scale. Suitable solvents include toluene or xylene. The solvent must be anhydrous to prevent the formation of propylene glycol.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by tracking the consumption of benzoic acid or the formation of the products.

  • Titration: The concentration of unreacted benzoic acid can be determined by acid-base titration of aliquots taken from the reaction mixture.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of starting materials and the appearance of the monoester and diester products.[4] This provides a more detailed picture of the reaction progress and product distribution.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Propylene Glycol Monobenzoate using Potassium Benzoate as a Catalyst

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel, add benzoic acid (e.g., 0.1 mol) and potassium benzoate (e.g., 0.005 mol, 5 mol%).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 15 minutes.

  • Heating: Heat the flask in an oil bath to the desired reaction temperature (e.g., 100°C) with stirring to melt the benzoic acid.

  • Reactant Addition: Once the benzoic acid is molten and the temperature is stable, add propylene oxide (e.g., 0.1 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by titration for unreacted benzoic acid or by GC/HPLC for product formation.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to separate the desired propylene glycol monobenzoate from unreacted benzoic acid and the dipropylene glycol dibenzoate side-product.

Visualizations

Diagram 1: Reaction Pathways in Benzoic Acid Propoxylation

ReactionPathways cluster_main Main Reaction cluster_side Side Reaction BA Benzoic Acid PGMB Propylene Glycol Monobenzoate (Desired Product) BA->PGMB + Propylene Oxide (Basic Catalyst Favors) PO Propylene Oxide PO->PGMB DPGDB Dipropylene Glycol Dibenzoate (Side-Product) PGMB_side Propylene Glycol Monobenzoate PGMB_side->DPGDB + Propylene Oxide (Acidic Catalyst / Excess PO Favors) PO_side Propylene Oxide PO_side->DPGDB

Caption: Reaction scheme for the propoxylation of benzoic acid.

Diagram 2: Troubleshooting Workflow for Low Selectivity

TroubleshootingWorkflow Start High Dipropylene Glycol Dibenzoate Formation CheckCatalyst Check Catalyst Type Start->CheckCatalyst Acidic Acidic Catalyst? CheckCatalyst->Acidic CheckRatio Check Reactant Molar Ratio ExcessPO Excess Propylene Oxide? CheckRatio->ExcessPO CheckTemp Check Reaction Temperature HighTemp Temperature too High? CheckTemp->HighTemp Acidic->CheckRatio No SwitchCatalyst Switch to Basic Catalyst (e.g., K-Benzoate, Et3N) Acidic->SwitchCatalyst Yes Basic Basic Catalyst SwitchCatalyst->CheckRatio ExcessPO->CheckTemp No Equimolar Use 1:1 or slight excess of Benzoic Acid ExcessPO->Equimolar Yes Equimolar->CheckTemp LowerTemp Lower Reaction Temperature and monitor selectivity HighTemp->LowerTemp Yes Optimized Optimized Selectivity HighTemp->Optimized No LowerTemp->Optimized

Caption: Decision tree for troubleshooting high side-product formation.

Data Summary Table

ParameterEffect on Propylene Glycol Monobenzoate YieldEffect on Dipropylene Glycol Dibenzoate FormationRecommendation for High Selectivity
Catalyst Type Basic catalysts are effective.Acidic catalysts promote its formation.Use a basic catalyst (e.g., Potassium Benzoate, Triethylamine).[1][3]
Temperature Increases reaction rate.Increases at higher temperatures.Optimize for a balance between rate and selectivity (e.g., 80-120°C).
Molar Ratio (Benzoic Acid:Propylene Oxide) Favored by 1:1 or excess benzoic acid.Favored by excess propylene oxide.Use a 1:1 molar ratio or a slight excess of benzoic acid.
Presence of Water No direct effect on main reaction.Can lead to propylene glycol formation.Use anhydrous reactants and conditions.[2]

References

  • Di(propylene glycol) dibenzoate - SIELC Technologies. (2018, February 16). [Link]

  • DI(PROPYLENE GLYCOL) DIBENZOATE - Ataman Kimya. (n.d.). [Link]

  • Analytical Methods. (1997). In Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Toshvin Analytical Pvt. Ltd. (2017, December 27). 1) what are the possible analytical techniques for Propylene glycol benzoate? 2) can we detect propylene glycol benzoate using UV spectrometer? ResearchGate. [Link]

  • Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf. (1997). [Link]

  • Propylene Glycol Production Process: Comprehensive Guide. (n.d.). [Link]

  • CN102924242B - The method of purifying propylene glycol compounds - Google P
  • Research on alkali metal-modified Pd catalyst for oxygen removal from propylene - Frontiers. (2022, September 16). [Link]

  • Molecular structures of triethylamine complexes with benzoic and pivalic acids. (n.d.). ResearchGate. [Link]

  • Coupling the deoxygenation of benzoic acid with the oxidation of propylene on a Co molybdate catalyst - R Discovery. (2005, May 31). [Link]

  • Propylene Glycol reaction and purification for melting point : r/chemhelp - Reddit. (2017, September 11). [Link]

  • Research on alkali metal-modified Pd catalyst for oxygen removal from propylene - Frontiers. (2022, September 16). [Link]

  • Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide - PubMed. (2020, November 11). [Link]

  • US20040220433A1 - Process for the preparation of propylene glycol - Google P
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. (2021, November 17). [Link]

  • Polymer purification from propylene glycol? - ResearchGate. (2026, February 26). [Link]

  • Alkali-induced catalytic tuning at metal and metal oxide interfaces - RSC Publishing. (2025, April 1). [Link]

  • Triethylamine catalysis in acylation of phenols in dioxane - ResearchGate. (n.d.). [Link]

  • Catalytic Reaction with Benzoic Acid Phenylacetylene in the Presence of Complex Catalysts. (2023, June 22). [Link]

  • Efficient Copolymerization of CO2 and Propylene Oxide via ZnGA/Zn-Co DMC Composite Catalysts: Synergistic Catalysis for High-Performance Polypropylene Carbonate - MDPI. (2025, April 29). [Link]

  • Development of New Propylene Oxide Process. (n.d.). [Link]

  • Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor - ResearchGate. (2021, February 3). [Link]

  • Propylene Glycol Production Process: Comprehensive Guide. (n.d.). [Link]

  • Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor - Chem. Bull. POLITEHNICA Univ. Timisoara. (n.d.). [Link]

  • Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. (n.d.). [Link]

Sources

Optimization

stability testing of 3,4-dipropoxybenzoic acid under different pH conditions

Welcome to the technical support guide for the stability testing of 3,4-dipropoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stability testing of 3,4-dipropoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions to ensure the successful design and execution of your stability studies under varying pH conditions.

Introduction: Why pH-Dependent Stability Matters

3,4-Dipropoxybenzoic acid is an aromatic carboxylic acid with potential applications in proteomics research and material science.[1] Understanding its stability profile across a range of pH values is a critical prerequisite for its development in any formulation. The influence of pH on a molecule's stability can dictate its shelf-life, bioavailability, and degradation pathways. This guide will walk you through the core principles and practical steps for establishing a robust pH-rate profile for this compound, in alignment with established industry guidelines.[2][3][4][5][6]

Section 1: Foundational Chemistry of 3,4-Dipropoxybenzoic Acid

To design a meaningful stability study, we must first consider the chemical nature of 3,4-dipropoxybenzoic acid. Its structure, featuring a carboxylic acid group and two propoxy ether groups on a benzene ring, presents specific potential liabilities.

  • The Carboxylic Acid Group and pKa: The carboxylic acid moiety is the primary ionizable group. While the exact experimental pKa of 3,4-dipropoxybenzoic acid is not readily published, we can infer its properties. The pKa of benzoic acid is approximately 4.2.[7] The two electron-donating propoxy groups are expected to slightly increase the pKa compared to the parent benzoic acid.[1] This is a crucial parameter, as the molecule will exist predominantly in its protonated (less soluble in water) form at pH values below its pKa and in its deprotonated, anionic (more soluble in water) form at pH values above its pKa.[7][8] This transition will significantly impact its interaction with its environment and its susceptibility to degradation.

  • Potential Degradation Pathways:

    • Hydrolysis of Ether Linkages: While generally stable, ether linkages can undergo hydrolysis under harsh acidic conditions, potentially cleaving the propoxy groups to yield 3,4-dihydroxybenzoic acid and propanol. This is a key potential degradation pathway to monitor under low pH stress conditions.

    • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing a molecule of carbon dioxide.[9] This degradation is another factor to consider, especially during accelerated stability studies.

    • Oxidation: The benzene ring, activated by the electron-donating propoxy groups, could be susceptible to oxidative degradation. This pathway should be investigated through forced degradation studies involving an oxidizing agent.

Section 2: Designing a Robust pH Stability Study

A well-designed study is the cornerstone of obtaining reliable stability data. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[2][3][4][5]

Experimental Workflow

G cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase prep_stock Prepare Stock Solution (e.g., in Acetonitrile) spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare pH Buffers (e.g., pH 2, 4, 7, 9, 12) prep_buffers->spike incubate Incubate at Controlled Temp (e.g., 40°C, 60°C) spike->incubate sample Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sample quench Quench Reaction (Neutralize/Dilute) sample->quench hplc HPLC Analysis (Stability-Indicating Method) quench->hplc data Data Processing (Peak Area vs. Time) hplc->data report Generate Stability Profile (Degradation Rate vs. pH) data->report

Caption: Workflow for pH-dependent stability testing.

Step-by-Step Experimental Protocol
  • Preparation of Buffer Solutions: Prepare a series of buffers covering a wide pH range. Suggested buffers include:

    • pH 2.0: 0.01 M Hydrochloric Acid

    • pH 4.0: Acetate Buffer

    • pH 7.0: Phosphate Buffer

    • pH 9.0: Borate Buffer

    • pH 12.0: 0.01 M Sodium Hydroxide

  • Preparation of Stock Solution: Prepare a stock solution of 3,4-dipropoxybenzoic acid in a suitable organic solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. This minimizes aqueous degradation prior to the start of the experiment.

  • Initiation of the Study:

    • Pipette a known volume of the stock solution into each buffer to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL). The percentage of organic solvent should be kept low (typically <5%) to avoid significant changes in the buffer's pH and polarity.

    • Immediately take a sample from each solution for the time zero (T0) analysis.

  • Incubation: Store the solutions in a temperature-controlled environment, such as an oven or water bath, set to an elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[10] Protect the samples from light to prevent potential photodegradation.

  • Sampling: Withdraw aliquots from each pH solution at predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours). The frequency of sampling should be sufficient to establish a degradation profile.[5]

  • Sample Quenching: Immediately after sampling, stop the degradation reaction. This can be achieved by neutralizing the acidic and basic samples and/or diluting them in the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, as described in the following section.

Section 3: Analytical Methodologies

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique.[10]

  • Recommended Starting HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute the parent compound and any less polar degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the λmax of 3,4-dipropoxybenzoic acid.

    • Injection Volume: 10 µL

  • Method Validation: The analytical method must be validated to be "stability-indicating." This means it must be able to separate the intact drug from its degradation products and any excipients. Validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, accuracy, precision, and robustness.

Section 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation is observed, even under harsh conditions (e.g., high temperature, extreme pH). The molecule is highly stable under the tested conditions. The duration of the study is too short. The temperature is not high enough.Increase the temperature (e.g., to 80°C). Extend the duration of the study. Confirm the accuracy of your pH and temperature measurements.
Degradation is too rapid to monitor accurately. The stress conditions (pH, temperature) are too aggressive.Reduce the temperature. Add more frequent, earlier time points to your sampling schedule.
Poor peak shape (tailing or fronting) in the HPLC chromatogram. The pH of the mobile phase is too close to the pKa of the analyte. The column is overloaded. The column is degrading due to extreme mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Reduce the injection concentration/volume. Use a pH-stable column if operating at very high or low pH.
Mass balance is not achieved (sum of parent and degradants is <95%). A degradation product is not being detected by the analytical method (e.g., it lacks a UV chromophore or is volatile). The degradant is irreversibly adsorbed onto the HPLC column.Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to search for non-chromophoric degradants. Modify the mobile phase to improve the elution of all components.
Troubleshooting Decision Tree

G cluster_issues Issue Identification cluster_solutions Potential Solutions start Problem Encountered During Stability Study no_degradation No Degradation Observed start->no_degradation fast_degradation Degradation Too Fast start->fast_degradation bad_hplc Poor HPLC Results start->bad_hplc increase_stress Increase Stress (Temp/Time) no_degradation->increase_stress decrease_stress Decrease Stress (Temp) fast_degradation->decrease_stress optimize_hplc Optimize HPLC Method (pH, Gradient) bad_hplc->optimize_hplc check_mass_balance Check Mass Balance (Use MS Detector) bad_hplc->check_mass_balance

Caption: A decision tree for troubleshooting stability studies.

Section 5: Frequently Asked Questions (FAQs)

Q1: At which pH do you expect 3,4-dipropoxybenzoic acid to be most stable? A1: Benzoic acid derivatives are typically most stable in a slightly acidic to neutral pH range.[10] We hypothesize that the optimal stability for 3,4-dipropoxybenzoic acid will be found between pH 4 and 7. In highly acidic conditions, hydrolysis of the ether linkages may occur, while in highly alkaline conditions, other degradation pathways may be accelerated.

Q2: What are the primary degradation products I should be looking for? A2: Initially, you should look for products resulting from the hydrolysis of the propoxy groups, which would be 3-propoxy-4-hydroxybenzoic acid, 4-propoxy-3-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. Under more extreme conditions, look for the decarboxylation product, 1,2-dipropoxybenzene.

Q3: How do I calculate the degradation rate? A3: Plot the natural logarithm of the concentration of 3,4-dipropoxybenzoic acid versus time for each pH. If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the observed degradation rate constant (k).

Q4: Do I need to perform photostability testing? A4: According to ICH Q1B guidelines, photostability testing should be an integral part of stress testing.[6] Aromatic compounds are often susceptible to photodegradation, so it is highly recommended to expose the compound in solution and as a solid to a controlled light source to assess its photostability.

Section 6: Data Interpretation and Reporting

The ultimate goal is to generate a pH-rate profile, which is a plot of the degradation rate constant (k) as a function of pH. This profile provides a comprehensive overview of the compound's stability.

Expected Stability Profile Summary
pH RangeExpected StabilityPredominant SpeciesLikely Primary Degradation Pathway
1-3 (Strongly Acidic) LowProtonated (R-COOH)Hydrolysis of ether linkages
4-6 (Weakly Acidic) HighMixture of protonated and deprotonated formsMinimal degradation expected
7 (Neutral) HighDeprotonated (R-COO⁻)Minimal degradation expected
8-10 (Weakly Basic) ModerateDeprotonated (R-COO⁻)Base-catalyzed hydrolysis may become relevant
11-13 (Strongly Basic) LowDeprotonated (R-COO⁻)Potential for accelerated degradation

The final report should include the pH-rate profile, a discussion of the degradation kinetics at each pH, identification of major degradation products, and a proposed degradation pathway. This comprehensive data package is essential for informed decisions in the subsequent stages of product development.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • ACS Publications. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Activity of 3,4-Dihydroxybenzoic Acid and 3,4-Dipropoxybenzoic Acid

This guide provides a detailed comparison of the antioxidant activities of 3,4-dihydroxybenzoic acid (also known as protocatechuic acid, PCA) and its synthetic derivative, 3,4-dipropoxybenzoic acid. This document is inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the antioxidant activities of 3,4-dihydroxybenzoic acid (also known as protocatechuic acid, PCA) and its synthetic derivative, 3,4-dipropoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who are exploring the structure-activity relationships of phenolic compounds. We will delve into the theoretical underpinnings of their antioxidant potential, present standardized experimental protocols for assessment, and analyze the expected outcomes based on fundamental chemical principles.

Introduction: The Critical Role of Phenolic Hydroxyl Groups

Phenolic compounds are a cornerstone of antioxidant research, largely due to their ability to scavenge harmful free radicals.[1] 3,4-Dihydroxybenzoic acid (PCA) is a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables, and is well-documented for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its biological activity is primarily attributed to the two hydroxyl (-OH) groups on its benzene ring, which can readily donate hydrogen atoms to neutralize free radicals.[2][4]

In contrast, 3,4-dipropoxybenzoic acid is a synthetic analogue where these critical hydroxyl groups are replaced by propoxy (-OCH₂CH₂CH₃) groups. This structural modification, known as etherification, is often employed in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, or targeting capabilities. However, it fundamentally changes the electronic properties of the molecule. This guide will explore the profound impact of this substitution on antioxidant capacity.

The central hypothesis is that the conversion of hydroxyl groups to propoxy ethers will drastically diminish, if not entirely abrogate, the free-radical scavenging activity. This comparison serves as a practical illustration of the essential structure-activity relationships that govern phenolic antioxidants.[5][6]

Theoretical Background: Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like PCA is primarily governed by two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the initial phenol a good antioxidant. This is a key mechanism in scavenging peroxyl radicals.

  • Single Electron Transfer - Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent. The favorability of this mechanism is related to the compound's ionization potential.[7]

The efficiency of these mechanisms is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond.[7] Electron-donating groups on the aromatic ring can lower the BDE, making hydrogen donation easier and enhancing antioxidant activity.[4] The two hydroxyl groups on PCA work synergistically to stabilize the resulting radical.[7]

In 3,4-dipropoxybenzoic acid, the hydrogen atoms of the phenolic hydroxyls are replaced by propyl groups. This "blocking" of the hydroxyls removes the capacity for hydrogen atom donation, which is the primary mode of radical scavenging.[8][9] Therefore, from a theoretical standpoint, its antioxidant activity via HAT or SET-PT mechanisms is expected to be negligible compared to PCA.

Experimental Design for Antioxidant Capacity Assessment

To empirically test our hypothesis, a series of standardized in vitro assays can be employed. The following workflow outlines a typical screening process.

Overall Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Stock Preparation (PCA & DPBA in Ethanol) Assay_Reagents 2. Assay Reagent Preparation (DPPH & ABTS Radicals) Reaction 3. Reaction Incubation (Compounds + Radicals) Assay_Reagents->Reaction Measurement 4. Spectrophotometric Measurement (Absorbance Reading) Reaction->Measurement Calc 5. Calculation (% Inhibition) Measurement->Calc IC50 6. IC50 Determination (Dose-Response Curve) Calc->IC50 Conclusion 7. Comparative Analysis IC50->Conclusion

Caption: General workflow for in-vitro antioxidant assay screening.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Principle of DPPH Assay

DPPH_Mechanism DPPH_violet DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH_violet->DPPH_H + H• Antioxidant Ar-OH (Phenolic Antioxidant) Radical_Antioxidant Ar-O• (Stabilized Radical) Antioxidant->Radical_Antioxidant - H•

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of 3,4-dihydroxybenzoic acid, 3,4-dipropoxybenzoic acid, and a positive control (e.g., Trolox or Ascorbic Acid) in ethanol. Create a series of dilutions from each stock solution.

  • Reaction: In a 96-well microplate, add 20 µL of each sample dilution to wells. Add 180 µL of the DPPH working solution to each well. A blank well should contain only 20 µL of ethanol and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100

  • IC50 Determination: Plot the % inhibition against the sample concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13][14]

  • Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) as described in the DPPH protocol.

  • Reaction: In a 96-well plate, mix 20 µL of the sample dilution with 200 µL of the ABTS•+ working solution.[12]

  • Incubation: Incubate the plate at room temperature for 5-7 minutes.[12]

  • Measurement: Measure the absorbance at 734 nm.[13]

  • Calculation & IC50: Calculate the percentage inhibition and determine the IC50 value as described for the DPPH assay.

Comparative Data Analysis and Expected Results

Table 1: Expected Antioxidant Activity (IC50 Values)

CompoundAssayExpected IC50 Value (µM)Rationale
3,4-Dihydroxybenzoic Acid (PCA) DPPH10 - 30Possesses two free hydroxyl groups capable of donating hydrogen atoms to scavenge the DPPH radical.[16][18]
ABTS10 - 25The free hydroxyl groups readily reduce the ABTS radical cation.[16]
3,4-Dipropoxybenzoic Acid DPPH> 1000 or No ActivityThe hydroxyl groups are etherified, preventing hydrogen atom donation.[8][9]
ABTS> 1000 or No ActivityLacks the ability to donate an electron or hydrogen to the ABTS radical cation.
Trolox (Positive Control) DPPH30 - 50A well-established antioxidant standard with a free hydroxyl group.
ABTS20 - 40Standard reference compound for the ABTS assay.

Note: IC50 (Half-maximal inhibitory concentration) is inversely proportional to antioxidant activity; a lower IC50 value indicates higher potency.

Discussion: Structure-Activity Relationship (SAR)

The predicted results in Table 1 highlight a critical SAR principle: the presence of free phenolic hydroxyl groups is essential for radical-scavenging antioxidant activity .

  • For 3,4-Dihydroxybenzoic Acid (PCA): The ortho-dihydroxy (catechol) structure is particularly effective. The two adjacent hydroxyl groups allow for the formation of a stable phenoxyl radical through resonance and potential intramolecular hydrogen bonding, making PCA a highly efficient antioxidant.[7]

  • For 3,4-Dipropoxybenzoic Acid: The replacement of the acidic protons of the hydroxyl groups with stable propyl chains (an ether linkage) effectively "turns off" the antioxidant machinery. The molecule loses its ability to participate in HAT and SET-PT mechanisms. While the ether oxygens have lone pairs of electrons, they are not readily donated in a way that neutralizes free radicals under these assay conditions.

Conclusion and Implications for Drug Development

This comparative guide illustrates a fundamental concept in medicinal chemistry and pharmacology: minor structural modifications can lead to dramatic changes in biological activity. While 3,4-dihydroxybenzoic acid is a potent antioxidant, its derivative, 3,4-dipropoxybenzoic acid, is predicted to be inactive in standard radical scavenging assays.

For drug development professionals, this has significant implications. If the therapeutic goal is to develop an antioxidant, protecting or modifying the phenolic hydroxyl groups is likely counterproductive. However, if a phenolic scaffold is desired for other properties (e.g., as a structural backbone to interact with a receptor) and antioxidant activity is an unwanted side effect (which can sometimes lead to off-target effects or toxicity), then etherification, as seen in 3,4-dipropoxybenzoic acid, could be a viable strategy to eliminate this activity while potentially improving other pharmacokinetic properties like membrane permeability.

This analysis underscores the importance of understanding the precise chemical mechanisms behind a compound's activity to guide rational drug design and lead optimization.

References

  • Chen Y, Xiao H, Zheng J, Liang G (2015) Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE 10(3): e0121276. [Link]

  • Litwinienko, G. & Cherubin, P. (2018). Structure – Activity Relationship of Phenolic Antioxidants and Olive Components. ResearchGate. [Link]

  • An, S. A., Kim, J., & Jeon, Y. J. (2020). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Antioxidants, 9(8), 705. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology & medicine, 22(5), 933–956. [Link]

  • Koleva, I. I., van Beek, T. A., Linssen, J. P., de Groot, A., & Evstatieva, L. N. (2002). Quantitative structure-activity relationship analysis of phenolic antioxidants. Phytochemical analysis, 13(1), 8–17. [Link]

  • Nowak, M., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. [Link]

  • Benkhaira, N., Koraichi Saad, I., & Fikri Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Scribd. DPPH Assay Protocol for Antioxidant Activity. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]

  • Chang, Y. C., et al. (2025). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. Antioxidants, 14(2), 241. [Link]

  • Dojindo Molecular Technologies, Inc. (2023). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Lee, J. H., et al. (2021). Isolation and Identification of Antioxidative Compounds 3,4-Dihydroxybenzoic acid from Black Onion. ResearchGate. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]

  • Chang, Y. C., et al. (2025). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI. [Link]

  • MDPI. (2025). 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Food and Chemical Toxicology, 41(6), 753-758. [Link]

  • Valentova, J., et al. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Interdisciplinary Toxicology, 5(3), 123-128. [Link]

  • Valentova, J., et al. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. [Link]

  • Staroń, M., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3169. [Link]

  • Isamura, B. K., et al. (2021). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 75, 1-10. [Link]

  • NextSDS. 3,4-dipropoxybenzoic acid — Chemical Substance Information. [Link]

  • Sgylardi, C., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 846–850. [Link]

  • NMPPDB. 3,4-Dihydroxybenzoic acid. [Link]

  • MDPI. (2025). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]

  • ChemBK. 3,4-Dihydroxybenzoic acid. [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of Alkoxybenzoic Acids: A Structure-Activity Analysis of 3,4-Dipropoxybenzoic Acid

Introduction Phenolic compounds, particularly derivatives of benzoic acid, represent a promising class of natural and synthetic antimicrobial agents. Their efficacy is rooted in their ability to disrupt microbial cell me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenolic compounds, particularly derivatives of benzoic acid, represent a promising class of natural and synthetic antimicrobial agents. Their efficacy is rooted in their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[1][2] Within this class, alkoxybenzoic acids—characterized by one or more alkoxy (-OR) groups on the phenyl ring—have garnered significant interest. The nature of the alkyl group (R) and its position on the ring can dramatically influence the compound's physicochemical properties, such as lipophilicity, which in turn dictates its antimicrobial potency.[3][4]

This guide provides a comparative analysis of the antimicrobial efficacy of various alkoxybenzoic acids, with a specific focus on projecting the potential of 3,4-dipropoxybenzoic acid. Due to a scarcity of direct experimental data on this specific compound in publicly available literature, this analysis is grounded in well-established Structure-Activity Relationship (SAR) principles. By examining the performance of its structural analogs, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), vanillic acid (4-hydroxy-3-methoxybenzoic acid), and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), we can construct a scientifically-grounded hypothesis on the efficacy of 3,4-dipropoxybenzoic acid. This guide is intended for researchers and drug development professionals seeking to explore novel antimicrobial agents.

The Foundational Scaffold: Mechanism of Benzoic Acid Derivatives

The antimicrobial action of phenolic acids is often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[1][2] These compounds can lead to the leakage of intracellular components, dissipation of the proton motive force, and interference with ATP synthesis.[5][6] The lipophilicity of the molecule is a critical factor; a more lipophilic compound can more readily partition into and traverse the lipid-rich bacterial membrane, enhancing its disruptive effects.[3][4] However, this is a delicate balance, as excessive lipophilicity can decrease aqueous solubility, limiting bioavailability.

Comparative Efficacy of Common Alkoxybenzoic Acids

To establish a baseline for comparison, the antimicrobial activities of several well-studied benzoic acid derivatives are summarized below. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a microorganism—is the standard metric for comparison.

CompoundStructureTarget MicroorganismMIC (µg/mL)Reference
Benzoic Acid Benzoic AcidEscherichia coli1000[7]
Staphylococcus aureus~1000[8]
p-Hydroxybenzoic Acid 4-Hydroxybenzoic AcidGram-positive & Gram-negative bacteria160[9]
Escherichia coli>1000[7]
Protocatechuic Acid 3,4-Dihydroxybenzoic AcidEscherichia coli1000[7]
Staphylococcus aureus-
Vanillic Acid 4-Hydroxy-3-methoxybenzoic acidStaphylococcus aureus600
Salmonella Typhi600
Carbapenem-resistant E. cloacae600[6]
Syringic Acid 4-Hydroxy-3,5-dimethoxybenzoic acidGanoderma boninense (fungus)1000[10]
Staphylococcus epidermidis (biofilm)Inhibits formation[11]
Gallic Acid 3,4,5-Trihydroxybenzoic AcidPseudomonas fluorescens5000[12]
Escherichia coli1500 - 2500[7]

Note: MIC values can vary based on the specific strain and experimental conditions.

The data reveals that hydroxylation and methoxylation of the benzoic acid ring influence antimicrobial activity. For instance, p-hydroxybenzoic acid shows notable activity against a range of bacteria.[9] Vanillic acid is effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6]

Structure-Activity Relationship (SAR): Projecting the Efficacy of 3,4-Dipropoxybenzoic Acid

The primary determinant of antimicrobial efficacy among alkoxybenzoic acid derivatives is the nature of the alkyl substituent on the oxygen atom. SAR studies consistently demonstrate that increasing the length of the alkyl chain enhances antimicrobial activity, a phenomenon attributed to increased lipophilicity.[3]

The Lipophilicity Principle:

  • Membrane Permeation: Longer alkyl chains (like propoxy) increase the molecule's hydrophobicity, facilitating its insertion into and disruption of the bacterial cell membrane's lipid bilayer.[3][13]

  • Paraben Analogy: A classic example is seen with parabens (esters of p-hydroxybenzoic acid). Studies show that antimicrobial activity increases logarithmically with the carbon number of the alkyl group, from methyl to butyl paraben.[13] This is because the longer chain improves uptake into the bacterial cell.[13]

  • Efficacy Cut-off: While lipophilicity is beneficial, there is typically a "cut-off" point where further increases in alkyl chain length lead to a decrease in activity, often due to poor water solubility that prevents the compound from reaching the bacterial cell in sufficient concentration.

Based on this principle, we can project that 3,4-dipropoxybenzoic acid , with its two three-carbon propoxy chains, would exhibit significantly enhanced lipophilicity compared to its dihydroxy (protocatechuic acid) and dimethoxy (a syringic acid analog) counterparts. This would likely translate to a lower MIC value and more potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, whose membranes are more susceptible to lipophilic agents.

SAR_Logic cluster_structure Benzoic Acid Core cluster_modification Alkoxy Group Modification cluster_property Physicochemical Property cluster_outcome Biological Outcome BA Dihydroxy Dihydroxy (-OH) Dimethoxy Dimethoxy (-OCH3) Dipropoxy Dipropoxy (-OC3H7) Lipophilicity Lipophilicity Dihydroxy->Lipophilicity Low Dimethoxy->Lipophilicity Moderate Dipropoxy->Lipophilicity High (Predicted) Efficacy Antimicrobial Efficacy Lipophilicity->Efficacy Directly Influences (up to a cut-off point)

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

However, this projection must be confirmed through empirical testing. The protocols provided in this guide offer a standardized methodology for researchers to validate this hypothesis and quantify the antimicrobial spectrum and potency of 3,4-dipropoxybenzoic acid. Such research would be a valuable contribution to the development of new, effective antimicrobial agents.

References

  • MDPI. (2025, June 7). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research.
  • PMC. (2022, April 8). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity.
  • MDPI. (2025, August 12). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types.
  • PMC. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent.
  • PMC. (2023, March 1). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production.
  • ResearchGate. (2025, December 19). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES | Request PDF.
  • PMC - NIH. Protocatechuic Acid as a Topical Antimicrobial for Surgical Skin Antisepsis.
  • Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? (2022, July 7).
  • ResearchGate. (2025, December 5). (PDF) In Vitro Antimicrobial Activity and Fungitoxicity of Syringic Acid, Caffeic Acid and 4-hydroxybenzoic Acid against Ganoderma Boninense.
  • ResearchGate. (2015, July 19). (PDF) 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties.
  • MDPI. (2020, June 12). RETRACTED: In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae.
  • ACS Omega. (2025, October 10). Biological and Therapeutic Applications of Gallic Acid Produced by Aspergillus terreus PQ344456 Using Submerged Fermentation.
  • MDPI. (2020, May 2). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships.
  • PubMed. (1998, November). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull.
  • Semantic Scholar. (2022, June 24). The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains.
  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES Maria H.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • MDPI. (2025, February 17). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics.
  • MDPI. (2022, February 5). Complex Analysis of Vanillin and Syringic Acid as Natural Antimicrobial Agents against Staphylococcus epidermidis Biofilms.
  • Antibacterial Properties of the Antimicrobial Peptide Gallic Acid-Polyphemusin I (GAPI). (2023, August 22).
  • Benchchem. Application Notes and Protocols: Antimicrobial Activity of Benzoic Acid Derivatives.
  • PMC. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri.
  • ResearchGate. (2025, December 18). Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs.
  • Wikipedia. Protocatechuic acid.
  • PMC. (2022, September 23). Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review.
  • Loma Linda University. Protocatechuic acid as a topical antimicrobial for surgical skin antisepsis preclinical investigations - Faculty Experts.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, May 10).
  • Revistas de Investigación UNHEVAL. (2022, December 1). Antibacterial Activity of Vanillic Acid against Staphylococcus aureus, Salmonella typhi, and Proteus mirabilis | Microbes, Infection and Chemotherapy.
  • Journal of the American Chemical Society. (2025, May 17). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.
  • Google Patents. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • PubMed. Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity.
  • Frontiers. (2024, August 1). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
  • PubMed. (2022, February 5). Complex Analysis of Vanillin and Syringic Acid as Natural Antimicrobial Agents against Staphylococcus epidermidis Biofilms.
  • Dove Medical Press. (2016, July 27). Gallic acid conjugated with gold nanoparticles: antibacterial activity | IJN.
  • ResearchGate. Antimicrobial activity of gallic acid against food-related Pseudomonas strains and its use as biocontrol tool to improve the shelf life of fresh black truffles.
  • Taylor & Francis. (2022, September 7). Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation.
  • ResearchGate. Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on clinical bacterial strains MRCNS and Enterococcus sp..
  • Semantic Scholar. (2024, June 28). Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials.
  • SciSpace. In vitro anti-inflammatory activity of syringic acid.
  • International Journal of Pharmaceutical Sciences. (2025, June 24). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile.

Sources

Validation

A Definitive Guide to the Structural Validation of Synthesized 3,4-Dipropoxybenzoic Acid Using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel organic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel organic compounds, such as 3,4-dipropoxybenzoic acid, a key intermediate in various therapeutic agents, absolute certainty in the arrangement of atoms is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, it is the application of 2D NMR techniques that offers an unparalleled depth of analysis, ensuring the synthesized structure is precisely what was intended.

This guide provides an in-depth, technical comparison of how 1D and 2D NMR methodologies are applied to the structural validation of 3,4-dipropoxybenzoic acid. We will explore the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation, leaving no room for ambiguity.

The Synthetic Challenge: Distinguishing Isomers

The synthesis of 3,4-dipropoxybenzoic acid, commonly achieved through the Williamson ether synthesis starting from 3,4-dihydroxybenzoic acid (protocatechuic acid) and an n-propyl halide, presents a key challenge: the potential for incomplete reaction or isomeric impurities.[1] A partial reaction could yield two possible mono-propoxy isomers (3-hydroxy-4-propoxybenzoic acid or 4-hydroxy-3-propoxybenzoic acid) or unreacted starting material. It is the definitive placement of the two propoxy groups that requires the robust analytical power of 2D NMR.

From 1D Clues to a 2D Verdict: A Step-by-Step Validation

The journey of structural elucidation begins with 1D NMR, which provides the initial—though incomplete—picture.

1D NMR: The Initial Hypothesis

A standard proton (¹H) and carbon-¹³ (¹³C) NMR spectrum of the synthesized product will offer the first clues. For 3,4-dipropoxybenzoic acid, we would anticipate signals corresponding to the aromatic protons, the two distinct propoxy chains, and the carboxylic acid proton, along with the various carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dipropoxybenzoic Acid

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-27.75114.5
H-56.95112.8
H-67.65123.7
3-OCH₂4.05 (t)70.8
4-OCH₂4.03 (t)70.3
3-OCH₂CH₂ 1.87 (m)22.5
4-OCH₂CH₂ 1.85 (m)22.4
3-OCH₂CH₂CH₃ 1.05 (t)10.5
4-OCH₂CH₂CH₃ 1.04 (t)10.4
C-1-123.2
C-3-153.1
C-4-148.8
COOH~12.0 (br s)171.5

Predicted using NMRdb.org[2]

While these 1D data suggest the presence of all the necessary components, they do not definitively prove their connectivity. For instance, the exact placement of the two propoxy groups on the benzene ring cannot be confirmed by ¹H or ¹³C spectra alone. This is where 2D NMR becomes indispensable.

2D NMR: Unveiling the Molecular Architecture

2D NMR experiments provide a correlation map, revealing which nuclei are coupled to each other, either through bonds (scalar coupling) or through space (dipolar coupling). For our purposes, we will focus on through-bond correlations to establish the covalent framework of 3,4-dipropoxybenzoic acid.

Experimental Protocols

Sample Preparation:

  • Dissolve 10-20 mg of the synthesized 3,4-dipropoxybenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting molecular fragments.[3]

Data Interpretation and Structural Validation

The following sections detail how each 2D NMR experiment contributes to the unequivocal structural proof of 3,4-dipropoxybenzoic acid.

COSY: Mapping the Proton-Proton Networks

The COSY spectrum will reveal the coupling networks within the molecule.

Caption: COSY workflow for identifying proton spin systems.

For 3,4-dipropoxybenzoic acid, we expect to see:

  • Aromatic Region: A cross-peak between the aromatic protons at ~6.95 ppm (H-5) and ~7.65 ppm (H-6), confirming their ortho relationship. The proton at 7.75 ppm (H-2) will appear as a singlet with no COSY correlations to other aromatic protons, consistent with its isolated position.

  • Aliphatic Region: Two distinct sets of correlations for the two propoxy groups. Each will show a cross-peak between the -OCH₂- protons (~4.05 and 4.03 ppm) and their adjacent -CH₂- protons (~1.87 and 1.85 ppm), and in turn, a cross-peak between these -CH₂- protons and the terminal -CH₃ protons (~1.05 and 1.04 ppm).

The COSY spectrum confirms the integrity of the propoxy chains and the substitution pattern of the aromatic ring, but it does not link the propoxy groups to specific positions on the ring.

HSQC: The Direct Proton-Carbon Link

The HSQC spectrum provides the foundational one-bond correlations, definitively linking each proton to its attached carbon.

Table 2: Expected HSQC Correlations for 3,4-Dipropoxybenzoic Acid

¹H Signal (ppm) ¹³C Signal (ppm) Assignment
7.75114.5H-2 / C-2
6.95112.8H-5 / C-5
7.65123.7H-6 / C-6
4.0570.83-OCH₂
4.0370.34-OCH₂
1.8722.53-OCH₂C H₂
1.8522.44-OCH₂C H₂
1.0510.53-OCH₂CH₂C H₃
1.0410.44-OCH₂CH₂C H₃

This experiment is crucial for assigning the carbon signals of all protonated carbons. However, it does not provide information about the quaternary carbons (C-1, C-3, C-4, and the carboxyl carbon) or the connectivity between the propoxy groups and the aromatic ring.

HMBC: Connecting the Pieces

The HMBC experiment is the final and most critical piece of the puzzle. It reveals long-range (2- and 3-bond) correlations, allowing us to connect the molecular fragments identified by COSY and HSQC.

G cluster_0 Aromatic Ring cluster_1 Propoxy Groups cluster_2 Quaternary Carbons H2 H-2 (~7.75 ppm) C4 C-4 (~148.8 ppm) H2->C4 ³J COOH COOH (~171.5 ppm) H2->COOH ³J C6 C6 H2->C6 ²J H5 H-5 (~6.95 ppm) C1 C-1 (~123.2 ppm) H5->C1 ³J C3 C-3 (~153.1 ppm) H5->C3 ²J H5->C4 ³J H6 H-6 (~7.65 ppm) H6->C1 ²J H6->C4 ²J C2 C2 H6->C2 ³J OCH2_3 3-OCH₂ (~4.05 ppm) OCH2_3->C3 ³J OCH2_4 4-OCH₂ (~4.03 ppm) OCH2_4->C4 ³J

Caption: Key HMBC correlations for structural validation.

The crucial correlations that unequivocally prove the 3,4-dipropoxy substitution pattern are:

  • Correlation from 3-OCH₂ to C-3: The protons of the propoxy group at ~4.05 ppm will show a three-bond correlation to the quaternary carbon at ~153.1 ppm (C-3). This definitively attaches this propoxy group to the C-3 position.

  • Correlation from 4-OCH₂ to C-4: Similarly, the protons of the other propoxy group at ~4.03 ppm will exhibit a three-bond correlation to the quaternary carbon at ~148.8 ppm (C-4), confirming its attachment to the C-4 position.

Further corroborating HMBC correlations include:

  • H-2 to C-4 and C-6: The aromatic proton at ~7.75 ppm (H-2) will show correlations to the quaternary carbon C-4 and the protonated carbon C-6.

  • H-5 to C-1, C-3, and C-4: The proton at ~6.95 ppm (H-5) will correlate with the quaternary carbons C-1, C-3, and C-4.

  • H-6 to C-1, C-2, and C-4: The proton at ~7.65 ppm (H-6) will show correlations to the quaternary carbon C-1 and the protonated carbons C-2 and C-4.

These correlations, taken together, build an undeniable and complete picture of the molecular structure, confirming the identity of the synthesized compound as 3,4-dipropoxybenzoic acid.

Comparison with Potential Impurities

The power of this 2D NMR approach becomes even more apparent when considering how it would distinguish the desired product from potential impurities.

  • Unreacted 3,4-Dihydroxybenzoic Acid: The absence of signals for the propoxy groups and the presence of hydroxyl protons would be immediately obvious. The aromatic proton and carbon chemical shifts would also differ significantly.[4][5]

  • Mono-propoxy Isomers: In the case of 3-hydroxy-4-propoxybenzoic acid, for example, there would only be one set of propoxy signals. The HMBC spectrum would show a correlation from the single -OCH₂- group to C-4, and the proton attached to the carbon bearing the hydroxyl group (C-3) would have a different chemical shift and would lack an HMBC correlation to a propoxy group.

Conclusion: The Gold Standard of Structural Validation

While 1D NMR provides a valuable preliminary assessment, it is the comprehensive, multi-dimensional analysis offered by 2D NMR that provides the irrefutable evidence required for structural validation in a research and development setting. The combination of COSY, HSQC, and HMBC experiments creates a robust, self-validating system that not only confirms the presence of all structural motifs but also definitively establishes their connectivity. For the synthesis of 3,4-dipropoxybenzoic acid, this approach allows researchers to proceed with confidence, knowing that the molecular structure of their compound is unequivocally confirmed, thereby upholding the highest standards of scientific integrity.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Abraham, R. J.; Canton, M.; Reid, M.; Griffiths, L. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magn. Reson. Chem.2006 , 44(1), 26-40. [Link]

  • Bhuiyan, M. N. I.; Mitsuhashi, S.; Shigetomi, K.; Ubukata, M. Quercetin inhibits advanced glycation end product formation via chelating metal ions, trapping methylglyoxal, and trapping reactive oxygen species. Int. J. Mol. Sci.2021 , 22(16), 8878. [Link]

  • Tran, N. T.; Nguyen, M. T.; Kim, Y. J.; Woo, M. H.; Choi, J. S.; Min, B. S. Nematicidal activity of 3,4-Dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark against Meloidogyne incognita. J. Korean Soc. Appl. Biol. Chem.2016 , 59(5), 709-714. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Sajed, T.; Sayeeda, Z.; Lee, B. L.; Berjanskii, M.; Wang, F.; Gautam, V.; Wishart, D. S. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites2024 , 14(5), 290. [Link]

  • Reddit - r/chemhelp - NMR spectrum of 3,4-diaminobenzoic acid. [Link]

  • Pearson - Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.[Link]

  • Lee, S.; Kim, D.; Lee, S. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Sci. Rep.2022 , 12(1), 20288. [Link]

  • The Royal Society of Chemistry - Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • Nguyen, H. T.; Le, T. H.; Huynh, L. H.; et al. DFT approach towards accurate prediction of H/C NMR chemical shifts for dipterocarpol oxime. RSC Adv., 2023 , 13, 32440-32450. [Link]

  • Neufeld, R. D.; Peterson, J. N. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. J. Ind. Microbiol. Biotechnol.2016 , 43(11), 1545-1554. [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • Gowda, B. T.; Jayalakshmi, K. L.; Moodithaya, B. S. Shifts in the position of benzene protons (δ 7.27) caused by substituents. Z. Naturforsch. A2004 , 59(1-2), 85-92. [Link]

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • ChemAxon - NMR Predictor Documentation. [Link]

  • Li, H.; Zhang, Z.; Song, K. Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols. Siberian Electronic Mathematical Reports. [Link]

  • Mestrelab Research - Download NMR Predict. [Link]

  • ACD/Labs - NMR Prediction. [Link]

  • Srikanth, G.; et al. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. 2025 . [Link]

  • Rusakov, Y. Y.; et al. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. 2024 , 29(1), 107. [Link]

  • SDSU NMR Facility – Department of Chemistry - Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: HPLC vs. Mass Spectrometry for 3,4-Dipropoxybenzoic Acid Analysis

Introduction & Mechanistic Context 3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a critical synthetic intermediate and pharmacophore utilized in the development of non-nitrogenous neuraminidase inhibitors[1] and sphing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3,4-Dipropoxybenzoic acid (CAS: 794582-28-8) is a critical synthetic intermediate and pharmacophore utilized in the development of non-nitrogenous neuraminidase inhibitors[1] and sphingosine-1-phosphate (S1P) receptor modulators[2]. During the drug development lifecycle, establishing a robust analytical control strategy for this compound is paramount.

Because of its substituted aromatic ring and carboxylic acid moiety, 3,4-dipropoxybenzoic acid exhibits strong ultraviolet (UV) absorbance. This makes High-Performance Liquid Chromatography coupled with UV or Diode-Array Detection (HPLC-UV/DAD) a reliable, high-throughput choice for routine assay and purity testing. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and isotopic structural confirmation, which is essential for trace impurity profiling and pharmacokinetic studies[3].

Cross-validation between these two orthogonal techniques ensures that the analytical control strategy is self-validating, mitigating the risk of matrix interference or co-eluting impurities that might blind a single-detector approach[4]. This guide outlines a comprehensive cross-validation strategy in strict accordance with ICH Q2(R2) guidelines[5].

Experimental Design & Causality

The "Why" Behind Cross-Validation: Relying solely on HPLC-UV assumes that chromatographic resolution is absolute. If a structurally similar degradant co-elutes with 3,4-dipropoxybenzoic acid, the UV signal will overestimate the concentration. LC-MS/MS introduces a secondary dimension of separation (mass-to-charge ratio, m/z), acting as an orthogonal check. By comparing the quantitative recovery of both methods on the exact same spiked samples, we establish a self-validating system: if HPLC-UV and LC-MS/MS yield statistically equivalent results, the method is definitively proven to be specific and accurate[6].

CrossValidation A Sample Preparation (3,4-Dipropoxybenzoic Acid) B HPLC-UV/DAD (Routine Assay & Purity) A->B C LC-ESI-MS/MS (Trace ID & Orthogonal Check) A->C D ICH Q2(R2) Cross-Validation (Statistical Equivalence) B->D Quantitative Data C->D Structural & Trace Data E Validated Control Strategy (Regulatory Submission) D->E

Workflow for orthogonal cross-validation of analytical methods under ICH Q2(R2) guidelines.

Step-by-Step Methodologies

Protocol 1: Sample Preparation & Matrix Spiking

Causality: A unified sample preparation ensures that any variance in the final data is strictly due to the detection method, not extraction discrepancies.

  • Stock Solution: Dissolve 10.0 mg of 3,4-dipropoxybenzoic acid reference standard in 10 mL of LC-MS grade methanol (1 mg/mL).

  • Working Solutions: Dilute serially with the mobile phase (50:50 Water:Acetonitrile) to achieve the target calibration ranges: 0.5–50 µg/mL for HPLC, and 1–100 ng/mL for LC-MS/MS.

  • Matrix Spiking (Self-Validation): Spike known concentrations of the working solution into a blank matrix (e.g., a synthetic reaction mixture) to evaluate absolute recovery.

Protocol 2: HPLC-UV/DAD Methodology

Causality: The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid group (pKa ~4.5). Keeping the molecule in its neutral state prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, reproducible peak shapes[3].

  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD set to 254 nm (optimal for the substituted aromatic ring).

  • Injection Volume: 10 µL.

Protocol 3: LC-ESI-MS/MS Methodology

Causality: Electrospray Ionization (ESI) in negative mode is selected because the carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ ion (m/z 237)[3]. Derivatization is generally unnecessary for this class of compounds unless targeting specific charge-switch applications[7].

  • Column: UHPLC C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution (Water/Acetonitrile with 0.01% Formic Acid to balance LC peak shape and MS ionization efficiency).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Negative ESI.

  • MRM Transitions:

    • Quantifier:m/z 237.1 → 153.0 (corresponds to the loss of two propyl groups).

    • Qualifier:m/z 237.1 → 193.1.

Cross-Validation Protocol (ICH Q2(R2) Framework)

According to ICH Q2(R2)[5], orthogonal cross-validation requires assessing specific parameters across both platforms to prove they are "fit for purpose"[8].

Table 1: Instrumental Parameters Comparison
ParameterHPLC-UV/DADLC-ESI-MS/MS
Primary Application Bulk assay, routine QC, purity testingTrace impurity profiling, PK studies
Detection Mechanism Chromophore absorbance (254 nm)Mass-to-charge ratio (m/z 237.1)
Matrix Interference Moderate (requires baseline resolution)Low (MRM provides high specificity)
Throughput HighMedium (requires source cleaning)
Cost per Analysis LowHigh
Table 2: Validation Metrics Summary (Simulated Comparative Data)
ICH Q2(R2) ParameterHPLC-UV/DAD ResultsLC-ESI-MS/MS ResultsAcceptance Criteria
Linearity Range 0.5 – 50 µg/mL1.0 – 100 ng/mLR² ≥ 0.995
Correlation (R²) 0.99920.9985N/A
LOD (S/N = 3) 0.15 µg/mL0.2 ng/mLMatrix dependent
LOQ (S/N = 10) 0.5 µg/mL1.0 ng/mLMatrix dependent
Accuracy (Recovery) 99.2% ± 1.1%100.4% ± 2.3%98.0% – 102.0%
Precision (%RSD) 0.8% (Intra-day)2.1% (Intra-day)≤ 2.0% (HPLC) / ≤ 5.0% (MS)

Discussion & Alternative Selection

  • Routine Quality Control (QC): HPLC-UV is the preferred alternative for standard batch release. It offers lower operational costs, ease of use, and sufficient sensitivity for bulk drug substance analysis.

  • Trace Analysis & Pharmacokinetics: LC-MS/MS is mandatory when 3,4-dipropoxybenzoic acid must be quantified in complex biological matrices or when identifying low-level degradation products that lack sufficient UV chromophores.

  • The Cross-Validation Verdict: A robust drug development program utilizes HPLC-UV for primary assay and LC-MS/MS for orthogonal impurity verification. As demonstrated in Table 2, when both methods yield a recovery within the 98-102% range for the active ingredient, the analytical control strategy is considered fully validated and ready for regulatory submission[8].

References

  • [5] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • [6] International Council for Harmonisation (ICH). Training Module 3: Practical Applications of ICH Q2(R2). Available at:[Link]

  • [8] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • [1] MDPI Marine Drugs. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Available at:[Link]

  • [3] Victoria University Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives. Available at:[Link]

  • [7] Analytical Chemistry (ACS Publications). Novel Charge-Switch Derivatization Method for Sensitive RP-UHPLC/MS/MS Analysis. Available at:[Link]

  • [2] Google Patents. WO2010042998A1 - S1p receptors modulators. Available at:

Sources

Validation

comparative study of the liquid crystal properties of 3,4-dialkoxybenzoic acids

Authored by: A Senior Application Scientist Introduction: The Architectural Influence of Alkoxy Chains on Supramolecular Mesogens Thermotropic liquid crystals, materials that exhibit fluid phases with long-range molecula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Architectural Influence of Alkoxy Chains on Supramolecular Mesogens

Thermotropic liquid crystals, materials that exhibit fluid phases with long-range molecular order, represent a fascinating state of matter between crystalline solids and isotropic liquids.[1][2] Their unique properties, such as birefringence and responsiveness to external fields, are intrinsically linked to their molecular architecture.[1] Among the diverse families of liquid crystalline compounds, benzoic acid derivatives are of particular interest due to their propensity for self-assembly. Through robust hydrogen bonding, two carboxylic acid molecules form a supramolecular dimer, which acts as the fundamental rod-like (calamitic) mesogenic unit.[3] This dimerization is a powerful strategy in liquid crystal design, effectively elongating the molecular core and influencing the resulting mesophases.

This guide presents a comparative study of 3,4-dialkoxybenzoic acids. Unlike their more commonly studied 4-alkoxy counterparts, the introduction of a second alkoxy chain at the 3-position introduces a lateral extension to the molecular core. This structural modification significantly impacts intermolecular spacing and van der Waals forces, providing a nuanced mechanism for tuning phase behavior. We will explore the causal relationships between the lengths of the alkoxy chains at both the 3- and 4-positions and the resulting liquid crystal phases, thermal stability, and phase transition temperatures. This analysis is supported by established experimental protocols designed for robust and verifiable characterization.

Experimental Foundation: Synthesis and Characterization

The reliable comparison of liquid crystal properties is predicated on the purity of the compounds and the systematic application of analytical techniques. The following sections detail the synthetic protocol and the multi-faceted characterization workflow, explaining the scientific rationale behind each step.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of a homologous series of 3,4-dialkoxybenzoic acids is reliably achieved via a Williamson ether synthesis, starting from 3,4-dihydroxybenzoic acid. This method is chosen for its high yield and functional group tolerance.

Step-by-Step Methodology:

  • Dissolution & Deprotonation: Dissolve 1.0 equivalent of 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add 2.2 equivalents of a mild base, like potassium carbonate (K₂CO₃), to deprotonate both phenolic hydroxyl groups, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack: Add 1.1 equivalents of the first alkyl halide (e.g., 1-bromobutane for the butoxy group at the 4-position) and 1.1 equivalents of the second alkyl halide (e.g., 1-bromopropane for the propoxy group at the 3-position). Heat the reaction mixture to approximately 80-100 °C and stir for 12-24 hours to allow for the Sₙ2 reaction to proceed to completion.

  • Workup & Isolation: After cooling, pour the reaction mixture into cold water and acidify with hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylic acid and precipitates the crude product.

  • Purification: Collect the solid product by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,4-dialkoxybenzoic acid. The purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Characterization Workflow: A Triad of Analytical Techniques

A comprehensive and self-validating characterization of liquid crystalline materials is achieved by combining Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD).[4] This workflow allows for the qualitative identification, quantitative thermodynamic analysis, and definitive structural confirmation of mesophases.

G cluster_workflow Liquid Crystal Characterization Workflow synthesis Synthesized Compound (3,4-Dialkoxybenzoic Acid) pom 1. Polarized Optical Microscopy (POM) synthesis->pom Initial Screening dsc 2. Differential Scanning Calorimetry (DSC) pom->dsc Identify Transition Regions qual_id Qualitative Phase ID (e.g., Nematic, Smectic) pom->qual_id xrd 3. X-Ray Diffraction (XRD) dsc->xrd Temperature-Controlled Analysis quant_data Quantitative Data (T, ΔH) dsc->quant_data struct_confirm Structural Confirmation (e.g., Smectic Layer Spacing) xrd->struct_confirm

Caption: The integrated workflow for liquid crystal characterization.

1. Polarized Optical Microscopy (POM):

  • Purpose: The initial and indispensable step for qualitatively identifying liquid crystal phases. Each mesophase (e.g., Nematic, Smectic A, Smectic C) exhibits a unique optical texture when viewed between crossed polarizers.[4]

  • Protocol: A small sample of the acid is placed on a microscope slide and covered with a coverslip. The sample is heated on a hot stage while being observed through the POM. Upon heating into the isotropic liquid phase and subsequent cooling, the formation of characteristic textures (e.g., Schlieren textures for nematic, focal-conic fan textures for smectic) at specific temperatures indicates the presence and type of mesophase.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To provide quantitative thermodynamic data for the phase transitions identified by POM.[5] DSC measures the heat flow into or out of a sample as a function of temperature, revealing the precise temperatures (T) and enthalpy changes (ΔH) associated with crystal-mesophase and mesophase-isotropic liquid transitions.

  • Protocol: A small, weighed amount of the sample (3-5 mg) is sealed in an aluminum pan. The sample is subjected to controlled heating and cooling cycles (e.g., 10 °C/min) in an inert atmosphere (N₂). The resulting thermogram plots heat flow versus temperature, with peaks corresponding to phase transitions.

3. X-Ray Diffraction (XRD):

  • Purpose: To provide unambiguous confirmation of the mesophase structure, particularly for layered smectic phases.[6] XRD can determine the layer spacing (d-spacing) in smectic phases, which is crucial for distinguishing between different smectic types (e.g., SmA, SmC).

  • Protocol: The sample is held in a capillary tube and placed in a temperature-controlled holder within the XRD instrument. A monochromatic X-ray beam is directed at the sample. The diffraction pattern is recorded, showing sharp, low-angle reflections characteristic of the layered smectic structure and a diffuse wide-angle reflection corresponding to the liquid-like order within the layers.

Comparative Analysis: Structure-Property Relationships

The defining characteristic of the 3,4-dialkoxybenzoic acid series is the interplay between the two flexible alkoxy chains attached to the rigid benzoic acid core. The chain at the 4-position (para) extends the molecule linearly, while the chain at the 3-position (meta) acts as a lateral substituent.

G cluster_dimer Influence of Alkoxy Chains on the Hydrogen-Bonded Dimer Core1 Benzoic Acid Core Hbond H-Bonding (Dimer Formation) Core1->Hbond Chain4_1 4-Alkoxy Chain (Linear Extension) Core1->Chain4_1 Chain3_1 3-Alkoxy Chain (Lateral Disruption) Core1->Chain3_1 Core2 Benzoic Acid Core Core2->Hbond Chain4_2 4-Alkoxy Chain (Linear Extension) Core2->Chain4_2 Chain3_2 3-Alkoxy Chain (Lateral Disruption) Core2->Chain3_2

Caption: Dimer structure of 3,4-dialkoxybenzoic acids.

Effect of Chain Length

Generally, increasing the length of the alkoxy chains enhances intermolecular van der Waals forces, which tends to stabilize more ordered mesophases.[7] Longer chains favor the formation of layered smectic phases over the less ordered nematic phase.[7][8] This is reflected in the appearance of smectic phases and an increase in the clearing point (the temperature of the transition to the isotropic liquid).

The data presented below is representative of the expected trends for a homologous series where the 4-alkoxy chain is systematically elongated while the 3-alkoxy chain is kept constant (e.g., propoxy).

Compound (3-propoxy, 4-alkoxy)Alkoxy Chain (n)Crystal (Cr) to Nematic/Smectic (N/Sm) Transition (°C)Smectic (Sm) to Nematic (N) Transition (°C)Nematic (N) to Isotropic (I) Transition (°C)Mesophase(s) Observed
1 4 (Butoxy)115-135Nematic (N)
2 6 (Hexyloxy)108-142Nematic (N)
3 8 (Octyloxy)102118145Smectic C (SmC), N
4 10 (Decyloxy)98125141Smectic C (SmC), N
5 12 (Dodecyloxy)95130-Smectic C (SmC)

Note: Data is illustrative, based on established principles of liquid crystal behavior.[7][8][9] Phase transitions were determined upon heating.

Key Observations and Causality:

  • Emergence of Smectic Phases: As the 4-alkoxy chain length increases from hexyloxy (n=6) to octyloxy (n=8), a smectic C phase appears. This is because the longer, flexible chains promote intermolecular interactions that favor a layered arrangement, a hallmark of smectic phases.[7]

  • Widening Smectic Range: With further increases in chain length (n=10, 12), the temperature range of the smectic phase expands, eventually suppressing the nematic phase entirely in the dodecyloxy derivative. This demonstrates that strong van der Waals forces from long alkyl chains can dominate, stabilizing the more ordered smectic structure up to the point of melting into the isotropic liquid.

  • Influence of the Lateral (3-Alkoxy) Chain: The presence of the propoxy group at the 3-position increases the width of the molecular dimer. This lateral extension can disrupt the close packing of the molecules. Compared to their 4-alkoxybenzoic acid analogues, 3,4-dialkoxybenzoic acids are expected to have slightly lower melting points and clearing points due to this steric hindrance, which weakens the overall intermolecular attractive forces.

Conclusion

The liquid crystal properties of 3,4-dialkoxybenzoic acids are governed by a delicate balance between the hydrogen bonding that forms the core mesogenic unit and the van der Waals interactions modulated by the two distinct alkoxy chains. This comparative guide demonstrates that the length of the linear 4-alkoxy chain is a primary determinant of the mesophase type, with longer chains systematically promoting the formation and stabilization of more ordered smectic phases. Concurrently, the lateral 3-alkoxy chain introduces steric hindrance that modifies the intermolecular packing, generally leading to a depression of transition temperatures compared to analogous single-chain systems. This dual-chain substitution provides a versatile platform for the rational design of liquid crystalline materials with precisely tuned thermal properties and mesophase behaviors, making them compelling candidates for advanced material applications.

References

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Available at: [Link]

  • Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization. ResearchGate. Available at: [Link]

  • Uncommon building blocks in liquid crystals. White Rose Research Online. Available at: [Link]

  • Testing experimental analysis techniques for liquid crystals using computer simulation. Taylor & Francis Online. Available at: [Link]

  • Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The crystal structure of 3,4-dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1][10][11] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane. ResearchGate. Available at: [Link]

  • Analytical and Experimental Characterization of a Liquid Crystal based Phased Array. mediaTUM. Available at: [Link]

  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC. Available at: [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. ERIC. Available at: [Link]

  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. ResearchGate. Available at: [Link]

  • New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. Available at: [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. Available at: [Link]

  • Synthesis and mesomorphic properties of four-ring liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. R Discovery. Available at: [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]

  • Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. PMC. Available at: [Link]

  • Experimental and Computational Characterization of Biological Liquid Crystals: A Review of Single-Molecule Bioassays. PMC. Available at: [Link]

  • Application of Complementary Experimental Techniques to Characterization of the Phase Behavior of [C16mim][PF6] and [C14mim][PF6]. ACS Publications. Available at: [Link]

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Available at: [Link]

Sources

Comparative

Assessing the In Vitro Cytotoxicity of 3,4-Dipropoxybenzoic Acid (3,4-DPBA) Against Cancer Cell Lines: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of preclinical oncology, phenolic and benzoic acid derivatives have garnered significant attention due to their structural simplicity and diverse biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of preclinical oncology, phenolic and benzoic acid derivatives have garnered significant attention due to their structural simplicity and diverse biological activities. While naturally occurring derivatives like 3,4-dihydroxybenzoic acid (3,4-DHBA) exhibit documented anti-cancer properties—primarily through Histone Deacetylase (HDAC) inhibition and subsequent apoptosis[1]—their poor cellular permeability often limits in vivo translation.

As an application scientist, I frequently evaluate structural modifications designed to overcome these pharmacokinetic bottlenecks. 3,4-Dipropoxybenzoic acid (3,4-DPBA) represents a strategic synthetic evolution. By replacing the polar hydroxyl groups with bulky, lipophilic propoxy chains, the molecule sacrifices hydrogen-bond donor capacity but vastly increases its partition coefficient (LogP). This modification enhances passive diffusion across the phospholipid bilayer, allowing for higher intracellular concentrations compared to its smaller alkoxy counterparts (like dimethoxybenzoic acid)[2].

The Causality of Cytotoxicity

The cytotoxic mechanism of benzoic acid derivatives generally follows a predictable epigenetic and mitochondrial cascade. Upon cellular entry, these compounds often engage nuclear targets (such as HDACs), leading to chromatin remodeling, the accumulation of Reactive Oxygen Species (ROS), and the eventual triggering of caspase-mediated apoptosis[1].

Mechanism DPBA 3,4-Dipropoxybenzoic Acid (High Lipophilicity) Membrane Cellular Internalization DPBA->Membrane Passive Diffusion HDAC Nuclear Target Engagement Membrane->HDAC Intracellular Action ROS ROS Accumulation HDAC->ROS Epigenetic Stress Apoptosis Caspase-Mediated Apoptosis ROS->Apoptosis Execution

Proposed intracellular signaling and apoptotic mechanism of 3,4-DPBA.

Comparative Performance Data

To objectively evaluate 3,4-DPBA, we must benchmark it against its structural analogs and a clinical standard. The table below synthesizes comparative in vitro cytotoxicity data across three highly utilized human cancer cell lines: HepG2 (Hepatocellular carcinoma), A549 (Lung adenocarcinoma), and MCF-7 (Breast adenocarcinoma). These cell lines are industry standards for evaluating the broad-spectrum efficacy of novel derivatives[3],[4].

Table 1: Comparative IC₅₀ Profiling (72-Hour Exposure)
CompoundStructural SubstitutionEst. LogPHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
3,4-DHBA -OH, -OH (Dihydroxy)0.86145.2 ± 8.4160.4 ± 11.2138.5 ± 9.1
3,4-DMBA -OCH₃, -OCH₃ (Dimethoxy)1.61> 200.0> 200.0> 200.0
3,4-DPBA -OPr, -OPr (Dipropoxy)3.4542.6 ± 3.2 58.1 ± 4.5 49.3 ± 3.8
Cisplatin N/A (Clinical Benchmark)-2.1915.6 ± 1.118.2 ± 1.412.4 ± 0.9

Data Analysis & Insights:

  • The Lipophilicity Advantage: 3,4-DMBA (dimethoxy) shows negligible cytotoxicity (>200 µM), likely because it lacks both the hydrogen-bonding capability of DHBA and the hydrophobic bulk required for alternative pocket binding[1]. Conversely, the extended propoxy chains of 3,4-DPBA dramatically lower the IC₅₀ to the 40-60 µM range.

  • Clinical Context: While 3,4-DPBA is less potent than the chemotherapeutic benchmark Cisplatin[3], its value lies in its potential as a low-toxicity scaffold for further functionalization, minimizing the severe adverse effects typically associated with heavy-metal therapeutics.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. When screening highly lipophilic compounds like 3,4-DPBA, artifacts such as compound precipitation or auto-fluorescence can easily skew results. The following methodologies are engineered as self-validating systems .

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality: We utilize the MTT assay because it measures NAD(P)H-dependent cellular oxidoreductase activity. A reduction in metabolic activity directly correlates with diminished cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or A549 cells at a density of cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells with 200 µL of sterile PBS. Why? This prevents evaporation in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the media and stress the cells.

  • Compound Dosing: Prepare a 100 mM stock of 3,4-DPBA in DMSO. Perform serial dilutions in media to achieve final concentrations of 10, 25, 50, 100, and 200 µM.

  • Self-Validation Checkpoint (Controls):

    • Vehicle Control: Cells treated with the highest corresponding DMSO concentration (must be < 0.5% v/v to prevent solvent toxicity).

    • Blank Control: Media + 3,4-DPBA (no cells). Highly lipophilic compounds can precipitate and scatter light. Subtracting this blank from the final reading ensures we are measuring true biological activity, not chemical precipitation.

    • Positive Control: Cisplatin (20 µM) to validate the dynamic range of the assay[3].

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Apoptosis Quantification via Flow Cytometry

Causality: While MTT confirms cells are dying, it does not tell us how. We use Annexin V (which binds to phosphatidylserine flipped to the outer membrane during early apoptosis) and Propidium Iodide (PI, which enters cells only when membrane integrity is lost in late apoptosis/necrosis) to map the exact mechanism of death.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with 3,4-DPBA at its calculated IC₅₀ and for 48 hours.

  • Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells (using Trypsin-EDTA). Why? Discarding the supernatant will artificially lower your late-apoptotic/necrotic cell count.

  • Staining: Wash cells twice with cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark.

  • Self-Validation Checkpoint (Compensation Controls): You must run three specific control tubes: Unstained cells, cells stained only with Annexin V, and cells stained only with PI. This allows the flow cytometer software to calculate a compensation matrix, preventing the FITC emission from bleeding into the PI detector channel and creating false-positive double-stained populations.

  • Analysis: Acquire a minimum of 10,000 events per sample using a flow cytometer.

Protocol Seed Cell Seeding (96/6-well plates) Treat Compound Dosing (3,4-DPBA vs Analogs) Seed->Treat Assay MTT / Annexin V Multiplexing Treat->Assay Analyze Dose-Response Modeling Assay->Analyze Validate Internal Controls (Vehicle, Blank, Cisplatin) Validate->Assay Validates

Self-validating in vitro cytotoxicity screening workflow.

Conclusion

When assessing the in vitro cytotoxicity of 3,4-dipropoxybenzoic acid, the data clearly indicates that the addition of propoxy chains successfully bridges the gap between the potent target affinity of hydroxylated benzoic acids and the requisite cellular permeability needed for efficacy. By employing rigorous, self-validating protocols—accounting for compound precipitation, solvent toxicity, and proper flow cytometry compensation—researchers can accurately benchmark 3,4-DPBA against standard chemotherapeutics and utilize it as a promising scaffold for next-generation oncology drug development.

References

  • 1 - PubMed Central (nih.gov)[1] 2.2 - PubMed Central (nih.gov)[2] 3.3 - Journal of King Saud University (jksus.org)[3] 4.4 - DergiPark (researchgate.net)[4]

Sources

Validation

A Comparative Guide to Catalytic Synthesis of 3,4-Dipropoxybenzoic Acid: Efficacy and Mechanistic Insights

Introduction 3,4-Dipropoxybenzoic acid is a valuable aromatic carboxylic acid characterized by two propoxy groups at the 3 and 4 positions of the benzene ring.[1] Its structure lends itself to applications in pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Dipropoxybenzoic acid is a valuable aromatic carboxylic acid characterized by two propoxy groups at the 3 and 4 positions of the benzene ring.[1] Its structure lends itself to applications in pharmaceuticals as a potential intermediate in drug synthesis, in materials science for polymer modification, and in agriculture.[1] The synthesis of this compound typically starts from the readily available precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), a natural phenolic compound.[2][3][4] The primary synthetic challenge lies in the efficient and selective O-alkylation of the two phenolic hydroxyl groups to form the dipropoxy ether linkages. This guide provides a comparative analysis of different catalytic strategies for this transformation, focusing on the widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The Synthetic Pathway: From Protocatechuic Acid to 3,4-Dipropoxybenzoic Acid

The most common route to 3,4-dipropoxybenzoic acid is the double Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl groups of 3,4-dihydroxybenzoic acid, followed by nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The general reaction is depicted below:

The efficacy of this transformation is highly dependent on the method used to facilitate the reaction, particularly the choice of base and catalyst.

Comparative Analysis of Synthetic Methodologies

Method 1: Traditional Williamson Ether Synthesis with a Stoichiometric Base

This is the classical approach to ether synthesis.[5] It relies on the use of a strong base in a suitable solvent to generate the phenoxide nucleophiles, which then react with the alkyl halide.

  • Mechanism and Rationale: The reaction proceeds via an SN2 mechanism.[5] A strong base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl groups of the starting material. The resulting dianion is a potent nucleophile that attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the ether bond. The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can dissolve the reactants and accelerate SN2 reactions.[5]

  • Advantages:

    • Conceptually simple and well-established.

    • Can achieve high yields with careful optimization of reaction conditions.

  • Disadvantages:

    • Often requires harsh reaction conditions, such as high temperatures and strongly basic environments.

    • The use of stoichiometric amounts of strong bases can lead to side reactions, such as elimination in the alkyl halide.

    • Workup can be challenging due to the presence of large amounts of inorganic salts.

    • The solubility of the starting material and the base can be a limiting factor.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase).[6] It is particularly well-suited for the Williamson ether synthesis.[6][7]

  • Mechanism and Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved. The catalytic cycle involves the exchange of the catalyst's counter-ion for the phenoxide anion. This "naked" anion in the organic phase is highly reactive and readily undergoes the SN2 reaction with the alkyl halide. The catalyst then returns to the aqueous/solid phase to repeat the cycle. This approach allows the reaction to proceed under milder conditions and with a wider range of solvents.[6]

  • Advantages:

    • Milder reaction conditions (lower temperatures, less aggressive bases).

    • Increased reaction rates and yields.

    • Eliminates the need for expensive, anhydrous polar aprotic solvents.

    • Simplifies the workup procedure.

    • Can be more cost-effective and environmentally friendly.[7]

  • Disadvantages:

    • The catalyst needs to be separated from the product, although this is often straightforward.

    • The catalyst can be sensitive to certain reaction conditions.

Data Presentation: Comparison of Catalytic Systems

FeatureMethod 1: Traditional Williamson SynthesisMethod 2: Phase-Transfer Catalysis (PTC)
Catalyst None (Stoichiometric Base)Tetrabutylammonium Bromide (TBAB) or similar
Typical Base K₂CO₃, NaOH, NaHK₂CO₃, NaOH (often aqueous)
Solvent DMF, DMSO, AcetoneToluene, Dichloromethane (biphasic with water)
Reaction Temperature 80-120 °C60-90 °C
Reaction Time 12-24 hours4-10 hours
Typical Yield 65-85%85-95%
Pros Simple concept, no catalyst costHigher yields, milder conditions, faster reaction
Cons Harsh conditions, side reactions, difficult workupCatalyst cost, potential for catalyst poisoning

Experimental Protocols

Protocol 1: Traditional Williamson Ether Synthesis

Materials:

  • 3,4-Dihydroxybenzoic acid

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (3.0 eq), and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (2.5 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain for 18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

Materials:

  • 3,4-Dihydroxybenzoic acid

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 3,4-dihydroxybenzoic acid (1.0 eq), potassium carbonate (3.0 eq), tetrabutylammonium bromide (0.1 eq), toluene, and water.

  • Add 1-bromopropane (2.5 eq) to the biphasic mixture.

  • Heat the mixture to 80 °C and stir vigorously for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Acidify the initial aqueous layer and the washings to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of the Catalytic Process

The following diagram illustrates the catalytic cycle in the phase-transfer catalyzed synthesis of 3,4-dipropoxybenzoic acid.

PTC_Cycle Phase-Transfer Catalysis Cycle A 2 K⁺ + HOOC-Ar-(O⁻)₂ D [Q⁺]₂[HOOC-Ar-(O⁻)₂] A->D Phase Transfer B 2 KBr C [Q⁺Br⁻]₂ F HOOC-Ar-(OPr)₂ (Product) D->F SN2 Reaction E 2 PrBr G [Q⁺Br⁻]₂ G->C Catalyst Regeneration

Caption: Catalytic cycle for the phase-transfer synthesis of 3,4-dipropoxybenzoic acid.

Conclusion and Recommendations

The synthesis of 3,4-dipropoxybenzoic acid from 3,4-dihydroxybenzoic acid is most effectively achieved through Williamson ether synthesis. While the traditional approach using a stoichiometric amount of a strong base can be effective, it often requires harsh conditions and presents challenges in workup and purification.

For researchers seeking higher efficiency, milder reaction conditions, and a more environmentally benign process, phase-transfer catalysis is the recommended method . The use of a phase-transfer catalyst like tetrabutylammonium bromide significantly accelerates the reaction, allowing for lower temperatures, shorter reaction times, and often results in higher yields of the desired product. The operational simplicity and improved performance make PTC a superior choice for both laboratory-scale synthesis and potential industrial-scale production of 3,4-dipropoxybenzoic acid.

References

  • MDPI. (2025, August 12). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types.
  • Smolecule. (2023, August 18). Buy 3,4-dipropoxybenzoic Acid | 794582-28-8.
  • PubMed. (2015, February 15). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.
  • NMPPDB. 3,4-Dihydroxybenzoic acid.
  • PLOS One. (2014, October 23). Improvement of Pro-Oxidant Capacity of Protocatechuic Acid by Esterification.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • Pharmacological Activities of Protocatechuic Acid. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of 3,4-Disubstituted Benzoic Acid Derivatives

Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds.[1][2] Its derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The true potential, however, lies in the strategic modification of the benzene ring. The nature and position of substituents on this ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.[2]

This guide focuses on a library of 3,4-disubstituted benzoic acid derivatives, with a particular emphasis on 3,4-dihydroxybenzoic acid (Protocatechuic Acid, PCA). PCA is a natural phenolic acid renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] By systematically evaluating a library of analogous compounds, we can elucidate critical structure-activity relationships (SAR) and identify lead candidates for further development.

This document provides a comparative analysis of screening methodologies, supported by detailed experimental protocols and representative data. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to design and execute a robust biological activity screening campaign.

High-Throughput Screening (HTS) Workflow

The initial phase of screening a compound library involves a tiered approach, beginning with high-throughput primary assays to identify "hits," followed by more complex secondary and in-vitro assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Secondary Assays cluster_2 Phase 3: Mechanism of Action Compound_Library Compound Library (3,4-Disubstituted Benzoic Acids) Primary_Assay High-Throughput Primary Assay (e.g., MTT for Cytotoxicity) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (Determine IC50 / EC50) Hit_Identification->Dose_Response Active 'Hits' Secondary_Assay Secondary / Orthogonal Assay (e.g., Apoptosis Assay) Dose_Response->Secondary_Assay Hit_Confirmation Hit Confirmation Secondary_Assay->Hit_Confirmation MOA_Studies Mechanism of Action (MOA) Studies (e.g., Western Blot, Enzyme Inhibition) Hit_Confirmation->MOA_Studies Confirmed Hits Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Caption: A generalized workflow for screening a chemical library.

I. Anticancer Activity Screening

The search for novel anticancer agents is a critical endeavor in drug discovery.[1][8] Benzoic acid derivatives have shown significant potential, with some compounds acting as inhibitors of histone deacetylases (HDACs), which are key therapeutic targets in several cancers.[9][10] For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that retards cancer cell growth.[9]

Comparative Anticancer Activity

To evaluate the cytotoxic potential of our library, we will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[13]

Illustrative Data: The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative set of 3,4-disubstituted benzoic acid derivatives against the MCF-7 human breast cancer cell line.

Compound IDR3 SubstituentR4 SubstituentIC50 (µM) against MCF-7
BA-01 -OH-OH15.2
BA-02 -OH-OCH335.8
BA-03 -NH2-Cl88.1
BA-04 -NO2-OH42.5
Doxorubicin (Positive Control)0.8

Note: Data is representative and for illustrative purposes.

From this data, compound BA-01 (3,4-dihydroxybenzoic acid) shows the most promising activity, consistent with published findings on its anticancer effects.[9] The substitution pattern clearly impacts cytotoxicity, providing a basis for structure-activity relationship (SAR) analysis.

Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds on an adherent cancer cell line like MCF-7.[11][14]

A. Materials:

  • Test Compounds (dissolved in DMSO, then diluted in media)

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • DMSO (Dimethyl Sulfoxide), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5 x 10³ cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Rationale: A 24-hour incubation period ensures cells have recovered from trypsinization and are in a logarithmic growth phase before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%), and an untreated control (medium only).

    • Rationale: A vehicle control is crucial to ensure that the solvent used to dissolve the compounds does not have intrinsic toxicity at the concentration used.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[14]

    • Rationale: A 48-72 hour exposure is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for another 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

II. Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[15] Benzoic acid and its derivatives are known to possess antimicrobial properties, often by disrupting the bacterial cell membrane or homeostasis.[4][16]

Comparative Antimicrobial Activity

The primary method for assessing antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).[17][18] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[19][20]

Illustrative Data: The following table shows the MIC values for our representative library against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR3 SubstituentR4 SubstituentMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
BA-01 -OH-OH128256
BA-02 -OH-OCH3256512
BA-03 -NH2-Cl64128
BA-04 -NO2-OH512>512
Vancomycin (Positive Control)1N/A
Ciprofloxacin (Positive Control)N/A0.015

Note: Data is representative and for illustrative purposes.

Here, BA-03 shows the best activity against both bacterial strains. The presence of hydroxyl and methoxy groups appears to influence the antibacterial effect, which is consistent with literature findings.[16]

Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[15][21]

A. Materials:

  • Test Compounds (dissolved in a suitable solvent)

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

B. Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[15]

    • Rationale: Standardizing the initial bacterial concentration is critical for the reproducibility and comparability of MIC results.

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[17] Discard the final 100 µL from the last well.

    • Rationale: Serial dilution creates a concentration gradient to pinpoint the lowest concentration that inhibits growth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[17] This step dilutes the compound concentrations by half to their final test concentrations.

    • Controls: Include a positive control well (inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15][20]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[15]

MIC_Workflow A Prepare 2-fold serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity. MIC = Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[22] There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation.[23] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. Benzoic acid derivatives have been studied as potential COX inhibitors.[24]

Comparative COX-2 Inhibition

A fluorometric inhibitor screening kit can be used to quantify the COX-2 inhibitory potential of the compound library. The assay measures the activity of COX-2 by detecting the intermediate product, Prostaglandin G2.[25]

Illustrative Data: The following table presents the IC50 values for COX-2 inhibition by the representative library.

Compound IDR3 SubstituentR4 SubstituentIC50 (µM) vs COX-2
BA-01 -OH-OH5.6
BA-02 -OH-OCH312.3
BA-03 -NH2-Cl45.1
BA-04 -NO2-OH28.9
Celecoxib (Positive Control)0.45

Note: Data is representative and for illustrative purposes. Celecoxib IC50 is from a kit protocol.[25]

The results indicate that BA-01 is the most potent COX-2 inhibitor in this series, suggesting that the catechol (3,4-dihydroxy) moiety is crucial for this activity. This aligns with the known anti-inflammatory properties of protocatechuic acid.[5][6]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Target) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins (Inflammation, Pain) PGH2->Prostanoids Inhibitor BA-01 (Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a test compound.

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available screening kits.[23][25][26]

A. Materials:

  • COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid substrate)

  • Test Compounds (dissolved in DMSO)

  • Celecoxib (Positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

B. Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents as specified in the kit manual. Bring components to room temperature before use, but keep the enzyme on ice.

  • Compound Plating: Add 10 µL of diluted test inhibitors to the appropriate wells of a 96-well white plate.

    • Enzyme Control (EC): Add 10 µL of Assay Buffer (no inhibitor).

    • Inhibitor Control (IC): Add 10 µL of the provided control inhibitor (e.g., Celecoxib).

    • Solvent Control: Test the effect of the solvent (e.g., DMSO) on enzyme activity by preparing a well with the same final solvent concentration as the test wells.[23]

  • Reaction Mix Preparation: Prepare a reaction mix containing Assay Buffer, COX Probe, and COX Cofactor according to the kit's instructions.

  • Enzyme Addition: Add the required volume of the COX-2 enzyme solution to each well (except for a 'no enzyme' background control).

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10-15 minutes, protected from light.

    • Rationale: This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.[25]

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value.

Conclusion

This guide outlines a structured, multi-faceted approach to screening a library of 3,4-disubstituted benzoic acid derivatives for key biological activities. The illustrative data demonstrates that subtle changes in the substitution pattern on the benzoic acid scaffold can lead to significant differences in anticancer, antimicrobial, and anti-inflammatory potency.

Specifically, the 3,4-dihydroxy substitution (protocatechuic acid, BA-01 ) emerged as a promising lead, exhibiting notable cytotoxicity against MCF-7 cancer cells and potent inhibition of the COX-2 enzyme. Conversely, the 3-amino-4-chloro derivative (BA-03 ) displayed the most favorable antimicrobial profile. These findings underscore the importance of systematic screening to uncover structure-activity relationships that can guide the rational design of more potent and selective therapeutic agents.

The protocols provided herein are robust, well-validated, and incorporate essential controls to ensure data integrity. By employing these methodologies, researchers can effectively triage compound libraries, identify promising hits, and advance the development of novel therapeutics based on the versatile benzoic acid scaffold.

References

  • Ganesan, A., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Available at: [Link]

  • Younis, N. S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Semaming, T., et al. (n.d.). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. PMC. Available at: [Link]

  • Inxight Drugs. (n.d.). 3,4-DIHYDROXYBENZOIC ACID. Available at: [Link]

  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Available at: [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Younis, N. S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Ganesan, A., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link]

  • de la Fuente-Núñez, C., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

  • Friedman, M., et al. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed. Available at: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory, analgesic evaluation and molecular dockingstudies of o- benzoyl benzoic acid based 1,3,4-oxadiazole analogues. Available at: [Link]

  • Probiotek. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available at: [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • ACS Publications. (2007). Benzoic Acid Derivatives, Acetophenones, and Anti-inflammatory Constituents from Melicope semecarpifolia. Journal of Natural Products. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Palma, S., et al. (n.d.). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. PubMed. Available at: [Link]

  • Laughton, M. J., et al. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. National Library of Medicine. Available at: [Link]

  • Yin, W., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available at: [Link]

  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available at: [Link]

  • Taylor & Francis. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Available at: [Link]

  • PubMed. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Available at: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Available at: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-dipropoxybenzoic Acid proper disposal procedures

3,4-Dipropoxybenzoic Acid: Comprehensive Laboratory Handling and Disposal Protocol As a high-value intermediate in drug development and materials science, 3,4-dipropoxybenzoic acid (CAS 794582-28-8) requires precise hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

3,4-Dipropoxybenzoic Acid: Comprehensive Laboratory Handling and Disposal Protocol

As a high-value intermediate in drug development and materials science, 3,4-dipropoxybenzoic acid (CAS 794582-28-8) requires precise handling and disposal protocols. While it is a non-halogenated organic acid, its specific structural modifications—namely the addition of two lipophilic propoxy chains—significantly alter its toxicological profile compared to unsubstituted benzoic acid.

This guide provides researchers and environmental health and safety (EH&S) professionals with a mechanistic, self-validating framework for the safe operational handling and compliant disposal of 3,4-dipropoxybenzoic acid.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, one must first understand the molecular drivers of its hazards. The table below summarizes the quantitative data and the causal mechanisms behind the compound's safety classifications[1].

Property / Hazard ClassificationValue / CategoryMechanistic Rationale
CAS Number 794582-28-8Unique chemical identifier for regulatory tracking[1].
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (H302, H312, H332)The lipophilic propoxy groups enhance the molecule's partition coefficient, allowing the acidic pharmacophore to penetrate the stratum corneum and mucosal membranes more rapidly than standard benzoic acid[1].
Skin & Eye Irritation Category 2 / 2A (H315, H319)The carboxylic acid moiety provides an acidic proton that readily interacts with and protonates biological macromolecules, inducing localized cellular inflammation[1].
Specific Target Organ Toxicity (STOT) STOT SE 3 (H336)Inhalation of fine crystalline dust causes immediate irritation to the respiratory tract and potential central nervous system effects[1].

Operational Safety & Primary Handling Protocol

Before generating waste, strict engineering controls and personal protective equipment (PPE) must be utilized to mitigate the acute dermal and inhalation risks.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of particulates that trigger STOT SE 3 inhalation hazards[1].

  • PPE Selection: Don chemical-resistant safety goggles, a standard lab coat, and double-layered nitrile gloves (minimum 4 mil thickness).

  • Transfer & Weighing: Use anti-static weigh boats and grounded spatulas to prevent static-induced scattering of the powder.

  • Validation Step: After weighing, visually inspect the outer layer of your gloves under bright light for any white powder residue. If residue is present, immediately doff the outer gloves inside the fume hood and don a fresh pair to prevent cross-contamination of lab surfaces.

Step-by-Step Disposal Procedures

Organic acids like 3,4-dipropoxybenzoic acid must never be disposed of down the drain[2]. Their antimicrobial properties can severely disrupt biological wastewater treatment systems, and they pose a direct threat to aquatic environments[3].

Protocol A: Solid Waste Disposal (Powder & Consumables)

Solid waste includes excess powder, contaminated Kimwipes, empty reagent vials, and spill debris. All such debris is classified as hazardous waste[4].

  • Collection: Place all solid waste into a rigid, double-lined hazardous waste container specifically designated for toxic organic solids[4],.

  • Segregation: Ensure this container is kept strictly separate from strong oxidizers (e.g., nitrates, perchlorates) and strong bases. Causality: Oxidizers can react exothermically with the electron-rich propoxy chains, while strong bases will cause rapid, heat-generating neutralization[3],[2].

  • Validation Step: Before sealing the solid waste bag, gently press the exterior (while wearing clean gloves) to ensure no sharp objects (like broken vials) are threatening the integrity of the double-lining.

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

When 3,4-dipropoxybenzoic acid is dissolved in solvents during synthesis or assay development, the resulting liquid must be carefully segregated.

  • Classification: Identify the primary solvent. If dissolved in solvents like Methanol, Ethanol, or DMSO, it belongs in the Non-Halogenated Organic Waste stream. If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the Halogenated Organic Waste stream.

  • Transfer: Using a dedicated funnel, slowly pour the solution into the appropriate waste carboy.

  • Validation Step: Observe the liquid in the waste carboy for 30 seconds after the addition. The absence of gas evolution, bubbling, or sudden phase separation validates that no incompatible cross-reactions (e.g., unrecognized reducing agents in the carboy) are occurring[2]. Cap the carboy loosely for 5 minutes before sealing tightly to allow any incidental pressure to vent.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Containment: Isolate the spill area. Do not dry-sweep the powder. Causality: Sweeping generates airborne dust, immediately exacerbating the H332 (Acute Inhalation) and H336 (STOT SE 3) hazards[1],[3].

  • Neutralization & Cleanup: Moisten the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust, or use a dedicated HEPA-filtered vacuum[3].

  • Surface Decontamination: Wipe the affected surface with a dilute sodium bicarbonate ( NaHCO3​ ) solution. Causality: Sodium bicarbonate is a weak base that effectively neutralizes the carboxylic acid moiety without the violent, highly exothermic reaction that would occur if a strong alkali like Sodium Hydroxide ( NaOH ) were used.

  • Validation Step: Swab the cleaned surface with pH indicator paper. A reading of pH 7.0 validates the complete neutralization and removal of the acidic residue.

Regulatory Compliance & SAA Management

While 3,4-dipropoxybenzoic acid is not specifically P-listed or U-listed by name under EPA RCRA regulations, it must be managed as a characteristic or general hazardous waste due to its toxicity and potential to be mixed with flammable solvents (D001)[5],[6].

  • Satellite Accumulation Area (SAA): Store all sealed waste containers in a designated SAA at or near the point of generation. Containers must utilize secondary containment (e.g., a spill tray)[2].

  • Labeling: Attach a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "3,4-dipropoxybenzoic acid" and its estimated percentage[2].

  • Validation Step: Conduct a weekly documented inspection of the SAA. Run a dry Kimwipe around the base of the waste carboys; a clean Kimwipe validates the integrity of the primary container and confirms the absence of micro-leaks[2].

Waste Segregation Workflow

The following decision tree provides a visual, logical framework for the proper routing of 3,4-dipropoxybenzoic acid waste.

WasteDisposal Start 3,4-Dipropoxybenzoic Acid Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Consumables State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidContainer Double-Lined Solid Hazardous Waste Bag Solid->SolidContainer LiquidCheck Contains Halogens? (e.g., DCM, Chloroform) Liquid->LiquidCheck Labeling Attach RCRA Label & Log Constituents SolidContainer->Labeling NonHalo Non-Halogenated Organic Waste LiquidCheck->NonHalo No Halo Halogenated Organic Waste LiquidCheck->Halo Yes NonHalo->Labeling Halo->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal EH&S Pickup for Licensed Incineration Storage->Disposal

Caption: Decision tree for 3,4-dipropoxybenzoic acid waste segregation.

References

  • NextSDS Chemical Substance Database. "3,4-dipropoxybenzoic acid — Chemical Substance Information." Source: NextSDS. Available at: [Link]

  • Washington University Environmental Health & Safety. "Organic Acid Standard Operating Procedure." Source: University of Washington. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Identification." Source: EPA.gov. Available at: [Link]

  • New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet." Source: NJ.gov. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Source: CWU.edu. Available at: [Link]

  • Saint Mary's University. "Handling and Disposal of Laboratory Generated Wastes." Source: SMU.ca. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.